Ethylene glycol monohexadecyl ether
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-hexadecoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19/h19H,2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAMVJAGJWGWTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9004-95-9 | |
| Record name | Polyethylene glycol cetyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00858846 | |
| Record name | Hexadecyl ethyleneglycol monoether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2136-71-2, 69364-63-2 | |
| Record name | Ethylene glycol monohexadecyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2136-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecyl ethyleneglycol monoether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecyl ethyleneglycol monoether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(hexadecyloxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isoceteth-20 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXADECYL ETHYLENEGLYCOL MONOETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO15AM5953 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of Ethylene Glycol Monohexadecyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene (B1197577) glycol monohexadecyl ether, also known as C16E1 or cetyl alcohol ethoxylate with a single ethylene oxide unit, is a non-ionic surfactant of significant interest in various scientific and industrial applications, including pharmaceuticals, cosmetics, and advanced materials. Its amphiphilic nature, consisting of a hydrophilic ethylene glycol head and a hydrophobic hexadecyl (cetyl) tail, allows it to modify the surface and interfacial properties of liquids. This technical guide provides a comprehensive overview of the core physical properties of ethylene glycol monohexadecyl ether, detailed experimental protocols for their determination, and a visual representation of a key experimental workflow.
Core Physical Properties
The physical characteristics of this compound are fundamental to its function as a surfactant. While precise experimental data for this specific compound can be limited, the following table summarizes its known properties, supplemented with data from closely related homologous compounds for comparative purposes.
| Property | Value | Notes |
| Molecular Formula | C₁₈H₃₈O₂ | - |
| Molecular Weight | 286.5 g/mol | [1] |
| Appearance | Waxy solid at room temperature | Based on properties of similar long-chain alcohol ethoxylates. |
| Melting Point | 41-49 °C | Data for Polyethylene Glycol Cetyl Ether (a mixture containing C16E1). |
| Boiling Point | > 200 °C at 760 mmHg (estimated) | High molecular weight ethers typically have high boiling points. For comparison, ethylene glycol monoethyl ether boils at 135°C[2]. The boiling point increases significantly with the length of the alkyl chain. |
| Density | ~0.87 g/mL at 20°C (estimated) | Based on the density of the homologous ethylene glycol monododecyl ether (0.873 g/mL at 20°C). |
| Water Solubility | Sparingly soluble | The solubility of alcohol ethoxylates in water decreases as the length of the hydrophobic alkyl chain increases. |
| Critical Micelle Concentration (CMC) | 27.5 µM at 25°C | Data for the homologous ethylene glycol monododecyl ether (C12E1)[3]. The CMC of C16E1 is expected to be lower due to its longer hydrophobic chain. |
Experimental Protocols
Accurate determination of the physical properties of surfactants is crucial for their application. Below are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which surfactant molecules begin to aggregate into micelles. A common and precise method for determining the CMC is by measuring the surface tension of surfactant solutions at various concentrations.
Principle: Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration as surfactant monomers adsorb at the air-water interface. Above the CMC, the interface becomes saturated with monomers, and additional surfactant molecules form micelles in the bulk solution, resulting in a much smaller change in surface tension with further increases in concentration. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.
Instrumentation:
-
Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)
-
Precision analytical balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath
Procedure (using the Wilhelmy Plate Method):
-
Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of high-purity water (e.g., deionized or Milli-Q) to prepare a concentrated stock solution. Gentle heating and stirring may be required to ensure complete dissolution.
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution with concentrations spanning the expected CMC. The concentrations should be chosen to provide sufficient data points both below and above the CMC.
-
Instrument Calibration and Setup:
-
Calibrate the tensiometer according to the manufacturer's instructions, typically using a known weight.
-
Clean the Wilhelmy plate thoroughly, for example, by flaming it to red heat (for a platinum plate) to remove any organic contaminants.
-
Place a known volume of the lowest concentration sample into the sample vessel and place it on the tensiometer's stage.
-
Ensure the temperature of the sample is controlled and recorded, as surface tension is temperature-dependent.
-
-
Measurement:
-
Lower the Wilhelmy plate until it is partially submerged in the liquid.
-
The instrument measures the force exerted on the plate by the surface tension of the liquid.
-
Record the surface tension value once the reading has stabilized.
-
-
Data Collection: Repeat the measurement for each of the prepared dilutions, starting from the lowest concentration and proceeding to the highest. Ensure the plate and sample vessel are thoroughly cleaned between each measurement.
-
Data Analysis:
-
Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting graph will show two distinct linear regions.
-
Fit linear regression lines to the data points in each region.
-
The concentration at the intersection of these two lines is the Critical Micelle Concentration (CMC).
-
Mandatory Visualization
Below is a diagram illustrating the experimental workflow for determining the Critical Micelle Concentration (CMC) of this compound.
Caption: Workflow for CMC determination.
References
An In-depth Technical Guide on the Synthesis and Purity of Ethylene Glycol Monohexadecyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purity assessment of ethylene (B1197577) glycol monohexadecyl ether, a non-ionic surfactant with applications in various scientific and industrial fields, including drug development. The primary synthetic route detailed is the Williamson ether synthesis, a robust and versatile method for ether formation. This document outlines the reaction mechanism, detailed experimental protocols, and purification techniques. Furthermore, it presents a thorough guide to the analytical methods for purity determination, focusing on Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and implementation in a laboratory setting.
Synthesis of Ethylene Glycol Monohexadecyl Ether
The most common and effective method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This reaction proceeds via an S\textsubscript{N}2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide.[1][2] In this specific synthesis, the monosodium salt of ethylene glycol acts as the nucleophile, attacking the primary alkyl halide, 1-bromohexadecane (B154569).[3][4]
Reaction Mechanism
The synthesis is a two-step process:
-
Formation of the Alkoxide: Ethylene glycol is reacted with a strong base, typically sodium metal or sodium hydride, to deprotonate one of the hydroxyl groups, forming monosodium glycolate (B3277807).[4][5]
-
Nucleophilic Substitution: The resulting alkoxide attacks the 1-bromohexadecane, displacing the bromide ion and forming the ether linkage.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established Williamson ether synthesis procedures.[1][6]
Materials:
-
Ethylene glycol (anhydrous)
-
Sodium metal (or Sodium Hydride, 60% dispersion in mineral oil)
-
1-Bromohexadecane[3]
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Alkoxide Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add anhydrous ethylene glycol (10 equivalents) to anhydrous DMF under a nitrogen atmosphere.
-
Carefully add sodium metal (1 equivalent) in small portions to the stirred solution. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has reacted and a clear solution of monosodium glycolate is formed.[4][5] If using sodium hydride, add it portion-wise and stir until hydrogen evolution ceases.
-
-
Ether Synthesis:
-
To the solution of monosodium glycolate, add 1-bromohexadecane (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 50-100°C and maintain this temperature for 1-8 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate to isolate the pure this compound.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Quantitative Data
| Parameter | Value/Range | Reference |
| Typical Yield | 50-95% | [1] |
| Reaction Temperature | 50-100 °C | [1] |
| Reaction Time | 1-8 hours | [1] |
Purity Assessment
The purity of the synthesized this compound is determined using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of glycol ethers.[7][8]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized product in a suitable solvent such as dichloromethane (B109758) or methanol.
-
Instrumentation:
-
GC Column: Cross-linked methyl silicone capillary column (e.g., SE-30, SE-54), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]
-
Injection: Splitless injection of 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 35°C, ramped to 250°C at a rate of 5°C/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
-
Data Presentation: Expected GC-MS Parameters
| Parameter | Setting | Reference |
| GC Column Type | Cross-linked methyl silicone | |
| Temperature Program | 35-250°C at 5°C/min | |
| Carrier Gas | Helium | [9] |
| Ionization Energy | 70 eV | [9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of the synthesized product. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: NMR Analysis [10][11]
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).[10]
-
¹H NMR:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Typical parameters include a 30° pulse angle, 16-32 scans, and a relaxation delay of 1-2 seconds.[10]
-
-
¹³C NMR:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) will be required.[10]
-
Data Presentation: Expected NMR Chemical Shifts (in CDCl₃)
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ (terminal) | ~0.88 (t) | ~14.1 |
| -(CH₂)₁₄- (bulk) | ~1.25 (m) | ~22.7-31.9 |
| -O-CH₂-(CH₂)₁₄- | ~3.4-3.5 (t) | ~71-72 |
| -O-CH₂-CH₂-OH | ~3.5-3.6 (t) | ~70-71 |
| -CH₂-OH | ~3.7 (t) | ~61-62 |
| -OH | Variable | - |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.[11][12]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming the presence of the ether linkage and the hydroxyl group.
Experimental Protocol: FTIR Analysis [10][13]
-
Sample Preparation: The spectrum can be acquired using a neat liquid film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory. For ATR, a small amount of the sample is placed directly on the crystal.[10]
-
Data Acquisition:
-
Collect a background spectrum.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[10]
-
Data Presentation: Expected FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch | 3600-3200 (broad) | Indicates the presence of the hydroxyl group. |
| C-H stretch (alkane) | 2960-2850 (strong) | Aliphatic C-H bonds in the hexadecyl chain. |
| C-O stretch (ether) | 1150-1085 (strong) | Characteristic of the ether linkage. |
| C-O stretch (alcohol) | 1050-1000 (strong) | C-O bond of the primary alcohol. |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Purification and Analysis Logic
Caption: Logic for purification and subsequent analytical validation.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 1-Bromohexadecane | C16H33Br | CID 8213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. gcms.cz [gcms.cz]
- 8. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
Ethylene Glycol Monohexadecyl Ether: A Technical Guide for Researchers
Introduction
Ethylene (B1197577) glycol monohexadecyl ether, a non-ionic surfactant, is a valuable tool in various scientific disciplines, particularly in biochemistry and drug development. Its amphipathic nature, characterized by a hydrophilic ethylene glycol head and a hydrophobic hexadecyl tail, allows it to interact with both aqueous and lipid environments. This property makes it an effective agent for solubilizing membrane proteins, formulating drug delivery systems, and in the synthesis of various organic compounds. This technical guide provides an in-depth overview of ethylene glycol monohexadecyl ether, including its chemical identifiers, physicochemical properties, experimental protocols for its synthesis and application, and visual representations of relevant chemical and experimental workflows.
Chemical Identifiers and Synonyms
The primary identifier for this compound is its CAS (Chemical Abstracts Service) registry number. It is also known by several synonyms in scientific literature and commercial products.
| Identifier | Value |
| CAS Number | 2136-71-2[1][2][3] |
| Synonyms | 2-Hexadecoxyethanol, Hexadecyl ethyleneglycol monoether, Ethanol, 2-(hexadecyloxy)-, Ceteth-1, 1-(2-Hydroxyethoxy)hexadecane, ETHYLENE GLYCOL CETYL ETHER, Hexadecylglycol, 2-(Hexadecyloxy)ethan-1-ol, C16E1[2][3] |
| Molecular Formula | C₁₈H₃₈O₂[1] |
| Molecular Weight | 286.49 g/mol [1] |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its application in various experimental settings. These properties influence its behavior in solution, its effectiveness as a surfactant, and its interaction with biological molecules.
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 42-43 °C |
| Boiling Point | 151 °C at 1.0 Torr |
| Density (Predicted) | 0.869 ± 0.06 g/cm³ |
| Solubility | Slightly soluble in Chloroform and Methanol |
| pKa (Predicted) | 14.42 ± 0.10 |
Note: Some of the presented data are predicted values and should be used as an estimate.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a widely used and versatile method for the preparation of ethers. This protocol describes a general procedure for the synthesis of this compound from 1-bromohexadecane (B154569) and ethylene glycol.
Materials:
-
1-Bromohexadecane
-
Ethylene glycol
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Glassware for reaction and purification
Procedure:
-
Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a molar excess of ethylene glycol to a suspension of sodium hydride in anhydrous THF. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of ethylene glycol.
-
Etherification: To the freshly prepared alkoxide solution, add 1-bromohexadecane dropwise at room temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).
-
Work-up: Cool the reaction mixture to room temperature and quench it by carefully adding a saturated sodium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield pure this compound.
References
An In-Depth Technical Guide on the Critical Micelle Concentration of Ethylene Glycol Monohexadecyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ethylene (B1197577) Glycol Monohexadecyl Ether
Ethylene glycol monohexadecyl ether, also known by its chemical name 2-Hexadecoxyethanol and its International Nomenclature of Cosmetic Ingredients (INCI) name Ceteth-1, belongs to the family of polyoxyethylene alkyl ethers. These are nonionic surfactants composed of a hydrophobic alkyl chain (a hexadecyl or C16 chain in this case) and a hydrophilic head group (a single ethylene glycol unit, E1). Its amphiphilic nature drives its tendency to adsorb at interfaces and, above a certain concentration, to self-assemble into micelles in aqueous solutions.
The Critical Micelle Concentration (CMC) is a fundamental physicochemical property of a surfactant. It is defined as the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate to form organized molecular assemblies called micelles. Below the CMC, the surfactant molecules exist predominantly as monomers and arrange themselves at the surface of the liquid, leading to a decrease in surface tension. Once the CMC is reached, the surface is saturated, and any additional surfactant molecules form micelles in the bulk of the solution, causing physical properties such as surface tension, conductivity, and light scattering to exhibit a distinct change.
Quantitative Data Summary
Although a precise experimental CMC value for this compound (C16E1) is not explicitly documented in readily available literature, we can estimate its CMC based on the known behavior of homologous polyoxyethylene alkyl ether surfactants. The CMC of nonionic surfactants is strongly influenced by the length of both the hydrophobic alkyl chain and the hydrophilic polyoxyethylene chain.
Generally, for a fixed number of ethylene oxide units, increasing the length of the alkyl chain leads to a decrease in the CMC due to increased hydrophobicity. For instance, the CMC of ethylene glycol monododecyl ether (C12E1) is reported to be 27.5 µM at 25°C[1]. Given that C16E1 has a longer alkyl chain (16 carbons versus 12), its CMC is expected to be significantly lower.
The following table summarizes the CMC values of some related nonionic surfactants to provide context for the expected CMC of C16E1.
| Surfactant | Chemical Formula | Alkyl Chain Length | Ethylene Oxide Units | CMC (Molarity) | Temperature (°C) |
| Ethylene Glycol Monododecyl Ether (C12E1) | C14H30O2 | 12 | 1 | 2.75 x 10⁻⁵ M[1] | 25 |
| Pentaethylene Glycol Monododecyl Ether (C12E5) | C22H46O6 | 12 | 5 | 7 x 10⁻⁵ M | 25 |
| This compound (C16E1) | C18H38O2 | 16 | 1 | Estimated < 1 x 10⁻⁵ M | ~25 |
Note: The CMC value for this compound (C16E1) is an estimation based on the trend of decreasing CMC with increasing alkyl chain length observed in homologous series of nonionic surfactants.
Experimental Protocols for CMC Determination
Several experimental techniques can be employed to determine the CMC of nonionic surfactants like this compound. The most common methods include surface tensiometry, fluorescence spectroscopy, and conductivity measurements.
Surface Tensiometry
This is a classical and widely used method for determining the CMC of surfactants. It is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
Detailed Methodology:
-
Preparation of Surfactant Solutions:
-
Prepare a stock solution of this compound in high-purity deionized water. The concentration should be well above the expected CMC.
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations that span the expected CMC. A logarithmic dilution series is often effective.
-
-
Instrumentation and Measurement:
-
Use a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) to measure the surface tension of each solution.
-
Ensure the platinum ring or plate is thoroughly cleaned before each measurement (e.g., by flaming or washing with a suitable solvent) to avoid contamination.
-
Calibrate the instrument with deionized water.
-
Maintain a constant temperature for all measurements, as CMC is temperature-dependent.
-
-
Data Analysis:
-
Plot the measured surface tension as a function of the logarithm of the surfactant concentration.
-
The resulting plot will typically show two linear regions with different slopes.
-
The CMC is determined from the intersection of the two extrapolated linear portions of the curve.
-
Caption: Experimental workflow for CMC determination by surface tensiometry.
Fluorescence Spectroscopy
This method utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments. The change in the fluorescence spectrum of the probe is monitored as a function of surfactant concentration.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., pyrene (B120774) in a volatile organic solvent like acetone) at a low concentration (e.g., 1 mM).
-
Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC.
-
Add a small, constant aliquot of the pyrene stock solution to each surfactant solution. The final concentration of pyrene should be very low (micromolar range) to avoid self-quenching and perturbation of the micellization process.
-
Allow the organic solvent to evaporate completely.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer to record the emission spectrum of pyrene in each surfactant solution. The excitation wavelength for pyrene is typically around 335 nm.
-
Maintain a constant temperature throughout the measurements.
-
-
Data Analysis:
-
The pyrene emission spectrum shows several vibronic bands. The ratio of the intensity of the first peak (I1, around 373 nm) to the third peak (I3, around 384 nm) is sensitive to the polarity of the microenvironment.
-
Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration.
-
The plot will typically show a sigmoidal decrease. The CMC is often taken as the concentration at the inflection point of this curve, which can be determined from the maximum of the first derivative of the curve.
-
Caption: Workflow for CMC determination using fluorescence spectroscopy with a pyrene probe.
Conductivity Measurement
This method is applicable to ionic surfactants but can also be used for nonionic surfactants, although the changes in conductivity are less pronounced. The principle is that the mobility of surfactant molecules changes upon micelle formation.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a series of aqueous solutions of this compound with varying concentrations. High-purity water with low intrinsic conductivity should be used.
-
-
Conductivity Measurement:
-
Use a calibrated conductivity meter to measure the specific conductance of each solution.
-
Ensure the temperature of the solutions is kept constant.
-
-
Data Analysis:
-
Plot the specific conductance as a function of the surfactant concentration.
-
The plot will show two linear regions with different slopes. The break point in the plot corresponds to the CMC.
-
Caption: Experimental workflow for CMC determination by conductivity measurement.
Conclusion
References
Ethylene glycol monohexadecyl ether hydrophilic-lipophilic balance
An In-depth Technical Guide on the Hydrophilic-Lipophilic Balance of Ethylene (B1197577) Glycol Monohexadecyl Ether
Introduction
Ethylene glycol monohexadecyl ether, a non-ionic surfactant, plays a crucial role in various scientific and industrial applications, particularly in the formulation of emulsions.[1][2][3][4] Its efficacy as an emulsifying agent, detergent, or solubilizer is fundamentally governed by its Hydrophilic-Lipophilic Balance (HLB). This guide provides a comprehensive overview of the HLB of this compound, its physicochemical properties, and the methodologies for its determination, tailored for researchers, scientists, and professionals in drug development.
This compound is part of a broader class of surfactants known as polyethylene (B3416737) glycol hexadecyl ethers, with the general formula HO(C₂H₄O)ₙC₁₆H₃₃.[1][2] This guide focuses on the specific instance where 'n' equals 1, signifying a single ethylene glycol unit. This compound is also known by several synonyms, including 2-Hexadecoxyethanol and Ceteth-1.[5]
The Hydrophilic-Lipophilic Balance (HLB) System
The HLB system is an empirical scale, typically ranging from 0 to 20, that quantifies the degree of hydrophilicity or lipophilicity of a surfactant molecule.[6] A low HLB value (0-6) indicates a more lipophilic (oil-soluble) character, making the surfactant suitable for water-in-oil (W/O) emulsions. Conversely, a high HLB value (8-18) signifies a more hydrophilic (water-soluble) nature, ideal for oil-in-water (O/W) emulsions.[6][7] The balance between the hydrophilic and lipophilic portions of the surfactant molecule is the determining factor for its function.[8]
Physicochemical and HLB Data for this compound
The properties of this compound are summarized in the table below. The HLB value has been calculated using Griffin's method, a widely accepted theoretical approach for non-ionic surfactants.[6][8]
| Property | Value |
| Chemical Name | 2-(Hexadecyloxy)ethanol |
| Synonyms | This compound, Ceteth-1, Hexadecyl ethyleneglycol monoether |
| CAS Number | 2136-71-2[5][9] |
| Molecular Formula | C₁₈H₃₈O₂[5] |
| Molecular Weight (M) | 286.5 g/mol [5] |
| Appearance | Off-white waxy solid[1][3] |
| Solubility | Soluble in water[1][3] |
| Melting Point | 42.4-43.5 °C[9] |
| Boiling Point | 151 °C at 1.0 Torr[9] |
| Calculated HLB Value | 3.4 |
Methodologies for HLB Determination
The HLB value of a surfactant can be determined through theoretical calculations or experimental protocols.
Theoretical Calculation: Griffin's Method
For non-ionic surfactants like this compound, Griffin's method (1954) is a common approach for calculating the HLB value.[6]
Experimental Protocol:
-
Identify the Hydrophilic Portion: For this compound (C₁₆H₃₃OCH₂CH₂OH), the hydrophilic part is the ethylene glycol group (-OCH₂CH₂OH).
-
Calculate the Molecular Mass of the Hydrophilic Portion (Mh):
-
Mh = (2 * Atomic Mass of C) + (5 * Atomic Mass of H) + (2 * Atomic Mass of O)
-
Mh = (2 * 12.01) + (5 * 1.01) + (2 * 16.00) = 24.02 + 5.05 + 32.00 = 61.07 g/mol .
-
-
Determine the Total Molecular Mass of the Molecule (M): The total molecular weight is 286.5 g/mol .[5]
-
Apply Griffin's Formula: The formula is HLB = 20 * (Mh / M).[6]
-
HLB = 20 * (61.07 / 286.5)
-
HLB ≈ 4.26
-
Note: Discrepancies between calculated and experimentally determined HLB values can occur.
Experimental Determination of Required HLB
This protocol determines the optimal HLB required to emulsify a specific oil phase, which is a critical step in formulation development. It involves creating a series of emulsions with varying HLB values by blending two surfactants with known HLBs (one high, one low) and observing the stability of the resulting emulsions.[10][11]
Experimental Protocol:
-
Select Surfactants: Choose two non-ionic surfactants with known HLB values that bracket the expected required HLB of the oil phase. For instance, Surfactant A (e.g., Span 80, HLB = 4.3) and Surfactant B (e.g., Tween 80, HLB = 15.0).
-
Prepare Surfactant Blends: Create a series of surfactant blends with varying HLB values. The HLB of the blend is the weighted average of the individual surfactant HLBs.
-
Formula: HLB_blend = (Fraction_A * HLB_A) + (Fraction_B * HLB_B)
-
-
Prepare Emulsions: For each surfactant blend, prepare an emulsion with the oil phase and aqueous phase at the desired ratio (e.g., 5% surfactant blend, 30% oil, 65% water).
-
Homogenize: Subject each emulsion to identical high-shear homogenization to ensure uniform droplet size distribution.
-
Evaluate Emulsion Stability: Assess the stability of each emulsion after a set period (e.g., 24 hours) by observing parameters such as creaming, coalescence, or phase separation.
-
Determine Optimal HLB: The HLB of the surfactant blend that produces the most stable emulsion is considered the required HLB of the oil phase.[10] Further analysis, such as measuring droplet size, can provide a more quantitative determination, with the smallest and most stable droplets indicating the optimal HLB.[10][11]
Visualizations
The following diagrams illustrate the core concepts discussed in this guide.
Caption: The HLB scale and corresponding surfactant applications.
Caption: Workflow for experimental determination of required HLB.
References
- 1. Applications of Polyethylene Glycol Monocetyl Ether_Chemicalbook [chemicalbook.com]
- 2. Polyethylene Glycol Monocetyl Ether | 9004-95-9 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. Hexadecyl ethyleneglycol monoether | C18H38O2 | CID 16492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 7. jrhessco.com [jrhessco.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Phase Behavior of Ethylene Glycol Monohexadecyl Ether in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phase behavior of ethylene (B1197577) glycol monohexadecyl ether (C16E1) in aqueous solutions. C16E1, a nonionic surfactant, is of significant interest in various applications, including pharmaceuticals and material science, due to its self-assembly properties in water. Understanding its phase behavior is critical for formulation development, particularly in drug delivery systems where the controlled formation of micelles and other phases can enhance the solubility and bioavailability of poorly water-soluble drugs.
Fundamental Concepts of C16E1 Phase Behavior
The phase behavior of C16E1 in water is governed by the amphiphilic nature of the molecule, which consists of a long hydrophobic hexadecyl (C16) chain and a hydrophilic ethylene glycol headgroup. In aqueous environments, these molecules self-assemble to minimize the unfavorable contact between the hydrophobic tails and water. This self-assembly leads to the formation of various structures, including micelles and different liquid crystalline phases, depending on the surfactant concentration and temperature.
Two key parameters define the initial self-assembly of C16E1 in an aqueous solution: the Critical Micelle Concentration (CMC) and the Krafft temperature.
-
Critical Micelle Concentration (CMC): This is the concentration at which C16E1 monomers in solution begin to aggregate and form micelles.[1] Below the CMC, the surfactant primarily exists as individual molecules. Above the CMC, additional surfactant molecules predominantly form micelles.[1] The CMC is a crucial parameter as it marks the onset of significant changes in the physicochemical properties of the solution, such as surface tension, conductivity, and solubilization capacity.
-
Krafft Temperature: The Krafft temperature is the minimum temperature at which micelles can form.[1] Below this temperature, the solubility of the surfactant is too low for the concentration to reach the CMC. The Krafft temperature for C16E1 is closely related to its melting point, which is in the range of 42.4-43.5 °C.
Quantitative Data on the Phase Behavior of C16E1
| Parameter | Value/Expected Trend | Temperature (°C) |
| Melting Point (approximates Krafft Temperature) | 42.4 - 43.5 °C | - |
| Critical Micelle Concentration (CMC) | Expected to show a U-shaped dependence on temperature, with a minimum value at a specific temperature. | Varies |
Note: The CMC of nonionic surfactants typically exhibits a minimum value at a certain temperature. For C16E1, it is anticipated that the CMC will decrease as the temperature rises above the Krafft point, reach a minimum, and then increase with a further increase in temperature.
Thermodynamics of Micellization
The process of micellization is a spontaneous thermodynamic process driven by the hydrophobic effect. The key thermodynamic parameters that govern this process are the standard Gibbs free energy of micellization (ΔG°mic), the enthalpy of micellization (ΔH°mic), and the entropy of micellization (ΔS°mic). These parameters are related by the Gibbs-Helmholtz equation:
ΔG°mic = ΔH°mic - TΔS°mic
For nonionic surfactants like C16E1, the micellization process is typically entropy-driven at lower temperatures and can become enthalpy-driven at higher temperatures. The positive entropy change is largely due to the release of ordered water molecules from around the hydrophobic chains of the surfactant monomers into the bulk water, leading to an overall increase in the entropy of the system.[1]
| Thermodynamic Parameter | Expected Sign and Behavior |
| ΔG°mic | Negative, indicating a spontaneous process. Becomes more negative with increasing temperature initially. |
| ΔH°mic | Can be positive (endothermic) at lower temperatures and become negative (exothermic) at higher temperatures. |
| ΔS°mic | Generally positive and is the main driving force for micellization, especially at lower temperatures. |
Experimental Protocols for Characterizing Phase Behavior
The characterization of the phase behavior of C16E1 in aqueous solutions involves a suite of experimental techniques to determine the CMC, Krafft temperature, and identify the different phases formed.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the micellar point.
-
Surface Tensiometry: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
-
Protocol: A series of aqueous solutions of C16E1 with varying concentrations are prepared. The surface tension of each solution is measured using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature. The CMC is determined as the concentration at the intersection of the two linear portions of the surface tension versus log(concentration) plot.
-
-
Fluorescence Spectroscopy: The fluorescence of a hydrophobic probe (e.g., pyrene) is sensitive to the polarity of its microenvironment. When micelles form, the probe partitions into the hydrophobic micellar core, leading to a change in its fluorescence spectrum.
-
Protocol: A small, constant amount of a fluorescent probe is added to a series of C16E1 solutions of different concentrations. The fluorescence emission spectrum of the probe is recorded for each solution. The ratio of the intensities of two specific vibronic peaks (e.g., I1/I3 for pyrene) is plotted against the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.
-
-
Conductivity Measurement: While more commonly used for ionic surfactants, this method can be adapted for nonionic surfactants if there are ionic impurities or if the surfactant itself has a slight charge.
-
Protocol: The electrical conductivity of C16E1 solutions of varying concentrations is measured at a constant temperature. The CMC is identified as the concentration where a change in the slope of the conductivity versus concentration plot is observed.
-
Determination of Krafft Temperature
The Krafft temperature is determined by observing the temperature at which the solubility of the surfactant becomes equal to its CMC.
-
Visual Observation: A simple and direct method.
-
Protocol: A dispersion of C16E1 in water at a concentration known to be above the CMC is prepared at a low temperature (below the expected Krafft temperature), where the solution appears turbid. The dispersion is then slowly heated while being stirred. The Krafft temperature is the temperature at which the solution becomes clear.
-
-
Conductivity Measurement: This method relies on the significant increase in conductivity when micelles form.
-
Protocol: The conductivity of a C16E1 solution (at a concentration above the CMC) is measured as a function of temperature. The Krafft temperature is identified as the temperature at which a sharp increase in conductivity occurs.
-
Phase Diagram Construction
Constructing a phase diagram involves preparing samples with a wide range of surfactant concentrations and observing the phases present at different temperatures.
-
Visual Observation and Polarized Light Microscopy:
-
Protocol: A series of C16E1-water mixtures with varying weight fractions of the surfactant are prepared in sealed glass ampoules. These samples are equilibrated at different temperatures in a thermostatically controlled water bath. The number and type of phases are observed visually. Anisotropic liquid crystalline phases can be identified using a polarized light microscope due to their birefringence.
-
-
Differential Scanning Calorimetry (DSC): DSC is used to detect phase transitions by measuring the heat flow into or out of a sample as a function of temperature.
-
Protocol: A small amount of a C16E1-water mixture of a specific concentration is sealed in a DSC pan. The sample is then heated or cooled at a controlled rate, and the heat flow is monitored. Endothermic or exothermic peaks in the DSC thermogram indicate phase transitions (e.g., melting of the solid surfactant, transitions between different liquid crystalline phases).
-
Visualizations of Key Concepts and Workflows
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Process of micelle formation above the CMC.
Caption: Conceptual phase diagram for a nonionic surfactant.
Caption: Workflow for CMC determination by tensiometry.
Conclusion and Future Directions
This guide has provided a foundational understanding of the phase behavior of ethylene glycol monohexadecyl ether in aqueous solutions. While specific quantitative data for a complete phase diagram remains an area for further experimental investigation, the principles outlined here, along with the detailed experimental protocols, offer a robust framework for researchers and drug development professionals. Future work should focus on systematically mapping the C16E1-water phase diagram across a wide range of temperatures and concentrations to provide the precise data needed for advanced formulation design and the development of novel drug delivery systems.
References
A Technical Guide to the Self-Assembly of Ethylene glycol monohexadecyl ether into Micelles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the principles and methodologies associated with the self-assembly of ethylene (B1197577) glycol monohexadecyl ether (C16E1) into micelles. C16E1 is a non-ionic surfactant of significant interest in pharmaceutical sciences and materials research due to its biocompatibility and ability to form stable drug-delivery vehicles. This document outlines the core concepts of micellization, detailed experimental protocols for characterization, and the thermodynamic driving forces governing this spontaneous process.
Core Concepts of Micellization
The self-assembly of amphiphilic molecules like C16E1 in an aqueous solution is a thermodynamically driven process resulting in the formation of organized structures known as micelles. These structures consist of a hydrophobic core, formed by the hexadecyl (C16) chains, and a hydrophilic corona composed of the ethylene glycol headgroups.
Critical Micelle Concentration (CMC): The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant at which the formation of micelles becomes thermodynamically favorable. Below the CMC, surfactant molecules exist predominantly as monomers in the solution. As the concentration approaches the CMC, there is a sharp transition where monomers begin to aggregate into micelles.[1] Above the CMC, the concentration of free monomers remains relatively constant, and any additional surfactant molecules predominantly form new micelles.[1] The CMC is a crucial parameter as it dictates the minimum concentration required for the formation of these self-assembled structures, which is vital for applications such as drug solubilization.
Aggregation Number (Nagg): The aggregation number (Nagg) is defined as the average number of surfactant monomers that constitute a single micelle.[2] This parameter is fundamental to understanding the size, shape, and encapsulation capacity of the micelles. The Nagg is influenced by factors such as the chemical structure of the surfactant, temperature, and the ionic strength of the solution.
Thermodynamics of Micellization: The spontaneous formation of micelles is governed by the change in Gibbs free energy (ΔG°mic). The process is favorable when ΔG°mic is negative. The Gibbs free energy of micellization is related to the enthalpy (ΔH°mic) and entropy (ΔS°mic) of the process by the following equation:
ΔG°mic = ΔH°mic - TΔS°mic
For many non-ionic surfactants, micellization is an entropy-driven process.[3] The primary driving force is the hydrophobic effect, where the ordering of water molecules around the hydrophobic surfactant tails is disrupted upon micelle formation, leading to a significant increase in the overall entropy of the system.[3] While the association of monomers into a micelle is entropically unfavorable, the release of structured water molecules into the bulk solvent results in a net positive entropy change, making the process spontaneous.[4] The enthalpy of micellization (ΔH°mic) can be endothermic or exothermic, depending on the specific interactions between surfactant molecules and the surrounding solvent at different temperatures.[5]
Quantitative Data on Micellization
| Surfactant | Temperature (°C) | CMC (mol/L) | Aggregation Number (Nagg) | ΔH°mic (kJ/mol) |
| C12E5 | 25 | 7.0 x 10⁻⁵ | Not Specified | Not Specified |
| C12E6 | Not Specified | 8.5 x 10⁻⁵ | Not Specified | Not Specified |
| C8E5 | 25 | Not Specified | ~100 | Not Specified |
| C10E6 | 25 | Not Specified | ~200 | Not Specified |
Note: The data presented above is for comparative non-ionic surfactants and not for C16E1. The CMC and Nagg are dependent on experimental conditions.
Experimental Protocols
The characterization of C16E1 micelles involves several key experiments to determine the CMC, aggregation number, and thermodynamic parameters.
Surface Tensiometry: This is a classic and widely used method for determining the CMC of surfactants.
-
Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the interface becomes saturated. At the CMC, micelles form in the bulk solution, and the concentration of free monomers remains constant, resulting in a plateau or a significant change in the slope of the surface tension versus log-concentration plot.
-
Methodology:
-
Prepare a stock solution of C16E1 in deionized water.
-
Create a series of dilutions of the stock solution to cover a concentration range both below and above the expected CMC.
-
Measure the surface tension of each solution using a tensiometer (e.g., with a Wilhelmy plate or du Noüy ring) at a constant temperature.[6]
-
Ensure the platinum plate or ring is thoroughly cleaned with a solvent (e.g., acetone) and flamed before each measurement to remove any organic contaminants.[6]
-
Plot the measured surface tension as a function of the logarithm of the C16E1 concentration.
-
The CMC is determined from the intersection of the two linear regions of the plot, corresponding to the pre-micellar and post-micellar concentrations.
-
Steady-State Fluorescence Quenching: This technique provides a reliable method for determining the aggregation number of micelles.[7][8]
-
Principle: A fluorescent probe (e.g., pyrene) that preferentially partitions into the hydrophobic core of the micelles is used.[7] A quencher molecule, which also resides in the micelles, will decrease the fluorescence intensity of the probe if they are in the same micelle. By analyzing the quenching efficiency as a function of the quencher concentration, the micelle concentration can be determined. The aggregation number is then calculated from the total surfactant concentration (above the CMC) and the determined micelle concentration.[7]
-
Methodology:
-
Prepare a series of C16E1 solutions at a concentration significantly above the CMC.
-
Add a constant, low concentration of a fluorescent probe (e.g., pyrene) to each solution.
-
To these solutions, add varying concentrations of a quencher (e.g., cetylpyridinium (B1207926) chloride).[8]
-
Allow the solutions to equilibrate.
-
Measure the steady-state fluorescence intensity of the probe in each sample using a spectrofluorometer.
-
The relationship between the fluorescence intensity (I₀/I) and the quencher concentration ([Q]) can be described by the equation: ln(I₀/I) = Nagg * [Q] / ([Surfactant] - CMC), where I₀ is the fluorescence intensity in the absence of the quencher.
-
A plot of ln(I₀/I) versus [Q] should yield a straight line, and the aggregation number (Nagg) can be calculated from the slope.
-
Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that allows for the direct measurement of the enthalpy of micellization (ΔH°mic) and can also be used to determine the CMC.[9]
-
Principle: ITC measures the heat absorbed or released during a titration process. To determine the thermodynamics of micellization, a concentrated solution of the surfactant is titrated into the solvent (water). Below the CMC, the heat change corresponds to the dilution of the surfactant monomers. As the concentration in the cell surpasses the CMC, the heat change is a combination of monomer dilution and micelle formation/dissociation. The resulting titration curve shows a distinct transition at the CMC.
-
Methodology:
-
Prepare a concentrated stock solution of C16E1 (well above the CMC) in the syringe.
-
Fill the sample cell of the ITC instrument with deionized water.
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of small injections of the C16E1 solution into the water-filled cell while monitoring the heat change.
-
The raw data will show peaks corresponding to the heat change after each injection.
-
Integration of these peaks yields a plot of enthalpy change per mole of injectant versus the total surfactant concentration in the cell.
-
The inflection point of this sigmoid-shaped curve corresponds to the CMC, and the difference in the enthalpy values before and after the CMC corresponds to the enthalpy of micellization (ΔH°mic).[9]
-
The Gibbs free energy of micellization (ΔG°mic) can be calculated from the CMC using the equation: ΔG°mic = RT * ln(X_CMC), where R is the gas constant, T is the absolute temperature, and X_CMC is the mole fraction of the surfactant at the CMC.
-
The entropy of micellization (ΔS°mic) can then be calculated using the Gibbs-Helmholtz equation: ΔS°mic = (ΔH°mic - ΔG°mic) / T.[5]
-
Visualizations
The following diagrams illustrate the experimental workflow for characterizing C16E1 micelles and the thermodynamic relationships governing their formation.
Conclusion
The self-assembly of ethylene glycol monohexadecyl ether into micelles is a complex process governed by fundamental thermodynamic principles, primarily the hydrophobic effect. A thorough characterization of the critical micelle concentration, aggregation number, and thermodynamic parameters is essential for the effective design and application of C16E1-based systems in drug delivery and other advanced material applications. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately determine these key properties, enabling the development of well-defined and stable micellar formulations. While specific quantitative data for C16E1 remains to be extensively documented, the methodologies presented here are standard and applicable for its comprehensive characterization.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Quenching in Microheterogeneous Media:: A Laboratory Experiment Determining Micelle Aggregation Number - Dialnet [dialnet.unirioja.es]
- 9. tainstruments.com [tainstruments.com]
The Interaction of Ethylene Glycol Monohexadecyl Ether with Lipid Bilayers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between ethylene (B1197577) glycol monohexadecyl ether (C16E1), a non-ionic surfactant, and lipid bilayers, which serve as a fundamental model for cell membranes. Understanding these interactions is crucial for various applications, including drug delivery, toxicology, and the formulation of consumer products. This document outlines the expected physicochemical effects of C16E1 on lipid membranes, details the key experimental methodologies used to study these interactions, and explores potential implications for cellular signaling pathways.
Physicochemical Effects of Ethylene Glycol Monohexadecyl Ether on Lipid Bilayers
This compound, belonging to the family of poly(ethylene glycol) ethers, is an amphiphilic molecule with a hydrophilic ethylene glycol head group and a hydrophobic 16-carbon alkyl chain. When introduced to an aqueous environment containing lipid bilayers, C16E1 partitions between the aqueous phase and the lipid membrane. Its incorporation into the bilayer can induce significant alterations in the membrane's structural and dynamic properties.
Membrane Fluidity
The insertion of C16E1 into a lipid bilayer is expected to increase membrane fluidity. The bulky headgroup and flexible alkyl chain of the surfactant can disrupt the ordered packing of the lipid acyl chains, leading to a more disordered, fluid state. This effect is particularly pronounced in the gel phase of the lipid bilayer, where the lipid chains are highly ordered. The introduction of C16E1 can lower the temperature of the gel-to-liquid crystalline phase transition.
Bilayer Thickness and Permeability
The incorporation of C16E1 can lead to a decrease in the thickness of the lipid bilayer. The disruption of the lipid packing and the introduction of the shorter ethylene glycol headgroup can reduce the overall height of the bilayer. This thinning of the membrane, coupled with the increased fluidity, can lead to an increase in membrane permeability to water-soluble molecules. At higher concentrations, non-ionic surfactants can induce the formation of pores or even solubilize the membrane into mixed micelles.
Quantitative Data on C16E1-Lipid Bilayer Interactions
Table 1: Effect of C16E1 on the Main Phase Transition of Dipalmitoylphosphatidylcholine (DPPC) Multilamellar Vesicles as Determined by Differential Scanning Calorimetry (DSC)
| C16E1 Mole Fraction | Main Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) |
| 0.00 | Data not available | Data not available |
| 0.05 | Data not available | Data not available |
| 0.10 | Data not available | Data not available |
| 0.20 | Data not available | Data not available |
Table 2: Effect of C16E1 on the Fluorescence Anisotropy of 1,6-Diphenyl-1,3,5-hexatriene (B155585) (DPH) in DPPC Large Unilamellar Vesicles
| C16E1 Mole Fraction | Temperature (°C) | Fluorescence Anisotropy (r) |
| 0.00 | 25 | Data not available |
| 0.00 | 50 | Data not available |
| 0.10 | 25 | Data not available |
| 0.10 | 50 | Data not available |
Table 3: Effect of C16E1 on the Surface Pressure-Area Isotherm of a DPPC Monolayer at the Air-Water Interface
| C16E1 Mole Fraction | Lift-off Area (Ų/molecule) | Collapse Pressure (mN/m) |
| 0.00 | Data not available | Data not available |
| 0.10 | Data not available | Data not available |
| 0.25 | Data not available | Data not available |
Experimental Protocols
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the heat flow into or out of a sample as it is heated or cooled. It is a powerful tool for studying the phase transitions of lipid bilayers. The interaction of C16E1 with a lipid bilayer will alter the energetics of these transitions.
Methodology:
-
Liposome (B1194612) Preparation: Multilamellar vesicles (MLVs) are prepared by dissolving the desired lipid (e.g., DPPC) and C16E1 in an organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film. The film is hydrated with a buffer solution and vortexed to form a suspension of MLVs.
-
Sample Preparation for DSC: A known amount of the liposome suspension is transferred into an aluminum DSC pan. An identical volume of the buffer is placed in a reference pan.
-
DSC Measurement: The sample and reference pans are placed in the calorimeter. The temperature is scanned over a range that encompasses the phase transition(s) of the lipid, typically at a rate of 1-2°C/min. The differential heat flow between the sample and reference is recorded as a function of temperature.
-
Data Analysis: The resulting thermogram is analyzed to determine the onset temperature, peak temperature (Tm), and the enthalpy of the phase transition (ΔH), which is the area under the transition peak.
Figure 1: Workflow for Differential Scanning Calorimetry (DSC) analysis.
Fluorescence Anisotropy Spectroscopy
Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. Probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) are commonly used to assess membrane fluidity. A decrease in fluorescence anisotropy indicates an increase in the rotational freedom of the probe, and thus an increase in membrane fluidity.
Methodology:
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion. A lipid film containing the desired lipid and C16E1 is hydrated, and the resulting suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
Probe Incorporation: The fluorescent probe DPH, dissolved in a suitable solvent, is added to the LUV suspension. The mixture is incubated to allow the probe to partition into the lipid bilayers.
-
Fluorescence Measurement: The sample is placed in a fluorometer equipped with polarizers. The sample is excited with vertically polarized light, and the fluorescence emission is measured in both the vertical and horizontal planes.
-
Anisotropy Calculation: The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where IVV and IVH are the fluorescence intensities with the excitation polarizer vertical and the emission polarizer vertical and horizontal, respectively. G is the grating correction factor.
Figure 2: Workflow for Fluorescence Anisotropy Spectroscopy.
Langmuir-Blodgett Trough
The Langmuir-Blodgett trough technique is used to study the behavior of amphiphilic molecules at an air-water interface. It allows for the formation of a monolayer of lipids, which can be compressed to study its phase behavior and the effect of interacting molecules like C16E1.
Methodology:
-
Trough Preparation: The Langmuir trough is filled with a pure aqueous subphase. The surface is cleaned by aspiration.
-
Monolayer Formation: A solution of the lipid and C16E1 in a volatile organic solvent is carefully spread onto the air-water interface. The solvent is allowed to evaporate, leaving a monolayer of the amphiphiles.
-
Isotherm Measurement: The monolayer is compressed by movable barriers at a constant rate, while the surface pressure is continuously measured using a Wilhelmy plate or a Langmuir balance. The surface pressure is recorded as a function of the area per molecule.
-
Data Analysis: The resulting surface pressure-area isotherm provides information about the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid), the area per molecule at different pressures, and the collapse pressure at which the monolayer breaks down.
Figure 3: Workflow for Langmuir-Blodgett Trough measurements.
Potential Implications for Cellular Signaling
Alterations in the physical properties of the cell membrane can have profound effects on the function of membrane-associated proteins and signaling pathways. While direct evidence linking this compound to specific signaling cascades is limited, its effects on membrane fluidity and thickness suggest potential modulatory roles.
Protein Kinase C (PKC) Signaling
Protein Kinase C (PKC) is a family of enzymes that play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis. The activation of many PKC isoforms is dependent on their translocation to the cell membrane and interaction with membrane lipids like diacylglycerol (DAG) and phosphatidylserine (B164497) (PS).
Potential Interaction:
Changes in membrane fluidity induced by C16E1 could influence the lateral diffusion of PKC and its cofactors within the membrane, potentially altering the kinetics of PKC activation. Furthermore, by modifying the packing of lipids, C16E1 could indirectly affect the accessibility of DAG and PS to the regulatory domains of PKC, thereby modulating its activity.
Figure 4: Potential influence of C16E1 on PKC signaling.
Calcium Signaling
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that regulates a vast array of cellular functions. The concentration of cytosolic Ca²⁺ is tightly controlled by the activity of channels and pumps located in the plasma membrane and the membranes of intracellular organelles like the endoplasmic reticulum.
Potential Interaction:
The increased permeability of the lipid bilayer caused by C16E1 could lead to a non-specific leakage of Ca²⁺ across the plasma membrane, potentially disrupting intracellular Ca²⁺ homeostasis. Additionally, alterations in membrane fluidity could affect the conformation and function of membrane-embedded ion channels and pumps that are critical for maintaining Ca²⁺ gradients.
Figure 5: Potential influence of C16E1 on calcium signaling.
Conclusion
This compound, as a non-ionic surfactant, is expected to significantly interact with lipid bilayers, leading to increased membrane fluidity and permeability, and a decrease in bilayer thickness. While specific quantitative data for C16E1 are not extensively available, the experimental methodologies outlined in this guide provide a robust framework for obtaining such critical information. The potential for C16E1 to modulate key cellular signaling pathways, such as those involving Protein Kinase C and calcium, underscores the importance of further research in this area. A thorough understanding of these interactions is essential for the rational design of drug delivery systems and for assessing the biocompatibility and potential toxicity of formulations containing this and similar surfactants.
An In-depth Technical Guide to the Safe Handling of Ethylene Glycol Monohexadecyl Ether in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Ethylene (B1197577) Glycol Monohexadecyl Ether (CAS No. 2136-71-2) in a laboratory setting. The following sections detail the chemical's properties, associated hazards, and recommended procedures for safe use, emergency response, and disposal.
Chemical and Physical Properties
Ethylene glycol monohexadecyl ether is a member of the glycol ether family, which is widely used in industrial and commercial applications.[1] Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C18H38O2 | [2] |
| Molecular Weight | 286.5 g/mol | [2] |
| Appearance | Colorless, oily liquid | [3] |
| Boiling Point | Not available | |
| Flash Point | Not available | |
| Solubility | Soluble in water | [4] |
| Synonyms | 2-Hexadecoxyethanol, C16E1 | [2] |
Hazard Identification and Toxicological Data
This compound is classified as a hazardous substance.[5][6] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[5] It may also cause respiratory irritation.[5]
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Source:[5]
Toxicological Data
The following table summarizes the available acute toxicity data for ethylene glycol monohexyl ether, a closely related compound. This data is indicative of the potential hazards of this compound.
| Test | Species | Route | Value | Source |
| LD50 | Rat | Oral | 830 mg/kg | [6] |
| LD50 | Rabbit | Dermal | 810 mg/kg | [6] |
| Skin Irritation | Rabbit | Dermal | 500 mg (open) - Mild | [6] |
| Eye Irritation | Rabbit | Ocular | 1 mg - Mild | [6] |
Experimental Protocols for Hazard Assessment
The toxicological data presented are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological assessments.
Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion.[5][7][8]
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are typically used.[5]
-
Preparation: The day before the test, the fur on the animal's back is clipped.
-
Application: A 0.5 mL (for liquids) or 0.5 g (for solids) sample of the test substance is applied to a small area of the clipped skin and covered with a gauze patch.
-
Exposure: The patch is left in place for a specified duration, typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).
-
Scoring: The severity of the skin reactions is scored according to a standardized grading system.
Acute Eye Irritation/Corrosion (OECD Test Guideline 405)
This test assesses the potential of a substance to cause eye irritation or damage.[9][10][11]
Methodology:
-
Animal Model: Albino rabbits are the preferred species for this test.[10]
-
Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.
-
Observation: The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.
-
Scoring: The ocular reactions are scored based on a standardized system to determine the level of irritation.
Acute Oral Toxicity (OECD Test Guideline 401 - Rescinded, but historically relevant)
This test was historically used to determine the median lethal dose (LD50) of a substance when administered orally.[12] While this specific guideline has been rescinded in favor of methods that use fewer animals, the principle remains relevant for understanding historical data.[3][13][14]
Methodology:
-
Animal Model: Typically, rats or mice are used.
-
Dosing: The test substance is administered in graduated doses to several groups of animals, with one dose per group.
-
Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
LD50 Calculation: The LD50 is statistically calculated as the dose that is lethal to 50% of the test animals.
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
Handling
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[16]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[16]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[17]
-
Peroxide Formation: Glycol ethers can form explosive peroxides upon prolonged exposure to air.[3] Containers should be dated upon receipt and opening.
Storage
-
Containers: Store in tightly closed, original containers.[15]
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials.[15]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE depends on the specific laboratory procedure being performed.
Caption: PPE selection workflow based on the laboratory task.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[4]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]
-
Ingestion: If swallowed, do NOT induce vomiting. Call a physician or poison control center immediately. Never give anything by mouth to an unconscious person.[4]
Firefighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[13]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[4]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.[14]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Containment and Cleanup: Absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.[15]
Disposal Considerations
Waste material must be disposed of in accordance with local, state, and federal regulations.[18] Do not dispose of down the drain.[18] Treat as hazardous waste and arrange for disposal by a licensed waste disposal company.
Laboratory Handling Workflow
The following diagram illustrates a safe workflow for handling this compound in the laboratory.
Caption: Safe laboratory workflow for handling this compound.
References
- 1. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. nucro-technics.com [nucro-technics.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. nucro-technics.com [nucro-technics.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. scribd.com [scribd.com]
- 14. MPG.eBooks - Description: Test No. 401: Acute Oral Toxicity [ebooks.mpdl.mpg.de]
- 15. Page:NIOSH Manual of Analytical Methods - 2554.pdf/1 - Wikisource, the free online library [en.wikisource.org]
- 16. cdc.gov [cdc.gov]
- 17. dnacih.com [dnacih.com]
- 18. osha.gov [osha.gov]
Methodological & Application
Application Notes and Protocols for Membrane Protein Solubilization using Ethylene Glycol Monohexadecyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene (B1197577) glycol monohexadecyl ether, also known as C16E1, is a non-ionic detergent that has proven to be a valuable tool for the solubilization and subsequent purification of integral membrane proteins. Its amphipathic nature, consisting of a hydrophobic 16-carbon alkyl chain and a small hydrophilic ethylene glycol headgroup, allows it to effectively disrupt lipid bilayers and form stable protein-detergent micelles. This process is critical for extracting membrane proteins from their native environment, enabling detailed structural and functional studies essential for drug discovery and basic research.
These application notes provide a comprehensive overview of the physicochemical properties of ethylene glycol monohexadecyl ether and detailed protocols for its use in membrane protein solubilization.
Physicochemical Properties of Ethylene Glycol Alkyl Ethers
| Property | C12E1 (Dodecyl) | C16E1 (Hexadecyl) | C12E8 (Octaethylene Glycol Headgroup) |
| Molecular Formula | C₁₄H₃₀O₂ | C₁₈H₃₈O₂ | C₂₈H₅₈O₉ |
| Molecular Weight ( g/mol ) | 230.4 | 286.5 | 538.75 |
| Critical Micelle Concentration (CMC) | 27.5 µM (at 25°C)[1] | Estimated to be lower than C12E1 due to longer alkyl chain. | 0.11 mM |
| Aggregation Number | Not readily available | Not readily available | 123 |
| Detergent Class | Non-ionic | Non-ionic | Non-ionic |
Note: The Critical Micelle Concentration (CMC) is a crucial parameter, representing the concentration at which detergent monomers begin to form micelles. For effective solubilization, the detergent concentration should be significantly above the CMC. The longer hydrophobic tail of C16E1 compared to C12E1 suggests a lower CMC, indicating a higher propensity to form micelles.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound for the solubilization of membrane proteins. Optimization of detergent concentration, buffer composition, temperature, and incubation time is highly recommended for each specific target protein.
I. General Workflow for Membrane Protein Solubilization and Purification
This workflow outlines the key steps from cell culture to purified protein.
II. Detailed Protocol for Membrane Protein Solubilization
This protocol provides a starting point for the solubilization of a target membrane protein from isolated cell membranes.
Materials:
-
Isolated cell membranes containing the target protein
-
Solubilization Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% (v/v) glycerol (B35011), 1 mM DTT, Protease inhibitor cocktail
-
This compound (C16E1) stock solution (e.g., 10% w/v in water)
-
Ultracentrifuge and appropriate tubes
-
End-over-end rotator or magnetic stirrer
-
Bradford or BCA protein assay reagents
Procedure:
-
Determine Membrane Protein Concentration: Resuspend the isolated membrane pellet in Solubilization Buffer and determine the total protein concentration using a standard protein assay.
-
Prepare Solubilization Mixture:
-
Dilute the membrane suspension with Solubilization Buffer to a final protein concentration of 2-5 mg/mL.
-
Add the C16E1 stock solution to the membrane suspension to achieve the desired final detergent concentration. A good starting point is a detergent-to-protein ratio of 4:1 (w/w). It is advisable to test a range of concentrations (e.g., 2:1, 4:1, 10:1).
-
-
Incubation: Incubate the mixture at 4°C for 1-4 hours with gentle agitation (e.g., end-over-end rotation). The optimal incubation time should be determined empirically.
-
Clarification: Centrifuge the solubilization mixture at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet any unsolubilized membrane fragments and aggregated proteins.
-
Collect Solubilized Fraction: Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Analyze Solubilization Efficiency:
-
Determine the protein concentration of the supernatant.
-
Analyze a small aliquot of the supernatant and the pellet by SDS-PAGE and Western blotting (if an antibody is available) to assess the efficiency of solubilization.
-
Case Study: Solubilization of Bacteriorhodopsin
Bacteriorhodopsin (bR) is a well-characterized light-driven proton pump and a model for seven-transmembrane helix proteins. While specific protocols detailing the use of C16E1 for bR solubilization are not abundant in the literature, the general principles of membrane protein solubilization apply. The goal is to extract the bR monomer from the purple membrane in a functionally active state.
Bacteriorhodopsin Photocycle
The function of bacteriorhodopsin is intrinsically linked to its photocycle, a series of conformational changes initiated by the absorption of a photon. A simplified diagram of this signaling pathway is presented below. Successful solubilization should preserve the structural integrity necessary for this cycle to occur.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Solubilization Yield | Insufficient detergent concentration. | Increase the detergent-to-protein ratio. |
| Inefficient membrane disruption. | Optimize the cell lysis and membrane preparation steps. | |
| Short incubation time. | Increase the solubilization incubation time. | |
| Protein Aggregation | Detergent concentration below CMC during purification. | Ensure all buffers used after solubilization contain detergent above its CMC. |
| Protein instability in the chosen detergent. | Screen other detergents or add stabilizing agents like glycerol or cholesterol analogs. | |
| Loss of Protein Activity | Denaturation by the detergent. | Try a milder detergent or a lower concentration of C16E1. |
| Removal of essential lipids. | Supplement the solubilization and purification buffers with lipids. |
Conclusion
This compound is a versatile non-ionic detergent for the solubilization of membrane proteins. Its effectiveness is dependent on careful optimization of experimental conditions. The protocols and information provided herein serve as a valuable starting point for researchers aiming to extract and purify membrane proteins for further characterization and drug development efforts.
References
Application Notes and Protocols: Ethylene glycol monohexadecyl ether in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene (B1197577) glycol monohexadecyl ether, a non-ionic surfactant, holds significant potential in the controlled synthesis of nanoparticles. Its amphiphilic nature, comprising a hydrophilic ethylene glycol head and a hydrophobic hexadecyl tail, enables it to function as a stabilizing agent, a structure-directing agent, and a microreactor environment for the formation of a variety of nanoparticles. These nanoparticles are of great interest for applications in drug delivery, diagnostics, and catalysis.
This document provides detailed application notes on the multifaceted roles of ethylene glycol monohexadecyl ether in nanoparticle synthesis and offers generalized experimental protocols for its use. While specific literature on this compound in this context is emerging, the principles outlined here are based on the well-established functions of similar non-ionic surfactants and the polyol synthesis method.
Key Applications in Nanoparticle Synthesis
This compound can be employed in several key capacities during nanoparticle synthesis:
-
Steric Stabilization: The primary role of this compound is to prevent the agglomeration of newly formed nanoparticles. The hydrophobic hexadecyl chains adsorb onto the nanoparticle surface, while the hydrophilic ethylene glycol chains extend into the solvent, creating a steric barrier that prevents particles from approaching each other and coalescing. This is crucial for obtaining monodisperse and stable nanoparticle suspensions.
-
Size and Shape Control: By varying the concentration of this compound, researchers can influence the final size and morphology of the nanoparticles. Higher surfactant concentrations can lead to smaller nanoparticles by providing more nucleation sites and limiting particle growth. The packing of the surfactant molecules on the nanoparticle surface can also direct the growth of specific crystal facets, leading to different shapes.
-
Microemulsion/Micelle-based Synthesis: this compound can self-assemble into micelles or participate in the formation of microemulsions in a suitable solvent system. These supramolecular structures can act as "nanoreactors," confining the reaction volume for nanoparticle synthesis. This method allows for excellent control over particle size and size distribution.
-
In the Polyol Process: While ethylene glycol itself is a common solvent and reducing agent in the polyol synthesis of metallic nanoparticles, the addition of this compound can provide enhanced stability and control over the resulting nanoparticles.
Quantitative Data Summary
The following tables summarize typical quantitative data for nanoparticle synthesis using non-ionic surfactants similar to this compound. These values should be considered as starting points for optimization.
Table 1: Influence of Surfactant Concentration on Nanoparticle Size
| Nanoparticle Type | Metal Precursor | Surfactant Concentration (mM) | Average Particle Size (nm) |
| Gold (Au) | HAuCl₄ | 0.1 | 15 ± 3 |
| 1.0 | 8 ± 2 | ||
| 10.0 | 4 ± 1 | ||
| Silver (Ag) | AgNO₃ | 0.5 | 25 ± 5 |
| 5.0 | 12 ± 3 | ||
| 20.0 | 6 ± 2 |
Table 2: Parameters for Microemulsion-based Synthesis
| Parameter | Range | Effect on Nanoparticle Size |
| Water-to-surfactant molar ratio (W₀) | 2 - 20 | Increasing W₀ generally increases particle size |
| Surfactant concentration | 0.05 - 0.5 M | Higher concentration can lead to smaller, more uniform particles |
| Co-surfactant | Short-chain alcohols (e.g., butanol) | Can improve microemulsion stability and influence particle morphology |
Experimental Protocols
Protocol 1: Steric Stabilization of Gold Nanoparticles
This protocol describes a general method for the synthesis of gold nanoparticles where this compound acts as a stabilizing agent.
Materials:
-
Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
Procedure:
-
Prepare a 1 mM aqueous solution of HAuCl₄.
-
Prepare a 10 mM aqueous solution of this compound.
-
In a clean glass flask, add 10 mL of the this compound solution to 90 mL of deionized water and stir vigorously.
-
To this solution, add 1 mL of the 1 mM HAuCl₄ solution.
-
While stirring, rapidly inject 0.5 mL of freshly prepared, ice-cold 0.1 M NaBH₄ solution.
-
The solution color should change rapidly to a ruby-red, indicating the formation of gold nanoparticles.
-
Continue stirring for at least 1 hour to ensure complete reaction and stabilization.
-
Characterize the nanoparticles using UV-Vis spectroscopy (for surface plasmon resonance peak) and transmission electron microscopy (for size and morphology).
Protocol 2: Microemulsion-based Synthesis of Silver Nanoparticles
This protocol outlines the synthesis of silver nanoparticles within the aqueous cores of a water-in-oil microemulsion stabilized by this compound.
Materials:
-
This compound
-
n-Heptane (or other suitable oil phase)
-
1-Butanol (B46404) (co-surfactant)
-
Silver nitrate (B79036) (AgNO₃)
-
Hydrazine (B178648) hydrate (B1144303) (reducing agent)
-
Deionized water
Procedure:
-
Prepare two microemulsion systems:
-
Microemulsion A: Dissolve a specific amount of this compound and 1-butanol in n-heptane. To this organic solution, add a small volume of aqueous AgNO₃ solution and stir until a clear and stable microemulsion is formed.
-
Microemulsion B: Prepare a second microemulsion with the same composition of surfactant, co-surfactant, and oil, but add an aqueous solution of hydrazine hydrate instead of the silver nitrate.
-
-
Mixing and Reaction: Slowly add Microemulsion B to Microemulsion A with constant, vigorous stirring. The mixing of the two microemulsions will lead to the collision and coalescence of the aqueous nanodroplets, initiating the reduction of silver ions and the formation of silver nanoparticles within the micelles.
-
Observation: A color change to yellowish-brown indicates the formation of silver nanoparticles.
-
Stabilization and Purification: Continue stirring for several hours. The nanoparticles can be precipitated by adding a polar solvent like acetone (B3395972) and then collected by centrifugation. The precipitate should be washed several times to remove excess surfactant.
-
Characterization: Analyze the size and morphology of the silver nanoparticles using TEM and their optical properties using UV-Vis spectroscopy.
Visualizations
Below are diagrams illustrating key concepts in the application of this compound for nanoparticle synthesis.
Application Notes and Protocols: Ethylene glycol monohexadecyl ether for Model Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of ethylene (B1197577) glycol monohexadecyl ether, also known as C16E1, in the creation of model cell membranes. This non-ionic surfactant is a valuable tool for a wide range of research applications, from fundamental biophysical studies to drug discovery and development.
Introduction
Ethylene glycol monohexadecyl ether is an amphiphilic molecule consisting of a hydrophilic ethylene glycol head group and a hydrophobic 16-carbon alkyl chain. This structure allows it to interact with both aqueous environments and lipidic phases, making it an effective surfactant for manipulating and mimicking biological membranes. Its non-ionic nature is particularly advantageous for studies involving membrane proteins, as it minimizes denaturation and preserves protein function.
Model cell membranes created using C16E1 serve as simplified and controllable systems to investigate complex cellular processes. These artificial membranes can be tailored to specific compositions, allowing researchers to dissect the roles of individual components in membrane structure and function. Key applications include the solubilization and reconstitution of membrane proteins for functional and structural studies, investigation of lipid raft dynamics, and the development of drug delivery systems.
Physicochemical Properties of this compound (C16E1)
A thorough understanding of the physicochemical properties of C16E1 is essential for its effective use in creating model cell membranes. The following table summarizes key quantitative data for C16E1 and related non-ionic surfactants for comparative purposes.
| Property | This compound (C16E1) | Ethylene Glycol Monododecyl Ether (C12E1) | Pentaethylene Glycol Monododecyl Ether (C12E5) |
| Molecular Formula | C18H38O2[1] | C14H30O2[2] | C22H46O6 |
| Molecular Weight ( g/mol ) | 286.5[1] | 230.4[2] | 406.6 |
| Critical Micelle Concentration (CMC) | Estimated to be lower than C12E1 due to longer alkyl chain. | 27.5 µM at 25°C[2] | 7 x 10⁻⁵ M at 25°C[3] |
| Hydrophilic-Lipophilic Balance (HLB) Value (Calculated) | 3.9 | - | - |
Note on CMC: The critical micelle concentration is the concentration at which surfactant molecules begin to form micelles in a solution[4]. For alkyl alcohol ethoxylates, the CMC generally decreases as the length of the hydrophobic alkyl chain increases. Therefore, the CMC of C16E1 is expected to be lower than that of C12E1.
Calculation of HLB Value for C16E1: The Hydrophilic-Lipophilic Balance (HLB) value can be estimated using Griffin's method: HLB = 20 * (Mh / M) Where:
-
Mh = molecular mass of the hydrophilic portion (ethylene glycol head group: -OCH2CH2OH, approx. 61 g/mol )
-
M = total molecular mass of the molecule (286.5 g/mol )
HLB = 20 * (61 / 286.5) ≈ 4.26
Experimental Protocols
Detailed methodologies for the preparation of model cell membranes using this compound are provided below. These protocols are foundational and can be adapted for specific research needs.
Protocol 1: Preparation of Unilamellar Vesicles (Liposomes) by Film Hydration and Extrusion
This protocol describes the formation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) incorporating C16E1.
Materials:
-
Phospholipids (B1166683) (e.g., DOPC, DPPC) in chloroform (B151607)
-
This compound (C16E1)
-
Chloroform
-
Hydration buffer (e.g., PBS, Tris-HCl)
-
Rotary evaporator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, mix the desired phospholipids and C16E1 in chloroform to achieve the target molar ratio.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.
-
Gently swirl the flask to hydrate (B1144303) the lipid film. This process can be facilitated by gentle warming above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane pore size (e.g., 100 nm for LUVs).
-
Transfer the MLV suspension to a gas-tight syringe and pass it through the extruder multiple times (typically 11-21 passes). This process forces the vesicles through the pores, resulting in the formation of unilamellar vesicles of a defined size.
-
-
Characterization:
-
The size distribution of the resulting vesicles can be determined by dynamic light scattering (DLS).
-
The incorporation of C16E1 can be confirmed by techniques such as NMR or mass spectrometry if required.
-
Protocol 2: Formation of Supported Lipid Bilayers (SLBs)
This protocol details the creation of a planar lipid bilayer on a solid support, a useful model for studying membrane-surface interactions and for various biosensor applications.
Materials:
-
Unilamellar vesicles (prepared as in Protocol 1)
-
Solid support (e.g., glass coverslips, silica (B1680970) wafers)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED ) or suitable cleaning agent
-
Deionized water
-
Buffer solution (e.g., PBS with Ca²⁺)
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the solid support to create a hydrophilic surface. For glass or silica, this can be achieved by sonication in a detergent solution followed by extensive rinsing with deionized water and drying under a stream of nitrogen. For a more rigorous cleaning, treatment with piranha solution can be used (handle with extreme care in a fume hood with appropriate personal protective equipment).
-
-
Vesicle Fusion:
-
Place the cleaned substrate in a suitable chamber.
-
Add the unilamellar vesicle suspension (containing phospholipids and C16E1) to the chamber, ensuring the surface is fully covered. The presence of divalent cations like Ca²⁺ (2-5 mM) in the buffer can facilitate vesicle rupture and fusion onto the substrate.
-
Incubate for 30-60 minutes at a temperature above the lipid phase transition temperature.
-
-
Rinsing:
-
Gently rinse the surface with fresh buffer to remove any unfused or excess vesicles.
-
-
Characterization:
-
The formation of a continuous and fluid SLB can be verified using techniques such as Quartz Crystal Microbalance with Dissipation (QCM-D), Atomic Force Microscopy (AFM), or Fluorescence Recovery After Photobleaching (FRAP) if fluorescently labeled lipids are included.
-
Application: Reconstitution of a G-Protein Coupled Receptor (GPCR)
A primary application of C16E1-containing model membranes is the solubilization and reconstitution of membrane proteins. The following workflow outlines the reconstitution of a GPCR into a lipid bilayer for subsequent functional analysis.
Protocol 3: GPCR Reconstitution into Proteoliposomes
This protocol describes the steps for reconstituting a purified GPCR into pre-formed lipid vesicles using C16E1.
Materials:
-
Purified GPCR
-
Unilamellar vesicles (prepared as in Protocol 1, without C16E1 initially)
-
This compound (C16E1) stock solution
-
Bio-Beads or dialysis cassette for detergent removal
-
Reconstitution buffer
Procedure:
-
Solubilization of Vesicles:
-
To the suspension of pre-formed unilamellar vesicles, add the C16E1 stock solution dropwise while stirring gently. The final concentration of C16E1 should be above its CMC to ensure vesicle solubilization into mixed micelles.
-
-
Incorporation of GPCR:
-
Add the purified GPCR to the lipid/detergent mixed micelle solution. Incubate for a specific period (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C) to allow the protein to incorporate into the micelles.
-
-
Detergent Removal:
-
Remove the C16E1 to allow the formation of proteoliposomes. This can be achieved by:
-
Dialysis: Place the mixture in a dialysis cassette and dialyze against a large volume of detergent-free buffer over an extended period (e.g., 48-72 hours) with several buffer changes.
-
Adsorption: Add Bio-Beads to the mixture and incubate with gentle agitation. The hydrophobic beads will adsorb the C16E1, leading to the spontaneous formation of proteoliposomes.
-
-
-
Characterization and Functional Assay:
-
The resulting proteoliposomes can be characterized for size and protein incorporation.
-
Functional assays, such as ligand binding assays or G-protein activation assays, can then be performed to assess the activity of the reconstituted GPCR.
-
Logical Relationship of Membrane Model Formation
The choice of model membrane system depends on the specific research question. The following diagram illustrates the logical progression from basic components to different types of model membranes.
Conclusion
This compound is a versatile and effective non-ionic surfactant for the creation of model cell membranes. The protocols and data presented in these application notes provide a solid foundation for researchers to employ C16E1 in their studies of membrane biophysics, membrane protein function, and drug-membrane interactions. The ability to create well-defined and stable model systems is crucial for advancing our understanding of complex biological processes at the membrane interface.
References
Application Notes and Protocols for Cell Lysis Using Ethylene Glycol Monohexadecyl Ether
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ethylene (B1197577) glycol monohexadecyl ether (C16E1), a non-ionic detergent, for the lysis of mammalian and bacterial cells to extract proteins. These protocols are designed to offer a starting point for optimization in various research and drug development applications where maintaining protein integrity and function is critical.
Introduction to Ethylene Glycol Monohexadecyl Ether (C16E1)
This compound, also known as C16E1, is a non-ionic surfactant valued in biochemical and biophysical research for its mild yet effective membrane-disrupting properties. Its structure, consisting of a 16-carbon alkyl chain (hexadecyl) and a single ethylene glycol head group, allows it to solubilize cell membranes and extract proteins while minimizing denaturation.[1] This makes it particularly suitable for applications requiring the preservation of protein structure and function, such as the study of integral membrane proteins and enzyme kinetics.
Data Presentation: Comparative Properties of Common Laboratory Detergents
For researchers selecting a detergent for cell lysis, understanding the properties of different options is crucial. The following table provides a comparison of this compound with other commonly used detergents.
| Detergent | Type | Typical Working Concentration (%) | Critical Micelle Concentration (CMC) | Key Properties & Applications |
| This compound (C16E1) | Non-ionic | 0.1 - 1.0% (estimated) | Not widely reported | Mild, non-denaturing; ideal for solubilizing membrane proteins while preserving their native conformation and activity. |
| Triton X-100 | Non-ionic | 0.1 - 1.0% | ~0.015% (~0.24 mM) | Mild, non-denaturing; commonly used for extracting cytoplasmic and membrane proteins. |
| NP-40 (substitutes) | Non-ionic | 0.1 - 1.0% | Varies by substitute | Similar to Triton X-100; effective for cytoplasmic protein extraction. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 1.0% | ~0.23% (8 mM) | Strong, denaturing detergent; disrupts protein structure; commonly used in SDS-PAGE. |
| CHAPS | Zwitterionic | 0.5 - 1.0% | ~0.5% (8 mM) | Mild, non-denaturing; effective for solubilizing membrane proteins and maintaining protein-protein interactions. |
| RIPA Buffer | Mixed | N/A | N/A | Contains both ionic and non-ionic detergents; highly effective for whole-cell extracts but can be denaturing. |
Note: The typical working concentration for C16E1 is an estimate based on common practices for similar non-ionic detergents. Optimal concentrations should be determined empirically for each specific application.
Experimental Protocols
The following protocols provide a starting point for cell lysis using this compound. All steps should be performed at 2-8°C (on ice) to minimize protein degradation by proteases. The addition of protease and phosphatase inhibitors to the lysis buffer is strongly recommended.
Protocol 1: Lysis of Adherent Mammalian Cells
Materials:
-
Adherent mammalian cells cultured in appropriate vessels
-
Phosphate-Buffered Saline (PBS), ice-cold
-
C16E1 Lysis Buffer (see recipe below)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
C16E1 Lysis Buffer Recipe (1X):
| Component | Stock Concentration | Final Concentration | Purpose |
|---|---|---|---|
| Tris-HCl, pH 7.4 | 1 M | 50 mM | Buffering agent |
| NaCl | 5 M | 150 mM | Salt concentration for isotonicity |
| EDTA | 0.5 M | 1 mM | Chelates divalent cations, inhibits metalloproteases |
| This compound (C16E1) | 10% (w/v) | 0.5% (w/v) | Detergent for cell lysis |
| Protease Inhibitor Cocktail | 100X | 1X | Inhibits proteases |
| Phosphatase Inhibitor Cocktail (optional) | 100X | 1X | Inhibits phosphatases |
| Nuclease (e.g., DNase I) (optional) | 10 mg/mL | 10 µg/mL | Reduces viscosity from DNA |
| Deionized Water | - | To final volume | - |
Procedure:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold C16E1 Lysis Buffer to the cells (e.g., 500 µL for a 10 cm dish).
-
Incubate the dish on ice for 15-20 minutes.
-
Using a pre-chilled cell scraper, scrape the cells off the surface of the dish.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
(Optional) To reduce viscosity due to DNA, the lysate can be sonicated briefly on ice or passed through a small gauge needle.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the clear supernatant (protein lysate) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Protocol 2: Lysis of Suspension Mammalian Cells
Materials:
-
Suspension mammalian cells from culture
-
Phosphate-Buffered Saline (PBS), ice-cold
-
C16E1 Lysis Buffer (see recipe above)
-
Conical tubes
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Wash the cell pellet once with ice-cold PBS.
-
Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in ice-cold C16E1 Lysis Buffer (e.g., 1 mL per 10⁷ cells).
-
Incubate on ice for 20-30 minutes, with gentle vortexing every 5-10 minutes.
-
(Optional) To reduce viscosity, sonicate the lysate briefly on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the clear supernatant to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration.
-
The lysate is ready for use or storage at -80°C.
Protocol 3: Lysis of Bacterial Cells
Materials:
-
Bacterial cell pellet
-
Bacterial Lysis Buffer with C16E1 (see recipe below)
-
Lysozyme (B549824) (optional, for Gram-positive bacteria)
-
Sonciator or other mechanical disruption equipment
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Bacterial Lysis Buffer with C16E1 Recipe (1X):
| Component | Stock Concentration | Final Concentration | Purpose |
|---|---|---|---|
| Tris-HCl, pH 8.0 | 1 M | 50 mM | Buffering agent |
| NaCl | 5 M | 150 mM | Salt concentration |
| EDTA | 0.5 M | 1 mM | Chelates divalent cations |
| This compound (C16E1) | 10% (w/v) | 0.5% (w/v) | Detergent for cell lysis |
| Protease Inhibitor Cocktail | 100X | 1X | Inhibits proteases |
| DNase I | 10 mg/mL | 10 µg/mL | Reduces viscosity from DNA |
| MgCl₂ (if using DNase I) | 1 M | 5 mM | DNase I cofactor |
| Deionized Water | - | To final volume | - |
Procedure:
-
Harvest bacterial cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold Bacterial Lysis Buffer with C16E1.
-
(For Gram-positive bacteria) Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice. Use short bursts (e.g., 10-15 seconds) followed by cooling periods to prevent overheating and protein denaturation.
-
Centrifuge the lysate at 18,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration.
-
The lysate is now ready for downstream applications or storage at -80°C.
Mandatory Visualizations
The following diagrams illustrate the general principles and workflows described in these protocols.
Caption: Mechanism of cell lysis by this compound.
Caption: A generalized workflow for protein extraction using C16E1 lysis buffer.
Conclusion
This compound is a valuable non-ionic detergent for the gentle and effective lysis of both mammalian and bacterial cells. The protocols provided herein serve as a robust starting point for researchers. Optimization of the C16E1 concentration, buffer components, and incubation times may be necessary to achieve maximal protein yield and preserve the biological activity for specific cell types and target proteins. Careful adherence to cold-temperature procedures and the inclusion of protease inhibitors are paramount for obtaining high-quality protein extracts suitable for a wide range of downstream applications in research and drug development.
References
Application of Ethylene Glycol Monohexadecyl Ether in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene (B1197577) glycol monohexadecyl ether, also known as C16E1, is a nonionic surfactant with a defined chemical structure, distinguishing it from polydisperse ethoxylated mixtures. This characteristic ensures a consistent hydrophilic-lipophilic balance (HLB), which is crucial for the reproducibility of experimental results in the development of drug delivery vehicles[1]. As a member of the polyethylene (B3416737) glycol (PEG) ether family, it finds applications as a solubilizer, emulsifying agent, and a key component in various drug delivery platforms, including nanoparticles, liposomes, and micelles[2]. Its utility in pharmaceutical formulations is often as an ointment base or as a surface-active agent to modify the interfacial tension of water[2]. The process of attaching PEG chains, known as PEGylation, to drug carriers like nanoparticles and liposomes is a widely adopted strategy to improve their pharmacokinetic properties. PEGylation can enhance the solubility of hydrophobic drugs, prolong their circulation time in the bloodstream, minimize non-specific uptake by the reticuloendothelial system, and enable targeted drug delivery to tumor tissues through the enhanced permeability and retention (EPR) effect[3][4][5][6].
Physicochemical Properties
The defined structure of ethylene glycol monohexadecyl ether provides it with consistent physicochemical properties, which are essential for the rational design of drug delivery systems.
| Property | Value | Reference |
| Molecular Formula | C18H38O2 | [1] |
| CAS Number | 2136-71-2 | [1] |
| Molecular Weight | 286.5 g/mol | [7] |
| Description | Cream-colored, waxy, unctuous mass, pellets, or flakes | [2] |
| Solubility | Soluble in water, ethanol, and acetone | [2] |
Applications in Drug Delivery Formulations
This compound and its longer-chain PEG ether analogs are integral components in various drug delivery systems. Their amphiphilic nature allows for the encapsulation of both hydrophobic and hydrophilic drugs, enhancing their stability and bioavailability.
Micellar Drug Delivery
Polymeric micelles are nanosized core-shell structures that can encapsulate poorly water-soluble drugs, protecting them from degradation and enabling targeted delivery[8][9]. The hydrophobic core serves as a reservoir for the drug, while the hydrophilic PEG shell provides a stealth-like characteristic, evading the immune system and prolonging circulation time[8].
Quantitative Data for a Model Micellar System:
| Parameter | Value | Reference |
| Drug | Gambogenic Acid (GNA) | [10][11] |
| Polymer System | mPEG-PLA/mPEG-PCL mixed micelles | [10][11] |
| Average Particle Size | 83.23 ± 1.06 nm | [10][11] |
| Entrapment Efficiency (EE%) | 90.18 ± 2.59 % | [10][11] |
| Drug Loading (DL%) | 12.36 ± 0.64 % | [10][11] |
| IC50 on HepG2 cells (GNA-MMs) | 5.67 ± 0.02 µM | [10][11] |
| IC50 on HepG2 cells (Free GNA) | 9.02 ± 0.03 µM | [10][11] |
Liposomal Drug Delivery
PEGylation of liposomes involves the attachment of PEG chains to the liposome (B1194612) surface, which creates a protective hydrophilic layer[12]. This layer sterically hinders the binding of opsonins, proteins that mark foreign particles for phagocytosis, thereby extending the circulation half-life of the liposomes and allowing for passive targeting to tumors via the EPR effect[3][12].
Experimental Workflow for Liposome Formulation:
Workflow for Liposome Preparation
Nanoparticle Drug Delivery
PEG-modified nanoparticles are designed to carry therapeutic agents to specific sites within the body. The PEG coating reduces non-specific interactions with proteins and cells, leading to longer circulation times and improved drug accumulation at the target site[5][6]. In a study, heparin was modified with polyethylene glycol hexadecyl ether (Brij 58) to create self-assembling nanoparticles for the delivery of paclitaxel[13].
Experimental Protocols
Preparation of GNA-Loaded Mixed Polymeric Micelles (GNA-MMs)
This protocol is based on the cosolvent evaporation method described for the encapsulation of gambogenic acid (GNA) in mPEG-PLA/mPEG-PCL mixed micelles[10][11].
Materials:
-
Gambogenic Acid (GNA)
-
mPEG-PLA (monomethoxy poly(ethylene glycol)-poly(lactide))
-
mPEG-PCL (monomethoxy poly(ethylene glycol)-poly(ε-caprolactone))
-
Acetone
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve GNA, mPEG-PLA, and mPEG-PCL in acetone.
-
Add the organic solution dropwise into PBS (pH 7.4) with gentle stirring.
-
Continue stirring at room temperature for several hours to allow for the complete evaporation of acetone.
-
The resulting solution contains the self-assembled GNA-loaded mixed micelles (GNA-MMs).
-
Filter the solution through a 0.22 µm filter to remove any aggregates.
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Morphology: Visualized using Transmission Electron Microscopy (TEM).
-
Entrapment Efficiency (EE%) and Drug Loading (DL%): Quantified using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) after separating the free drug from the micelles.
In Vitro Drug Release Study
Materials:
-
GNA-MMs dispersion
-
PBS (pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironments, respectively)
-
Dialysis membrane (with an appropriate molecular weight cut-off)
Procedure:
-
Place a known amount of GNA-MMs dispersion into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release medium (PBS at the desired pH) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of released GNA in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Conceptual Diagram of pH-Triggered Drug Release:
pH-Triggered Drug Release from Micelles
Signaling Pathways and Cellular Uptake
While this compound itself does not directly participate in signaling pathways, its incorporation into drug delivery systems can influence how the therapeutic agent interacts with cells. For instance, nanoparticles can be functionalized with targeting ligands that bind to specific receptors on cancer cells, leading to receptor-mediated endocytosis.
Generalized Pathway for Targeted Nanoparticle Uptake:
Receptor-Mediated Endocytosis of Targeted Nanoparticles
Conclusion
This compound and its related PEG ethers are valuable excipients in the design of advanced drug delivery systems. Their ability to form self-assembled structures and provide a "stealth" coating to nanoparticles and liposomes significantly enhances the therapeutic efficacy of encapsulated drugs. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of these compounds in their own work. Further research into functionalizing these systems with targeting moieties can lead to the development of next-generation, highly specific drug delivery vehicles.
References
- 1. This compound | Surfactant [benchchem.com]
- 2. Applications of Polyethylene Glycol Monocetyl Ether_Chemicalbook [chemicalbook.com]
- 3. Synthesis and characterization of novel poly(ethylene glycol)-lipid conjugates suitable for use in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 5. Poly(ethylene glycol)-modified nanocarriers for tumor-targeted and intracellular delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hexadecyl ethyleneglycol monoether | C18H38O2 | CID 16492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Intelligent polymeric micelles from functional poly(ethylene glycol)-poly(amino acid) block copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polymeric micelles from poly(ethylene glycol)-poly(amino acid) block copolymer for drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel drug delivery system of mixed micelles based on poly(ethylene glycol)‐poly(lactide) and poly(ethylene glycol)‐poly(ɛ‐caprolactone) for gambogenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel drug delivery system of mixed micelles based on poly(ethylene glycol)-poly(lactide) and poly(ethylene glycol)-poly(ɛ-caprolactone) for gambogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Poly(ethylene glycol) on the liposome surface: on the mechanism of polymer-coated liposome longevity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Small-Angle Neutron Scattering (SANS) with Ethylene Glycol Monohexadecyl Ether (C16E1)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the characterization of ethylene (B1197577) glycol monohexadecyl ether (C16E1) micelles using Small-Angle Neutron Scattering (SANS). C16E1, a non-ionic surfactant, is widely utilized in various formulations, including drug delivery systems. Understanding its aggregation behavior, such as micelle size, shape, and aggregation number, is crucial for optimizing formulation stability and efficacy. SANS is a powerful technique for probing the nanoscale structure of these self-assembled systems.
Introduction to SANS for C16E1 Micelle Characterization
Small-Angle Neutron Scattering (SANS) is a non-invasive analytical technique that provides structural information about materials on a length scale of 1 to 1000 nanometers. This makes it an ideal tool for studying the morphology and interactions of surfactant micelles in solution. By analyzing the scattering pattern of a neutron beam that has passed through a sample, one can determine key parameters of the micelles, such as their size, shape, aggregation number, and internal structure.
The fundamental principle of SANS lies in the contrast between the scattering length densities (SLD) of the components in the system. In the case of C16E1 micelles in an aqueous solution, the contrast between the hydrocarbon core of the micelle and the solvent is exploited. To enhance this contrast, heavy water (D₂O) is often used as the solvent, as the scattering length of deuterium (B1214612) is significantly different from that of hydrogen.
Quantitative Data Summary
| Parameter | Symbol | Typical Value Range | Units | Notes |
| Micelle Shape | - | Spherical to Ellipsoidal | - | Shape can be modeled from the scattering data. At low concentrations, spherical micelles are common. |
| Aggregation Number | N_agg | 50 - 200 | - | The number of C16E1 molecules per micelle. |
| Radius of Gyration | R_g | 2.0 - 4.0 | nm | A measure of the overall size of the micelle. |
| Hydrophobic Core Radius | R_core | 1.5 - 2.5 | nm | Corresponds to the length of the C16 alkyl chain. |
| Hydrophilic Shell Thickness | t_shell | 0.5 - 1.5 | nm | Represents the hydrated ethylene glycol headgroup. |
| Overall Micelle Radius | R_micelle | 2.0 - 4.0 | nm | R_micelle = R_core + t_shell for a spherical model. |
| Critical Micelle Concentration (CMC) | CMC | 10⁻⁵ - 10⁻⁴ | M | The concentration at which micelles begin to form. While not directly measured by a single SANS experiment, SANS can confirm micelle formation above the CMC. |
Experimental Protocols
A detailed methodology for conducting SANS experiments on C16E1 is provided below.
Sample Preparation
-
Solvent Preparation : Prepare solutions using high-purity heavy water (D₂O, >99% isotopic purity) to maximize the scattering contrast between the surfactant's hydrocarbon core and the solvent.
-
Stock Solution : Prepare a concentrated stock solution of C16E1 in D₂O. The concentration should be well above the expected critical micelle concentration (CMC). For example, a 10 wt% stock solution.
-
Sample Series : Prepare a series of dilutions from the stock solution to the desired concentrations for analysis. Concentrations ranging from 0.1 wt% to 5 wt% are typically used to study concentration-dependent micellar behavior.
-
Homogenization : Ensure each sample is thoroughly homogenized by gentle stirring or vortexing. Allow the samples to equilibrate at the desired experimental temperature for at least one hour before the measurement.
-
Sample Cells : Use quartz sample cells (e.g., Hellma cells) with a path length of 1 to 2 mm.
SANS Instrument Setup and Data Acquisition
-
Instrument : The experiment can be performed on a dedicated SANS instrument at a neutron source facility.
-
Neutron Wavelength (λ) : A typical neutron wavelength of 6 Å with a wavelength spread (Δλ/λ) of about 10-15% is suitable for micellar studies.
-
Q-range : The scattering vector (Q) range should be chosen to cover the relevant size scales of the micelles. A Q-range of approximately 0.005 to 0.5 Å⁻¹ is generally appropriate. This can be achieved by using multiple detector distances.
-
Q = (4πλ)sin(θ/2), where θ is the scattering angle.
-
-
Temperature Control : Use a temperature-controlled sample holder to maintain the desired temperature throughout the experiment.
-
Data Collection :
-
Acquire scattering data for each C16E1 sample.
-
Measure the scattering from the pure D₂O solvent for background subtraction.
-
Measure the scattering from an empty sample cell for empty cell subtraction.
-
Measure the scattering from a standard scatterer (e.g., a solid polymer standard) to calibrate the scattered intensity to absolute units (cm⁻¹).
-
-
Data Reduction : The raw 2D scattering data is radially averaged to obtain a 1D scattering profile of intensity (I(Q)) versus Q. The data is then corrected for background, empty cell scattering, and detector efficiency, and converted to an absolute scale.
Data Analysis
-
Model Fitting : The corrected 1D scattering data is analyzed by fitting it to a mathematical model that describes the shape and size of the micelles. For C16E1, a common starting point is a core-shell model.
-
Form Factor P(Q) : The scattering from a single micelle is described by its form factor, P(Q). For a core-shell sphere, P(Q) depends on the core radius (R_core), shell thickness (t_shell), and the scattering length densities of the core (SLD_core), shell (SLD_shell), and solvent (SLD_solvent).
-
Structure Factor S(Q) : At higher concentrations, interactions between micelles become significant and are described by the structure factor, S(Q). For non-ionic micelles at low to moderate concentrations, S(Q) can often be approximated as 1 (i.e., no inter-micellar interactions). For higher concentrations, a hard-sphere interaction model can be used.
-
Fitting Software : Specialized software (e.g., SasView, NIST SANS analysis macros for Igor Pro) is used to perform the model fitting and extract the structural parameters.
Visualizations
The following diagrams illustrate the experimental workflow and a conceptual model of a C16E1 micelle.
Caption: Experimental workflow for SANS analysis of C16E1 micelles.
Caption: Core-shell model of a C16E1 micelle in aqueous solution.
Application Note: Analysis of Ethylene Glycol Monohexadecyl Ether (C16E1) Micelles using Dynamic Light Scattering (DLS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethylene glycol monohexadecyl ether (C16E1) is a non-ionic surfactant widely utilized in various industrial and pharmaceutical applications, including as an emulsifier, solubilizing agent, and a component in drug delivery systems. The functionality of C16E1 is intrinsically linked to its ability to self-assemble into micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC).[1][2][3] Dynamic Light Scattering (DLS) is a powerful, non-invasive optical technique ideal for characterizing the size and size distribution of these micelles.[1][4]
DLS measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of particles in suspension.[1] Analysis of these fluctuations allows for the determination of the translational diffusion coefficient, which can then be related to the hydrodynamic radius (Rh) of the micelles via the Stokes-Einstein equation.[1][2] This application note provides a detailed protocol for the DLS analysis of C16E1 micelles and presents typical data obtained from such experiments.
Physicochemical Properties of C16E1 Micelles
The formation and characteristics of C16E1 micelles are influenced by factors such as concentration, temperature, and the ionic strength of the medium.[5][6] Key parameters that can be determined using DLS and other techniques include:
-
Hydrodynamic Radius (Rh): The effective size of the micelle in solution, including the surfactant molecules and any associated solvent molecules.
-
Polydispersity Index (PDI): A measure of the width of the particle size distribution. A PDI value below 0.1 indicates a monodisperse or narrowly distributed sample.[7]
-
Critical Micelle Concentration (CMC): The concentration at which micelle formation begins. DLS can be used to determine the CMC by monitoring the scattered light intensity as a function of surfactant concentration.[1][8][9]
-
Aggregation Number (Nagg): The average number of surfactant monomers per micelle. While DLS primarily measures size, this information can be used in conjunction with other techniques to estimate the aggregation number.[10]
Data Presentation
The following table summarizes representative DLS data for C16E1 micelles at different concentrations and temperatures in an aqueous solution. These values are illustrative and may vary depending on the specific experimental conditions and instrumentation.
| Concentration (mM) | Temperature (°C) | Z-Average Hydrodynamic Radius (Rh, nm) | Polydispersity Index (PDI) | Count Rate (kcps) |
| 0.1 (Below CMC) | 25 | Not reliably measurable | - | ~20 |
| 1.0 (Above CMC) | 25 | 5.2 ± 0.3 | 0.15 ± 0.05 | 250 ± 20 |
| 5.0 | 25 | 5.5 ± 0.2 | 0.12 ± 0.04 | 1200 ± 50 |
| 10.0 | 25 | 5.8 ± 0.2 | 0.11 ± 0.03 | 2300 ± 80 |
| 5.0 | 35 | 6.1 ± 0.3 | 0.14 ± 0.05 | 1350 ± 60 |
| 5.0 | 45 | 6.5 ± 0.4 | 0.18 ± 0.06 | 1500 ± 70 |
Experimental Protocols
This section provides a detailed methodology for the DLS analysis of C16E1 micelles.
Materials
-
This compound (C16E1), >98% purity
-
High-purity water (e.g., Milli-Q or equivalent), filtered through a 0.22 µm filter
-
DLS-grade disposable or quartz cuvettes
-
Syringe filters (0.22 µm pore size)
-
Volumetric flasks and pipettes
Equipment
-
Dynamic Light Scattering (DLS) instrument
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
Water bath or temperature-controlled sample holder for the DLS instrument
Solution Preparation
-
Stock Solution Preparation: Accurately weigh a desired amount of C16E1 and dissolve it in high-purity water to prepare a stock solution of known concentration (e.g., 20 mM). Ensure complete dissolution by gentle vortexing or stirring. Avoid vigorous shaking to prevent foaming.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain the desired concentrations for analysis. Use high-purity water for all dilutions. For CMC determination, prepare a range of concentrations spanning the expected CMC value.
-
Sample Filtration: Filter all prepared solutions directly into clean DLS cuvettes using a 0.22 µm syringe filter to remove any dust or large aggregates that could interfere with the DLS measurement.
DLS Measurement Protocol
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up for the recommended time (typically 30 minutes).
-
Set the measurement parameters:
-
Laser Wavelength: Typically 633 nm (He-Ne laser).
-
Scattering Angle: A 173° backscatter angle is often preferred for weakly scattering samples like micelles to maximize the detected signal.[1]
-
Temperature: Set the desired measurement temperature and allow the sample holder to equilibrate.
-
Solvent Properties: Select water as the dispersant and ensure the correct viscosity and refractive index values for the chosen temperature are entered into the software.
-
Measurement Duration: Use a sufficient number of runs and duration per run to obtain a stable and reproducible correlation function (e.g., 3 runs of 60 seconds each).
-
-
-
Sample Measurement:
-
Carefully place the cuvette containing the filtered sample into the DLS instrument, ensuring there are no air bubbles in the light path.
-
Allow the sample to equilibrate to the set temperature for at least 5 minutes before starting the measurement.
-
Initiate the DLS measurement.
-
-
Data Analysis:
-
The instrument software will generate an autocorrelation function from the scattered light intensity fluctuations.
-
The software then uses algorithms (e.g., Cumulants analysis) to fit the autocorrelation function and calculate the Z-average hydrodynamic radius and the polydispersity index.
-
Record the count rate for each measurement as an indicator of the scattering intensity.
-
Mandatory Visualizations
Caption: Experimental workflow for DLS analysis of C16E1 micelles.
Caption: Logical relationships in DLS analysis of micelles.
References
- 1. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 2. muser-my.com [muser-my.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of solvent and temperature on the size distribution of casein micelles measured by dynamic light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usp.org [usp.org]
- 8. www-origin.horiba.com [www-origin.horiba.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Characterizing Ethylene Glycol Monohexadecyl Ether Monolayers at the Air-Water Interface
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of ethylene (B1197577) glycol monohexadecyl ether (C16E1) monolayers at the air-water interface. The methodologies described herein are fundamental for understanding the physicochemical properties of this nonionic surfactant, which is of significant interest in drug delivery, emulsion stabilization, and biomembrane modeling.
Introduction
Ethylene glycol monohexadecyl ether (C16E1) is an amphiphilic molecule consisting of a hydrophilic ethylene glycol headgroup and a hydrophobic 16-carbon alkyl chain. At the air-water interface, these molecules self-assemble into a monomolecular layer, exhibiting distinct two-dimensional phases upon compression. Characterizing these monolayers is crucial for predicting their behavior in various applications. The primary techniques covered in these notes are surface pressure-area isotherm measurements, Brewster Angle Microscopy (BAM), and Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS).
Data Presentation
The following tables summarize the key quantitative data for C16E1 monolayers, providing a reference for experimental observations.
Table 1: Phase Behavior of C16E1 Monolayers at the Air-Water Interface
| Parameter | Gas (G) Phase | Liquid-Expanded (LE) Phase | Liquid-Condensed (LC) Phase | Solid (S) Phase | Collapse |
| Approximate Area per Molecule (Ų/molecule) | > 60 | 40 - 60 | 25 - 40 | < 25 | - |
| Typical Surface Pressure (mN/m) | ~ 0 | 1 - 10 | 10 - 40 | > 40 | > 45 |
| Description | Molecules are far apart with minimal interactions. | Molecules begin to interact, forming a fluid and compressible film. | Molecules are more ordered and tilted, forming a less compressible film. | Molecules are tightly packed in a quasi-crystalline state. | The monolayer breaks down into a 3D structure. |
Note: These values are approximate and can be influenced by factors such as temperature, subphase composition, and compression rate.
Table 2: Influence of Temperature on the LE-LC Phase Transition of Ethylene Glycol Monoalkyl Ether Monolayers
| Compound | Temperature (°C) | LE-LC Transition Pressure (mN/m) |
| C12E1 | 20 | ~17.9 |
| C14E1 | Room Temperature | ~20 |
| C16E2 | Room Temperature | ~20 |
Data for closely related compounds are presented to illustrate the general trend. The LE-LC transition pressure is temperature-dependent.[1]
Experimental Protocols
Detailed protocols for the key characterization techniques are provided below.
Surface Pressure-Area (π-A) Isotherm Measurement
This technique is fundamental for determining the phase behavior of the monolayer.
Materials:
-
Langmuir-Blodgett (LB) trough with movable barriers and a surface pressure sensor (e.g., Wilhelmy plate).
-
This compound (C16E1).
-
Spreading solvent (e.g., chloroform (B151607), HPLC grade).
-
Ultrapure water (subphase).
-
Microsyringe.
Protocol:
-
Trough Preparation: Thoroughly clean the LB trough and barriers with a suitable solvent (e.g., chloroform followed by ethanol) and then rinse extensively with ultrapure water. Fill the trough with ultrapure water.
-
Surface Cleaning: Aspirate the surface of the subphase to remove any contaminants. The surface pressure should read close to zero and be stable.
-
Spreading Solution Preparation: Prepare a dilute solution of C16E1 in the spreading solvent (e.g., 1 mg/mL).
-
Monolayer Formation: Using a microsyringe, carefully deposit a known volume of the C16E1 solution onto the water surface. Allow sufficient time (typically 15-20 minutes) for the solvent to evaporate completely.
-
Isotherm Measurement: Compress the monolayer by moving the barriers at a constant rate (e.g., 10 cm²/min). Simultaneously, record the surface pressure as a function of the area per molecule.
-
Data Analysis: Plot the surface pressure (π) on the y-axis against the area per molecule (A) on the x-axis to obtain the π-A isotherm. Identify the different phases (gas, liquid-expanded, liquid-condensed, solid) and the collapse point.
Brewster Angle Microscopy (BAM)
BAM allows for the direct visualization of the monolayer morphology at the air-water interface.
Materials:
-
Langmuir-Blodgett trough integrated with a Brewster Angle Microscope.
-
P-polarized laser.
-
CCD camera.
Protocol:
-
Setup: Position the BAM system over the LB trough. The p-polarized laser and the camera should be directed at the air-water interface at the Brewster's angle for water (approximately 53°).
-
Calibration: With a clean water surface, adjust the optics to achieve a dark field of view, as there should be minimal reflection of p-polarized light.
-
Monolayer Preparation: Prepare the C16E1 monolayer as described in the π-A isotherm protocol.
-
Imaging: Begin compressing the monolayer. Simultaneously, capture images of the monolayer morphology at different surface pressures and areas per molecule.
-
Image Analysis: Analyze the images to observe the formation of different phases, domain structures, and the collapse of the monolayer. Correlate these visual observations with the features of the π-A isotherm.
Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS)
PM-IRRAS provides information about the chemical composition, orientation, and conformation of the molecules in the monolayer.
Materials:
-
Langmuir-Blodgett trough.
-
FT-IR spectrometer equipped with a PM-IRRAS accessory.
-
Photoelastic modulator (PEM).
-
Infrared detector (e.g., MCT detector).
Protocol:
-
System Alignment: Align the IR beam to be incident on the air-water interface at a high angle of incidence (grazing angle, typically 70-85°).
-
Background Spectrum: Record a background spectrum of the clean water subphase.
-
Monolayer Preparation: Form the C16E1 monolayer on the subphase as previously described.
-
Spectrum Acquisition: Record the PM-IRRAS spectrum of the monolayer at different stages of compression. The photoelastic modulator rapidly switches the polarization of the IR beam between p- and s-polarization. The differential reflectance spectrum is then obtained.
-
Data Analysis: Analyze the positions, intensities, and shapes of the vibrational bands (e.g., C-H stretching modes of the alkyl chain, C-O stretching of the ether group) to determine the molecular orientation, conformational order (trans/gauche content), and hydration of the headgroup.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for characterizing C16E1 monolayers.
Interplay of Characterization Techniques
Caption: Relationship between techniques and monolayer properties.
References
Troubleshooting & Optimization
How to remove ethylene glycol monohexadecyl ether from a protein sample
Troubleshooting Guide: Removing Ethylene (B1197577) Glycol Monohexadecyl Ether from Protein Samples
Ethylene glycol monohexadecyl ether, also known as C16E1, is a non-ionic detergent utilized for solubilizing and stabilizing proteins, particularly membrane proteins. However, its presence can interfere with downstream applications such as mass spectrometry, immunoassays, and functional studies. Due to its long sixteen-carbon alkyl chain, C16E1 possesses a very low Critical Micelle Concentration (CMC), making its removal challenging. This guide provides detailed strategies and protocols to effectively remove C16E1 from your protein samples.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove this compound (C16E1) from my protein sample?
A1: The difficulty in removing C16E1 stems from its physicochemical properties, specifically its low Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers self-assemble into micelles. Detergents with long alkyl chains, like the C16 chain in C16E1, tend to have very low CMCs. For comparison, the shorter-chain analogue, ethylene glycol monododecyl ether (C12E1), has a CMC of 27.5 µM.[1] It is a general principle that as the length of the hydrophobic alkyl chain increases, the CMC of the detergent decreases. Therefore, C16E1 is expected to have a significantly lower CMC than C12E1.
Methods like dialysis and size exclusion chromatography (SEC) are most effective at removing detergent monomers. Since C16E1 exists predominantly in large micellar structures even at low concentrations, these methods are largely inefficient for its removal.[2][3][4]
Q2: What are the most effective methods for removing low-CMC non-ionic detergents like C16E1?
A2: For detergents with low CMCs such as C16E1, the most effective removal methods are those that can capture and remove the entire detergent micelle or are based on the hydrophobic nature of the detergent. These include:
-
Detergent-Binding Resins: These resins have a high affinity for detergent molecules and can effectively remove them from the solution.
-
Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity and can be optimized to bind the detergent while allowing the protein to flow through, or vice versa.
-
Ion-Exchange Chromatography: This method is effective for removing non-ionic and zwitterionic detergents. The protein is adsorbed to the resin, and the detergent micelles are washed away.[2][3]
Q3: Can I use dialysis or size exclusion chromatography (SEC) to remove C16E1?
A3: While dialysis and SEC are common techniques for buffer exchange and removing small molecules, they are generally not recommended for removing detergents with very low CMCs like C16E1.[2][3][4] This is because these methods primarily remove detergent monomers, and at typical working concentrations, C16E1 will be in the form of large micelles that are retained along with the protein. For these methods to be even partially effective, the detergent concentration would need to be significantly diluted below its CMC, which is often impractical.
Q4: What are the potential risks of removing C16E1 from my protein sample?
A4: The primary risk associated with removing any detergent, including C16E1, is the potential for protein aggregation and precipitation. The detergent micelles create a hydrophobic environment that keeps membrane proteins or proteins with significant hydrophobic patches soluble in aqueous buffers. The removal of this protective environment can expose these hydrophobic regions, leading to aggregation and loss of protein function. It is crucial to perform detergent removal in a controlled manner and to consider reformulating the buffer to maintain protein stability.
Q5: How can I assess the efficiency of C16E1 removal?
A5: Several methods can be used to determine the residual amount of detergent in your protein sample. A common and sensitive method is to use a colorimetric assay that is specific for non-ionic detergents. Alternatively, techniques like High-Performance Liquid Chromatography (HPLC) or mass spectrometry can provide more quantitative results. It is also important to assess the recovery and integrity of your protein after the removal process using methods like SDS-PAGE and protein concentration assays (e.g., BCA or Bradford).
Data Presentation: Comparison of Detergent Removal Methods
The following table summarizes the efficiency of various methods for removing non-ionic detergents, with a focus on those suitable for low-CMC detergents. While specific data for C16E1 is limited, the data for similar low-CMC detergents like Triton X-100 provides a good reference.
| Method | Principle | Typical Detergent Removal Efficiency | Typical Protein Recovery | Key Considerations |
| Detergent-Binding Resin | Hydrophobic adsorption of detergent molecules onto a specialized resin. | >95% for low-CMC detergents like Triton X-100.[2][5][6] | High (>90%).[2][5] | Fast and efficient. Resin capacity must not be exceeded. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. Can be run in flow-through or bind-and-elute mode for the protein. | Variable, depends on optimization. | Variable, depends on optimization. | Requires careful optimization of salt concentrations and gradients. |
| Ion-Exchange Chromatography | Protein binds to the column while non-ionic detergent micelles are washed away.[2][3] | High. | Good, but depends on elution conditions. | Protein must have a net charge at the working pH. |
| Dialysis | Size-based separation of detergent monomers across a semi-permeable membrane. | Inefficient for low-CMC detergents.[2][3][4] | High. | Very slow and generally ineffective for C16E1. |
| Size Exclusion Chromatography (SEC) | Size-based separation of molecules. | Inefficient for low-CMC detergents.[3] | High. | Ineffective as protein-detergent complexes co-elute. |
Experimental Protocols
Protocol 1: Detergent Removal Using a Detergent-Binding Resin (Spin Column Format)
This protocol provides a general procedure for using commercially available detergent removal resins in a convenient spin-column format.
Materials:
-
Protein sample containing this compound.
-
Detergent-Binding Resin (e.g., Thermo Scientific Pierce Detergent Removal Resin).
-
Microcentrifuge tubes.
-
Equilibration/Wash Buffer (a buffer in which the protein is stable, without detergent).
-
Microcentrifuge.
Procedure:
-
Resin Equilibration:
-
Gently swirl the bottle of detergent-binding resin to obtain a uniform suspension.
-
Pipette the required amount of resin slurry into a spin column.
-
Centrifuge the column for 1-2 minutes to remove the storage buffer. Discard the flow-through.
-
Add 2-3 column volumes of Equilibration/Wash Buffer to the column.
-
Centrifuge for 1-2 minutes and discard the flow-through. Repeat this wash step 2-3 times.
-
-
Sample Loading:
-
Add the protein sample containing C16E1 to the equilibrated resin in the spin column.
-
Incubate the sample with the resin for 10-15 minutes at room temperature with gentle end-over-end mixing.
-
-
Detergent Removal and Protein Recovery:
-
Place the spin column into a clean collection tube.
-
Centrifuge for 2-3 minutes at the recommended speed to collect the protein sample, now depleted of the detergent.
-
The flow-through contains the purified protein. The detergent remains bound to the resin.
-
-
Analysis:
-
Determine the protein concentration of the recovered sample.
-
Analyze the sample by SDS-PAGE to check for protein integrity and recovery.
-
(Optional) Quantify the remaining detergent in the sample using a suitable assay.
-
Mandatory Visualizations
Decision-Making Workflow for Detergent Removal
Caption: A flowchart to guide the selection of an appropriate method for removing this compound (C16E1) from a protein sample.
Signaling Pathway of Protein Aggregation upon Detergent Removal
Caption: A diagram illustrating the potential pathway of protein aggregation upon the removal of stabilizing detergent micelles.
References
- 1. caymanchem.com [caymanchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. Efficient removal of detergents from proteins and peptides in a spin column format - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing ethylene glycol monohexadecyl ether precipitation in buffer
Technical Support Center: Surfactant & Buffer Formulations
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimental work, with a focus on preventing the precipitation of surfactants like ethylene (B1197577) glycol monohexadecyl ether in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is ethylene glycol monohexadecyl ether and why is it prone to precipitation in aqueous buffers?
This compound, also known as C16E1, is a non-ionic surfactant. Its structure consists of a long, hydrophobic 16-carbon alkyl chain (hexadecyl) and a small, hydrophilic ethylene glycol head. This pronounced hydrophobic character leads to very low water solubility. In aqueous buffers, these molecules tend to self-associate to minimize contact with water, leading to precipitation, especially at concentrations below the critical micelle concentration (CMC) or under unfavorable temperature and pH conditions.
Q2: What is the Critical Micelle Concentration (CMC) and why is it important?
The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant at which individual molecules (monomers) begin to aggregate and form micelles.[1] Below the CMC, the surfactant exists primarily as monomers, which have a higher tendency to precipitate if their solubility limit is exceeded. Above the CMC, the surfactant forms stable micellar structures where the hydrophobic tails are shielded from the aqueous environment, significantly increasing the overall solubility of the surfactant in the solution.[2] Therefore, working at concentrations above the CMC is a key strategy to prevent precipitation.
Q3: What is the "cloud point" and how does it affect my experiment?
The cloud point is a characteristic temperature for non-ionic surfactants at which a clear aqueous solution becomes turbid or "cloudy" upon heating. This turbidity indicates that the surfactant is phase-separating from the buffer as its solubility decreases with increasing temperature.[3] Exceeding the cloud point will lead to precipitation. It is crucial to conduct experiments at temperatures well below the cloud point of your surfactant-buffer system. The cloud point is influenced by the surfactant's structure, concentration, and the presence of salts or other additives in the buffer.[4][5]
Q4: Can the pH of my buffer cause this compound to precipitate?
While this compound is a non-ionic surfactant and does not have a charge that is directly affected by pH, the pH can indirectly influence its stability in a buffer. Extreme pH values can alter the hydration of the ethylene glycol headgroup and affect the overall stability of the surfactant solution. More importantly, the pH can impact the solubility of other components in your system, which might interact with the surfactant and induce precipitation.
Q5: Are there any buffer components I should be cautious about when working with this surfactant?
Yes, certain buffer salts can influence the solubility of non-ionic surfactants. High concentrations of salts can have a "salting-out" effect, reducing the solubility of the surfactant by competing for water molecules needed for hydration.[6] The specific effect depends on the type of salt. For instance, some salts can decrease the cloud point of non-ionic surfactants, making them less soluble at lower temperatures.[7] It is advisable to use buffers with moderate ionic strength and to be aware of potential interactions between buffer ions and the surfactant.
Troubleshooting Guide: Preventing Precipitation
If you are observing precipitation of this compound in your buffer, follow this step-by-step guide to identify and resolve the issue.
Initial Assessment
-
Concentration Check: Verify that the working concentration of your surfactant is above its Critical Micelle Concentration (CMC). For long-chain, non-ionic surfactants like C16E1, the CMC is typically in the low micromolar range.
-
Temperature Control: Ensure your experimental temperature is well below the cloud point of the surfactant solution. If the cloud point is unknown, a simple test can be performed by gradually heating a sample of the solution and observing the temperature at which it becomes turbid.
-
Visual Inspection: Note the nature of the precipitate. Is it crystalline, flocculant, or a phase separation into an oily layer? This can provide clues about the cause.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting precipitation issues.
Detailed Troubleshooting Steps
| Issue | Possible Cause | Recommended Action |
| Immediate Precipitation on Addition to Buffer | Low solubility of monomers, concentration below CMC. | Increase the final surfactant concentration to be well above the CMC. Prepare a concentrated stock solution in an appropriate solvent and dilute it into the buffer with vigorous mixing. |
| Inadequate dissolution method. | Use the recommended dissolution protocol (see Experimental Protocols section). Gentle heating and sonication can aid dissolution. | |
| Precipitation After a Period of Time | Slow equilibration at a concentration near the solubility limit. | Increase the surfactant concentration. Ensure the solution is thoroughly mixed and fully dissolved initially. |
| Temperature fluctuations. | Maintain a constant temperature during storage and experimentation. Avoid storing solutions at low temperatures where solubility may decrease. | |
| Precipitation Upon Heating | Exceeding the cloud point. | Determine the cloud point of your specific formulation and ensure all experimental steps are performed at a lower temperature. |
| Precipitation in the Presence of Other Reagents | Salting-out effect from high salt concentrations in the buffer. | Reduce the ionic strength of the buffer if possible. Screen different buffer systems (e.g., Tris vs. Phosphate). |
| Interaction with other molecules in the solution. | Investigate potential interactions between the surfactant and other components. Consider using a different surfactant if interactions are unavoidable. |
Experimental Protocols
Protocol 1: General Method for Solubilizing this compound
This protocol provides a general procedure for preparing a stable aqueous solution of this compound.
Materials:
-
This compound (solid or waxy solid)
-
Desired aqueous buffer (e.g., Tris-HCl, HEPES)
-
Magnetic stirrer and stir bar
-
Water bath or heating block
-
Bath sonicator
Procedure:
-
Weighing: Accurately weigh the required amount of this compound to achieve a final concentration significantly above its estimated CMC.
-
Initial Dispersion: Add the surfactant to the buffer solution. It will likely not dissolve immediately and may float or form clumps.
-
Gentle Heating: Place the beaker in a water bath or on a heating block set to a temperature that is below the expected cloud point (a safe starting point is 30-40°C). Do not overheat, as this will decrease solubility.
-
Stirring: Stir the solution vigorously using a magnetic stirrer. Continue stirring until the solid surfactant has dispersed and the solution appears more uniform, although it may still be cloudy.
-
Sonication: Transfer the beaker to a bath sonicator. Sonicate the solution in intervals of 5-10 minutes. This provides the energy needed to break up aggregates and promote micelle formation.
-
Equilibration: After sonication, continue to stir the solution at room temperature for at least one hour to ensure it is fully equilibrated and stable.
-
Filtration (Optional): For applications requiring a high degree of clarity, the solution can be filtered through a 0.22 µm syringe filter. Note that if the surfactant is not fully dissolved into micelles, it may be retained by the filter.
Caption: A workflow for the dissolution of this compound.
Data Summary
| Parameter | General Trend for Long-Chain Alcohol Ethoxylates (e.g., C16) | Notes |
| Aqueous Solubility | Very low, especially for short ethoxy chains (like C16E1). | Solubility increases with the number of ethylene oxide units. |
| Critical Micelle Concentration (CMC) | Decreases with increasing alkyl chain length. For C16 surfactants, typically in the low µM range. | CMC is temperature-dependent and can be influenced by buffer composition. |
| Cloud Point | Decreases with increasing alkyl chain length and decreasing ethylene oxide chain length. | The cloud point is significantly lowered by the addition of salts. |
| Effect of Temperature on Solubility | Solubility of non-ionic surfactants in water generally decreases as temperature increases. | This is the opposite of what is typically observed for solid solutes. |
| Effect of pH | Generally minimal for non-ionic surfactants, but buffer components can have an effect. | Extreme pH can affect the hydration of the headgroup. |
Signaling Pathways and Experimental Relationships
In many biological experiments, particularly in the study of membrane proteins, surfactants like this compound are used to solubilize proteins from the lipid bilayer. The goal is to maintain the protein's native structure and function.
Caption: The process of membrane protein solubilization using surfactants.
References
- 1. srdata.nist.gov [srdata.nist.gov]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Buffer Salts on Physical Stability of Lyophilized and Spray-Dried Protein Formulations Containing Bovine Serum Albumin and Trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ethylene Glycol Monohexadecyl Ether Concentration for Protein Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ethylene (B1197577) glycol monohexadecyl ether (C16E1) for protein extraction. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Ethylene Glycol Monohexadecyl Ether (C16E1) and what is its primary application in protein extraction?
This compound, also known as C16E1 or 2-(hexadecyloxy)ethanol, is a non-ionic detergent. Its amphipathic nature, possessing both a hydrophilic ethylene glycol head and a hydrophobic hexadecyl tail, allows it to disrupt cell membranes and solubilize membrane-associated proteins. This process extracts proteins from their native lipid environment into an aqueous solution, which is a critical first step for their subsequent purification and analysis.
Q2: What is the Critical Micelle Concentration (CMC) of C16E1 and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble to form micelles. For effective protein solubilization, the detergent concentration in the lysis buffer must be significantly above its CMC. While specific experimental data for the CMC of C16E1 is not widely published, a related compound, Polyethylene glycol(20)monohexadecyl ether (Brij-58), has a reported CMC of approximately 0.004 mM. This value can be used as an initial estimate, but the optimal concentration should be determined empirically for each specific protein and experimental condition.
Q3: What is a good starting concentration for C16E1 in a protein extraction protocol?
A common starting point for optimizing a new detergent is to use a concentration that is 2- to 5-fold higher than its CMC. Based on the estimated CMC of related compounds, a starting concentration range of 0.01 mM to 0.02 mM for C16E1 can be considered for initial screening experiments. However, it is crucial to perform a concentration series to determine the optimal concentration for your specific protein of interest.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Protein Yield | 1. Suboptimal C16E1 Concentration: The concentration may be too low to effectively solubilize the target protein or too high, leading to protein denaturation or aggregation.2. Insufficient Lysis: The cell or tissue disruption may be incomplete.3. Protein Degradation: Proteases released during cell lysis may be degrading the target protein.4. Inappropriate Buffer Conditions: The pH, ionic strength, or presence of co-factors in the lysis buffer may not be optimal for protein stability. | 1. Optimize C16E1 Concentration: Perform a titration experiment with a range of C16E1 concentrations (e.g., 1x, 2.5x, 5x, 10x the estimated CMC). Analyze the soluble fraction for your target protein at each concentration.2. Enhance Lysis: Increase the duration or intensity of mechanical disruption (e.g., sonication, homogenization). Consider adding lysozyme (B549824) (for bacteria) or other enzymes to aid in cell wall breakdown.3. Add Protease Inhibitors: Include a broad-spectrum protease inhibitor cocktail in your lysis buffer.4. Optimize Buffer Composition: Screen different buffer pH values and salt concentrations (e.g., 50-500 mM NaCl) to improve protein stability and solubility. |
| Protein Aggregation or Precipitation | 1. Detergent Incompatibility: C16E1 may not be the ideal detergent for maintaining the stability of your target protein.2. Loss of Essential Lipids: The detergent may be stripping away lipids that are critical for the protein's native conformation.3. High Protein Concentration: The concentration of the extracted protein may be too high, leading to aggregation. | 1. Screen Other Detergents: Test a panel of detergents with different properties (e.g., other non-ionic detergents like DDM, or zwitterionic detergents like CHAPS).2. Supplement with Lipids: Add lipid analogs, such as cholesterol derivatives, to the lysis and purification buffers to help stabilize the protein.3. Dilute the Lysate: Perform the extraction in a larger volume of lysis buffer to reduce the final protein concentration. |
| Loss of Protein Activity | 1. Protein Denaturation: The concentration of C16E1 may be too harsh, causing the protein to unfold and lose its function.2. Incompatible Downstream Conditions: The presence of C16E1 may interfere with subsequent assays or purification steps. | 1. Use a Milder Extraction: Decrease the C16E1 concentration or shorten the incubation time during solubilization.2. Detergent Exchange: After initial solubilization, exchange C16E1 for a different detergent that is more compatible with downstream applications using methods like dialysis or size-exclusion chromatography. |
| Interference with Downstream Analysis (e.g., Mass Spectrometry) | 1. Detergent Contamination: C16E1 can suppress ionization and interfere with peptide detection in mass spectrometry. | 1. Detergent Removal: Use detergent removal columns or protocols (e.g., precipitation methods) to eliminate C16E1 from the sample before analysis. |
Experimental Protocols
Protocol 1: Screening for Optimal C16E1 Concentration
This protocol outlines a general procedure for determining the optimal concentration of this compound for the solubilization of a target membrane protein.
Materials:
-
Cell pellet expressing the target protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA)
-
Protease Inhibitor Cocktail
-
This compound (C16E1) stock solution (e.g., 10 mM in water)
-
Microcentrifuge
-
SDS-PAGE and Western Blotting reagents
Procedure:
-
Prepare a series of lysis buffers containing different concentrations of C16E1. Based on an estimated CMC of 0.004 mM, a suggested range is: 0.004 mM (1x CMC), 0.01 mM (2.5x CMC), 0.02 mM (5x CMC), and 0.04 mM (10x CMC). Prepare a control buffer with no detergent.
-
Resuspend the cell pellet in a small volume of Lysis Buffer without detergent.
-
Aliquot the cell suspension into separate microcentrifuge tubes, one for each C16E1 concentration and the no-detergent control.
-
Add the corresponding C16E1-containing lysis buffer to each tube to the final desired concentration and volume. Add protease inhibitors to all tubes.
-
Incubate the samples on a rotator at 4°C for 1-2 hours to allow for solubilization.
-
Centrifuge the lysates at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the insoluble material.
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Analyze the protein concentration of each supernatant.
-
Analyze equal amounts of protein from each supernatant by SDS-PAGE and Western Blotting using an antibody specific to the target protein.
-
Compare the band intensities for the target protein across the different C16E1 concentrations to determine which concentration yields the highest amount of soluble protein.
Data Presentation: Illustrative Results of C16E1 Concentration Screening
| C16E1 Concentration (mM) | Relative Protein Yield (Arbitrary Units) | Observations |
| 0 (No Detergent) | 5 | Baseline level of soluble protein. |
| 0.004 (1x CMC) | 25 | Noticeable increase in protein solubilization. |
| 0.01 (2.5x CMC) | 75 | Significant improvement in protein yield. |
| 0.02 (5x CMC) | 100 | Optimal solubilization observed. |
| 0.04 (10x CMC) | 90 | Slight decrease in yield, potentially due to protein aggregation or denaturation at higher detergent concentrations. |
Note: The above data is illustrative. Actual results will vary depending on the specific protein and experimental conditions.
Visualizations
Caption: Workflow for optimizing C16E1 concentration for protein extraction.
Caption: Troubleshooting logic for low protein yield in C16E1 extraction.
Technical Support Center: Ethylene glycol monohexadecyl ether Interference with Protein Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from ethylene (B1197577) glycol monohexadecyl ether in their protein assays.
Frequently Asked Questions (FAQs)
Q1: What is ethylene glycol monohexadecyl ether and why is it used in protein research?
This compound, also known as C16E1, is a non-ionic detergent. In protein research, detergents like C16E1 are crucial for solubilizing and stabilizing proteins, particularly membrane proteins, by disrupting lipid bilayers and preventing protein aggregation.[1]
Q2: How does this compound interfere with common protein assays?
Non-ionic detergents like this compound can interfere with standard protein assays in several ways:
-
BCA Assay: The bicinchoninic acid (BCA) assay relies on the reduction of Cu²⁺ to Cu¹⁺ by proteins, followed by the detection of Cu¹⁺ with BCA. Detergents can interfere with this reaction, leading to inaccurate protein concentration measurements.[2][3]
-
Bradford Assay: The Bradford assay uses the dye Coomassie Brilliant Blue G-250, which binds to proteins, causing a shift in its absorbance maximum.[4][5] Detergents can interfere with dye-protein binding, leading to either an overestimation or underestimation of the protein concentration.[4][6] High concentrations of detergents can also cause the reagent to precipitate.[6]
-
Lowry Assay: Similar to the BCA assay, the modified Lowry assay involves the reduction of copper ions by proteins. Detergents can interfere with this initial reaction and also cause precipitation of the protein-copper complex, affecting the accuracy of the results.[1]
Q3: Is there a specific concentration of this compound that is known to be compatible with these assays?
Q4: Are there protein assays that are compatible with detergents like this compound?
Yes, several commercially available protein assay kits are specifically formulated to be compatible with detergents.[7][8][9][10] These "detergent-compatible" assays often utilize proprietary reagents that minimize the interference from detergents. Examples include detergent-compatible Bradford and BCA assays.[7][8][10]
Troubleshooting Guides
Problem 1: Inaccurate or inconsistent protein concentration readings in the presence of this compound.
Possible Cause: Interference from the detergent with the assay chemistry.
Solutions:
-
Sample Dilution: If the protein concentration is high enough, diluting the sample with a compatible buffer can reduce the detergent concentration to a level that no longer interferes with the assay.[1][3]
-
Use a Detergent-Compatible Assay: This is often the simplest and most reliable solution. A variety of commercial kits are available that show enhanced resistance to detergents.[7][8][9][10]
-
Detergent Removal: If a detergent-compatible assay is not available or suitable, the detergent can be removed from the sample prior to the assay. Common methods include:
-
Detergent Removal Spin Columns: These columns contain a resin that binds the detergent, allowing the protein to pass through.[1][4][11][12]
-
Protein Precipitation: Proteins can be precipitated out of the solution, leaving the detergent behind in the supernatant. The protein pellet is then washed and resolubilized in a compatible buffer. Acetone (B3395972) or trichloroacetic acid (TCA)/acetone precipitation are common methods.[8][13]
-
Problem 2: Precipitate forms when adding the assay reagent to the protein sample.
Possible Cause: High concentration of this compound causing the assay reagent (especially Bradford reagent) to precipitate.[6]
Solutions:
-
Reduce Detergent Concentration: Dilute the sample to lower the concentration of this compound.[1][3]
-
Switch to a Detergent-Compatible Assay: These assays are formulated to be more tolerant of detergents.[7][8][9][10]
-
Remove the Detergent: Use detergent removal spin columns or protein precipitation as described above.[1][4][8][11][12][13]
Data Presentation
Table 1: General Compatibility of Common Reagents with BCA and Bradford Assays
Note: this compound is not specifically listed in most compatibility charts. As a non-ionic detergent, its compatibility is expected to be limited, and testing is recommended.
| Substance | Max Compatible Concentration (BCA Assay) | Max Compatible Concentration (Bradford Assay) |
| Detergents | ||
| Brij 35 | 5% | 0.01% |
| CHAPS | 5% | 1% |
| SDS | 1% | 0.1% |
| Triton X-100 | 1% | 0.1% |
| Tween 20 | 1% | 0.1% |
| Reducing Agents | ||
| DTT | 1 mM | 1 M |
| β-Mercaptoethanol | Not Compatible | 1 M |
| Salts | ||
| NaCl | 1 M | 1 M |
| (NH₄)₂SO₄ | 1.5 M | 1 M |
| Buffers | ||
| Tris | 250 mM | 1 M |
| HEPES | 100 mM | 250 mM |
Source: Data compiled from various manufacturer's instructions and technical tips.[2][6][14][15] The exact compatible concentrations can vary between different kit manufacturers and protocols.
Experimental Protocols
Protocol 1: Acetone Precipitation for Detergent Removal
This protocol is a general method to precipitate proteins from a solution containing interfering substances like this compound.[8]
Materials:
-
Protein sample containing this compound
-
Ice-cold acetone (-20°C)
-
Microcentrifuge tubes
-
Microcentrifuge capable of reaching >10,000 x g at 4°C
-
Assay-compatible buffer for resuspension
Procedure:
-
Place your protein sample in a microcentrifuge tube.
-
Add at least four volumes of ice-cold acetone to the sample.
-
Vortex briefly to mix.
-
Incubate at -20°C for at least 1 hour to allow proteins to precipitate.
-
Centrifuge at >10,000 x g for 15 minutes at 4°C to pellet the protein.
-
Carefully decant and discard the supernatant which contains the detergent.
-
Air-dry the protein pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the protein pellet in a suitable volume of an assay-compatible buffer.
-
Proceed with your protein assay.
Protocol 2: Using a Detergent Removal Spin Column
This protocol provides a general workflow for using a commercial detergent removal spin column.[1][4][11][12] Always refer to the manufacturer's specific instructions for your product.
Materials:
-
Detergent Removal Spin Column and collection tubes
-
Protein sample containing this compound
-
Wash/equilibration buffer (as recommended by the manufacturer)
-
Microcentrifuge
Procedure:
-
Prepare the spin column by removing the storage solution according to the manufacturer's instructions. This typically involves a brief centrifugation step.
-
Equilibrate the column by adding the wash/equilibration buffer and centrifuging. Repeat this step as recommended by the manufacturer.
-
Carefully apply your protein sample to the top of the resin bed.
-
Incubate the sample on the resin for the time specified in the product manual (e.g., 2 minutes).
-
Place the spin column in a clean collection tube.
-
Centrifuge to collect the detergent-free protein sample in the collection tube.
-
The eluate is now ready for your protein assay.
Visualizations
References
- 1. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 2. urmc.rochester.edu [urmc.rochester.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Thermo Scientific™ Detergent Removal Spin Columns & Plates | Fisher Scientific [fishersci.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. repo.uni-hannover.de [repo.uni-hannover.de]
- 8. Protein Precipitation Methods for Proteomics [biosyn.com]
- 9. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Detergent Removal Spin Columns & Plates 25 x 500 μL Columns | Buy Online [thermofisher.com]
- 12. device.report [device.report]
- 13. agilent.com [agilent.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Ethylene glycol Monohexadecyl Ether Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ethylene (B1197577) glycol monohexadecyl ether (also known as C16E1 or Ceteth-1) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation in my ethylene glycol monohexadecyl ether solution?
A1: The most common signs of degradation include a change in pH (typically a decrease due to the formation of acidic byproducts), the appearance of a yellowish color, a change in odor, and the formation of precipitates.[1][2] A key chemical indicator of degradation is the formation of peroxides through autoxidation.[1][2]
Q2: How stable are this compound solutions to pH changes?
A2: this compound and other polyoxyethylene alkyl ethers are generally chemically stable in strongly acidic or alkaline conditions due to the stability of the ether linkage, which resists hydrolysis.[1][3] However, extreme pH values can potentially accelerate oxidative degradation.
Q3: What is the main cause of degradation for these solutions over time?
A3: The primary degradation pathway for polyoxyethylene alkyl ethers is autoxidation.[1][2] This process involves the reaction of the ether with atmospheric oxygen, leading to the formation of hydroperoxides and subsequently other degradation products like aldehydes and carboxylic acids.[4][5][6] This can be initiated or accelerated by exposure to light, heat, and the presence of metal ions.
Q4: Can I do anything to prevent the degradation of my this compound solution?
A4: Yes. Proper storage is crucial. Solutions should be stored in airtight containers in a cool, dry, and dark place to minimize exposure to oxygen, heat, and light.[1][2] Purging the headspace of the storage container with an inert gas like nitrogen or argon can also significantly reduce autoxidation.[7] For long-term storage, the addition of antioxidants such as butylated hydroxyanisole (BHA) or butylated hydroxytoluene (BHT) can be effective.[1][2]
Q5: My solution has become cloudy. What could be the cause?
A5: Cloudiness in your solution can be due to several factors. It could indicate that the temperature of the solution has exceeded its cloud point, the concentration at which the nonionic surfactant becomes less soluble and phase separates. The presence of strong electrolytes can also decrease the cloud point and affect the physical stability of emulsions.[1][2] Additionally, precipitation of degradation products or incompatible substances can cause cloudiness.[2]
Troubleshooting Guides
Issue 1: Unexpected Phase Separation or Precipitation in the Solution
-
Possible Cause 1: Exceeded Cloud Point.
-
Troubleshooting Step: Check the storage and experimental temperature. If it is above the known cloud point of your specific this compound concentration, cool the solution. The solution should become clear again if this is the cause.
-
-
Possible Cause 2: Presence of Incompatible Substances.
-
Troubleshooting Step: Review the composition of your solution. This compound can precipitate in the presence of certain substances like iodides, mercury salts, phenolic compounds, salicylates, sulfonamides, and tannins.[2] If any of these are present, you may need to reformulate or use a different surfactant.
-
-
Possible Cause 3: Degradation.
-
Troubleshooting Step: If the solution has been stored for a long time or under improper conditions, the precipitate could be insoluble degradation products. In this case, the solution should be discarded and a fresh batch prepared.
-
Issue 2: Inconsistent Experimental Results Over Time
-
Possible Cause 1: Change in Micelle Properties.
-
Possible Cause 2: Formation of Peroxides.
-
Troubleshooting Step: Peroxides formed during autoxidation are reactive and can interfere with your experimental system, especially if it involves sensitive biological molecules or oxidation-reduction reactions. Test for the presence of peroxides using commercially available test strips or a more quantitative method. If peroxides are present, a fresh solution should be used.
-
Quantitative Data on Stability
The stability of this compound solutions is influenced by several factors. The following table summarizes the key factors and their effects.
| Factor | Effect on Stability | Recommended Practices |
| Temperature | Higher temperatures accelerate autoxidation and can exceed the cloud point, leading to phase separation.[9][10] | Store solutions in a cool place. Avoid repeated heating and cooling cycles. |
| Light | UV light can initiate and accelerate autoxidation. | Store solutions in amber glass containers or in the dark. |
| Oxygen | Oxygen is a key reactant in the autoxidation process.[6] | Store in airtight containers. Purge with an inert gas (e.g., nitrogen) for long-term storage.[7] |
| pH | While chemically stable to a wide pH range, extreme pH can influence the rate of autoxidation.[1][3] | Maintain the pH of the solution within a neutral to moderately acidic or alkaline range if possible. |
| Presence of Metals | Transition metal ions can catalyze the decomposition of hydroperoxides, accelerating degradation. | Use high-purity water and avoid contact with reactive metals. |
| Electrolytes | High concentrations of electrolytes can lower the cloud point and cause phase separation.[1][2] | Be mindful of the salt concentration in your formulation. |
Experimental Protocols
Protocol 1: Visual Inspection and pH Measurement
-
Objective: To perform a quick qualitative assessment of the solution's stability.
-
Procedure:
-
Visually inspect the solution for any changes in color, clarity, or for the presence of particulate matter.
-
Measure the pH of the solution using a calibrated pH meter.
-
-
Interpretation: A significant change in appearance or a drop in pH from the initial value suggests degradation.
Protocol 2: Peroxide Value Determination
-
Objective: To quantify the extent of autoxidation.
-
Methodology: A common method is the iodometric titration, where peroxides oxidize iodide to iodine, which is then titrated with a standard solution of sodium thiosulfate (B1220275).
-
Procedure (Simplified):
-
Dissolve a known amount of the this compound solution in a suitable solvent (e.g., acetic acid and chloroform).
-
Add a saturated solution of potassium iodide.
-
Allow the reaction to proceed in the dark.
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator.
-
-
Calculation: The peroxide value is typically expressed in milliequivalents of active oxygen per kilogram of sample.
Protocol 3: Stability Assessment by Gas Chromatography (GC)
-
Objective: To identify and quantify the parent this compound and its degradation products.
-
Methodology: Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is a powerful technique for this purpose.[11][12][13]
-
Procedure Outline:
-
Sample Preparation: The sample may require derivatization to increase the volatility of the components.
-
GC Conditions:
-
Column: A suitable capillary column (e.g., a non-polar or medium-polarity column) should be used.
-
Injector: Split/splitless injector.
-
Oven Program: A temperature gradient program is typically used to separate compounds with a range of boiling points.
-
Detector: FID for quantification or MS for identification and quantification.
-
-
Data Analysis: Compare the chromatogram of the aged sample to that of a fresh sample to identify new peaks corresponding to degradation products and to quantify the decrease in the parent compound.
-
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Simplified autoxidation pathway of this compound.
References
- 1. Polyoxyethylene Alkyl Ethers - CD Formulation [formulationbio.com]
- 2. phexcom.com [phexcom.com]
- 3. Polyoxyethylene Alkyl Ethers | Cosmetic Ingredients Guide [ci.guide]
- 4. researchgate.net [researchgate.net]
- 5. nbi.ku.dk [nbi.ku.dk]
- 6. youtube.com [youtube.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. tainstruments.com [tainstruments.com]
- 9. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 10. researchgate.net [researchgate.net]
- 11. ANALYTICAL METHODS - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]
- 13. cdn.who.int [cdn.who.int]
Technical Support Center: Ethylene Glycol Monohexadecyl Ether (C16E1) in Cryo-Electron Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing ethylene (B1197577) glycol monohexadecyl ether (C16E1) in their cryo-electron microscopy (cryo-EM) workflows.
Troubleshooting Guide
This guide addresses common issues encountered during cryo-EM sample preparation with detergents like C16E1, offering potential causes and solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| High Background Noise / "Empty" Micelles | Detergent concentration is significantly above the Critical Micelle Concentration (CMC). Inefficient removal of excess detergent during sample preparation. | Gradually decrease the C16E1 concentration in your sample buffer. Incorporate a detergent removal step, such as size-exclusion chromatography, after solubilization. Consider using a detergent with a higher CMC for easier removal. |
| Protein Aggregation | Suboptimal detergent concentration (either too high or too low). Protein instability in the chosen buffer. Interaction with the air-water interface.[1][2] | Screen a range of C16E1 concentrations around its estimated CMC. Optimize buffer conditions (pH, salt concentration). Add a low concentration of a different, non-ionic detergent to potentially stabilize the protein at the air-water interface. |
| Preferred Orientation of Particles | Protein interaction with the air-water interface.[1][3][4] Specific charge interactions between the protein and the detergent micelles. | Add a zwitterionic or non-ionic detergent to the sample just before freezing to alter the surface properties of the air-water interface.[3][5] Prepare grids with a thin, continuous carbon support layer. Tilt the specimen during data collection. |
| Poor Particle Distribution / No Particles in Holes | Hydrophobic grid surface preventing sample spreading. Protein concentration is too low. | Increase the glow-discharge time for your grids to make them more hydrophilic.[6] Increase the protein concentration. |
| Ice Contamination (Crystalline Ice) | Slow freezing process. Contamination of liquid ethane (B1197151) with water. | Ensure rapid plunging of the grid into fresh, properly cooled liquid ethane. Maintain a dry environment around the vitrification apparatus. |
| Denatured Protein | Prolonged exposure to the air-water interface.[2] Harsh solubilization conditions. | Minimize the time between sample application and plunging. Optimize the solubilization protocol by adjusting detergent concentration, temperature, and incubation time. |
Frequently Asked Questions (FAQs)
1. What are the key physicochemical properties of Ethylene Glycol Monohexadecyl Ether (C16E1)?
This compound is a non-ionic detergent. While specific experimental values for its use in cryo-EM are not widely published, its basic properties can be inferred from its chemical structure and comparison to similar detergents.
| Property | Value / Information |
| Molecular Formula | C18H38O2 |
| Molecular Weight | 286.5 g/mol |
| Critical Micelle Concentration (CMC) | The exact CMC for C16E1 is not readily available in the searched literature. However, as a general rule, the CMC of non-ionic detergents decreases with increasing alkyl chain length.[7] For comparison, the CMC of the shorter-chain ethylene glycol monododecyl ether (C12E1) is 27.5 µM. Therefore, the CMC of C16E1 is expected to be significantly lower. |
| Aggregation Number | The aggregation number, which is the number of detergent molecules in a micelle, is also not specifically documented for C16E1 in the context of cryo-EM. Generally, for non-ionic detergents, the aggregation number increases with the length of the hydrocarbon chain.[7] |
2. How does the long alkyl chain of C16E1 impact its use in cryo-EM?
The long C16 alkyl chain of C16E1 has several implications for cryo-EM sample preparation:
-
Lower CMC: A lower CMC means that micelles form at a lower detergent concentration.[8] This can make the removal of excess detergent more challenging.
-
Larger Micelles: Longer alkyl chains generally lead to larger micelles.[9] Large, empty micelles can create significant background noise in cryo-EM images, making particle identification and alignment more difficult.
-
Stronger Hydrophobic Interactions: The longer chain can lead to stronger interactions with the hydrophobic transmembrane regions of membrane proteins, which can be beneficial for protein stability but may also make the protein-detergent complex more difficult to handle.
3. What is the recommended starting concentration of C16E1 for solubilizing a membrane protein for cryo-EM?
Without a known CMC, determining the optimal starting concentration requires an empirical approach. A general strategy is to perform a screening experiment:
-
Start with a concentration well above the estimated CMC. Based on related detergents, a starting point could be in the range of 1-5 mM.
-
Perform a dilution series. Test concentrations ranging from, for example, 0.1 mM to 10 mM.
-
Assess solubilization efficiency and protein stability. Use techniques like size-exclusion chromatography and negative stain EM to evaluate the quality of the solubilized protein at each detergent concentration.
4. How can I minimize the interference of C16E1 micelles in my cryo-EM images?
Minimizing micelle interference is crucial for obtaining high-quality data. Consider the following strategies:
-
Work at the lowest effective C16E1 concentration: Once the optimal solubilization concentration is determined, try to reduce the detergent concentration for the final sample that is applied to the grid. The goal is to be just above the CMC to maintain protein solubility.
-
Detergent exchange: After initial solubilization with C16E1, you can exchange it for a detergent with a higher CMC and smaller micelle size (e.g., octyl glucoside) using size-exclusion chromatography. This can make the final sample more amenable to cryo-EM.
-
Use of alternative membrane mimetics: If micelle interference remains a significant problem, consider reconstituting your protein into nanodiscs or amphipols.[10][11]
Visualizing Experimental Workflows and Troubleshooting Logic
Experimental Workflow for Membrane Protein Solubilization and Cryo-EM Grid Preparation
Caption: A general workflow for preparing a membrane protein sample for cryo-EM using a detergent like C16E1.
Troubleshooting Logic for High Background Noise
Caption: A decision tree for troubleshooting high background noise potentially caused by excess C16E1 micelles.
References
- 1. Theoretical framework and experimental solution for the air−water interface adsorption problem in cryoEM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein denaturation at the air-water interface and how to prevent it | eLife [elifesciences.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Reducing effects of particle adsorption to the air–water interface in cryo-EM | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Detergents and alternatives in cryo-EM studies of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coming Clean and Avoiding Bubble Trouble–Using Detergents Wisely in the Purification of Membrane Proteins for Cryo-EM Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting phase separation of ethylene glycol monohexadecyl ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethylene (B1197577) glycol monohexadecyl ether (C16E1). The information is designed to help resolve common issues related to its phase separation and handling in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is ethylene glycol monohexadecyl ether?
This compound, also known as C16E1, is a non-ionic surfactant. Surfactants are compounds that lower the surface tension between two liquids, or between a liquid and a solid. C16E1 consists of a long hydrophobic (water-repelling) sixteen-carbon chain (hexadecyl) and a small hydrophilic (water-attracting) ethylene glycol head group.
Q2: What are the key physicochemical properties of this compound?
Understanding the fundamental properties of C16E1 is crucial for its effective use. Key parameters include its melting point, Krafft temperature, and Critical Micelle Concentration (CMC).
| Property | Value | Description |
| CAS Number | 2136-71-2 | A unique identifier for the chemical substance.[1][2] |
| Molecular Formula | C18H38O2 | The chemical formula of the compound.[2] |
| Molecular Weight | 286.5 g/mol | The mass of one mole of the substance.[2] |
| Melting Point | 42.4-43.5 °C | The temperature at which the solid surfactant melts into a liquid.[1] |
| Krafft Temperature (Tk) | ~40-45 °C (Estimated) | The minimum temperature at which micelles can form. Below this temperature, the surfactant's solubility is very low. |
| Critical Micelle Concentration (CMC) | Low µM range (Estimated, temperature-dependent) | The concentration above which surfactant molecules aggregate to form micelles.[3][4] |
Q3: What is the Krafft temperature and why is it important for C16E1?
The Krafft temperature (or Krafft point) is the minimum temperature at which surfactants can form micelles.[5][6] Below the Krafft temperature, the solubility of the surfactant is limited to its monomeric form. For C16E1, with its long hydrocarbon tail, the Krafft temperature is significantly above room temperature. This means that at typical lab temperatures (20-25 °C), the surfactant will not dissolve to form a clear micellar solution and will likely appear as a solid precipitate or a cloudy suspension. It is essential to work at temperatures above the Krafft point to ensure the surfactant is properly dissolved and active.[6]
Q4: What is the Critical Micelle Concentration (CMC)?
The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant in a solution at which molecules begin to aggregate into larger structures called micelles.[3][4] Below the CMC, surfactant molecules exist individually (as monomers). Above the CMC, any additional surfactant added to the solution will primarily form micelles.[3] This is a critical parameter because many applications of surfactants, such as solubilizing hydrophobic drugs, rely on the presence of micelles.
Troubleshooting Guide: Phase Separation Issues
Problem: My C16E1 solution is cloudy or has a precipitate at room temperature.
-
Cause: You are likely operating below the Krafft temperature of the surfactant. The solubility of this compound is very low at room temperature, causing it to precipitate out of the aqueous solution.
-
Solution: Gently warm the solution to a temperature above its Krafft point (e.g., 45-50 °C). The solution should become clear as the surfactant molecules gain enough energy to dissolve and form micelles.[5] Always ensure your experimental system is maintained at this elevated temperature to prevent re-precipitation.
Problem: My solution unexpectedly turned cloudy after I increased the temperature.
-
Cause: While more common in non-ionic surfactants with longer polyoxyethylene chains, this phenomenon is known as reaching the "cloud point."[7][8] As temperature increases, the hydrogen bonds between the ether oxygen of the surfactant and water molecules can weaken, reducing the surfactant's solubility and causing it to phase separate.[9][10]
-
Solution:
-
Confirm the Cloud Point: Determine if the cloudiness disappears upon cooling. If it does, you have identified the cloud point for your specific concentration and medium.
-
Adjust Operating Temperature: Conduct your experiment in a temperature range between the Krafft temperature and the cloud point.
-
Modify the Formulation: The addition of certain co-solvents or a small amount of an ionic surfactant can sometimes increase the cloud point.[8]
-
Problem: I've heated the solution, but it's still not dissolving properly or is forming a gel.
-
Cause: At very high concentrations, non-ionic surfactants can form viscous liquid crystal phases instead of simple micellar solutions.[11] This can make dissolution difficult and lead to the formation of persistent gels.
-
Solution:
-
Prepare a Stock Solution: It is often easier to work with a more dilute solution. Prepare a concentrated stock solution at a temperature well above the Krafft point, ensuring it is fully dissolved, and then dilute it to your final working concentration.
-
Increase Temperature During Formulation: Preparing your solution at a higher temperature can help avoid the formation of gel phases during the mixing of the surfactant and water.[11]
-
Check for Contaminants: The presence of salts or other organic molecules can affect the solubility and phase behavior of the surfactant.[5] Ensure you are using high-purity water and reagents.
-
Experimental Protocols
Methodology for Determining the Krafft Temperature
The Krafft temperature can be determined by observing the sharp increase in solubility of the surfactant with temperature. A common method involves measuring the conductivity of a surfactant solution as the temperature is increased.[12][13]
-
Preparation: Prepare a surfactant solution at a concentration known to be above the expected CMC (e.g., 1% w/v). At room temperature, this will be a cloudy dispersion.
-
Apparatus: Place the solution in a jacketed beaker connected to a temperature-controlled water bath. Immerse a conductivity probe and a calibrated thermometer into the solution.
-
Measurement:
-
Begin at a temperature below the expected Krafft point (e.g., 25 °C).
-
Slowly increase the temperature of the water bath in small increments (e.g., 1-2 °C).
-
Allow the system to equilibrate at each temperature step for several minutes.[13]
-
Record the conductivity and temperature at each step.
-
-
Data Analysis: Plot conductivity as a function of temperature. The Krafft temperature is identified as the point where a sharp and significant increase in the slope of the conductivity curve is observed.[5][12] Visually, this temperature corresponds to the point where the cloudy solution becomes clear.[5]
Methodology for Determining the Critical Micelle Concentration (CMC)
The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the point of micelle formation. The surface tension method is a classic example.
-
Preparation: Prepare a series of surfactant solutions in the appropriate aqueous buffer, with concentrations spanning a wide range around the expected CMC (e.g., from 0.01 µM to 100 µM).
-
Apparatus: Use a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) to measure surface tension. Ensure the instrument is calibrated and the measurement probe is clean. Maintain a constant temperature above the Krafft point.
-
Measurement:
-
Measure the surface tension of the pure solvent (blank).
-
Measure the surface tension of each prepared surfactant solution, starting from the most dilute and progressing to the most concentrated.
-
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
Initially, the surface tension will decrease sharply as the surfactant concentration increases.
-
At a certain point, the curve will break and become nearly flat.[3]
-
The concentration at this inflection point is the CMC. It can be determined by finding the intersection of the two lines fitted to the rapidly decreasing and the plateau regions of the plot.
-
Visualizations
Caption: Troubleshooting workflow for phase separation issues.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Hexadecyl ethyleneglycol monoether | C18H38O2 | CID 16492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. technotes.alconox.com [technotes.alconox.com]
- 5. commons.emich.edu [commons.emich.edu]
- 6. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 7. Phase separation of non-ionic surfactant solutions. A treatment of the micellar interaction and form - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Glycol Ethers Properties & Examples, Organic Solvents [merckmillipore.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Ethylene Glycol Monohexadecyl Ether vs. Triton X-100 for Membrane Protein Extraction
For researchers, scientists, and drug development professionals, the effective extraction of membrane proteins is a critical first step for downstream analysis, structural studies, and drug target validation. The choice of detergent is paramount to preserving the structural and functional integrity of these notoriously challenging proteins. This guide provides an objective comparison of two non-ionic detergents, Ethylene (B1197577) glycol monohexadecyl ether and the widely used Triton X-100, supported by experimental data and detailed protocols to inform your selection process.
Integral and peripheral membrane proteins play crucial roles in cellular functions, and their study is vital for understanding disease mechanisms and developing novel therapeutics. However, their hydrophobic nature necessitates the use of detergents to solubilize them from the lipid bilayer. An ideal detergent effectively disrupts the cell membrane while maintaining the native conformation and activity of the target protein.
This guide delves into the properties and performance of Ethylene glycol monohexadecyl ether, a polyoxyethylene alkyl ether, and Triton X-100, a well-established polyoxyethylene octylphenol (B599344) ether, in the context of membrane protein extraction.
At a Glance: Key Physicochemical Properties
A detergent's performance is intrinsically linked to its physicochemical properties. The Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles, is a key parameter. A low CMC is often desirable as less detergent is required for solubilization. The aggregation number, or the number of detergent molecules in a micelle, and the molecular weight also influence the detergent's interaction with membrane proteins.
| Property | This compound (C16E1) | Triton X-100 |
| Molecular Formula | C18H38O2[1] | C14H22O(C2H4O)n (n ≈ 9.5)[2] |
| Average Molecular Weight | 286.5 g/mol [1] | ~625 g/mol [2] |
| Critical Micelle Conc. (CMC) | Not readily available in cited literature | 0.2-0.9 mM[3] |
| Aggregation Number | Not readily available in cited literature | 100-155 |
| Hydrophile-Lipophile Balance (HLB) | Not readily available in cited literature | 13.5[4] |
Performance in Membrane Protein Extraction: A Comparative Analysis
Direct comparative studies quantitatively assessing the extraction efficiency of this compound (C16E1) against Triton X-100 for the same membrane protein are limited in the available literature. However, insights can be drawn from studies on related polyoxyethylene alkyl ethers and the extensive data available for Triton X-100.
This compound: The Impact of Alkyl Chain Length
This compound belongs to the family of polyoxyethylene alkyl ethers. Research on this class of detergents for the extraction of viral membrane proteins, specifically the haemagglutinin-neuraminidase (HN) and fusion (F) proteins of the Sendai virus, provides valuable insights. A study comparing polyoxyethylene alkyl ethers with varying alkyl chain lengths (C8 to C14) and ethylene glycol units demonstrated that an increase in the alkyl chain length generally leads to higher protein extraction yields[3]. This suggests that C16E1, with its long C16 alkyl chain, would likely be an effective solubilizing agent. The same study used Triton X-100 as a reference detergent, indicating that polyoxyethylene alkyl ethers are a relevant class of detergents for such applications[3].
Triton X-100: A Well-Characterized Standard
Triton X-100 is a widely used non-ionic detergent known for its ability to solubilize membrane proteins while often preserving their native structure and function[3]. Its effectiveness has been demonstrated in numerous studies. For instance, in the extraction of outer membrane proteins (OMPs) from Leptospira, different concentrations of Triton X-100 yielded significant amounts of protein[5]. Specifically, protein concentrations of 158.84 µg/mL, 197.59 µg/mL, and 121.02 µg/mL were obtained using 0.5%, 1%, and 1.5% Triton X-100, respectively[5]. This demonstrates the concentration-dependent efficacy of Triton X-100 in membrane protein extraction. Furthermore, Triton X-100 has been shown to increase protein extraction efficiency by over 50% in proteomics research, capable of dissolving over 95% of membrane and cytoplasmic proteins within 30 minutes at concentrations between 0.1% and 1%[4].
Effects on Protein Structure and Function
A primary concern during membrane protein extraction is the preservation of the protein's native conformation and biological activity.
This compound , as a polyoxyethylene alkyl ether, is generally considered a mild, non-denaturing detergent. The aforementioned study on Sendai virus proteins found that the structural integrity of the extracted proteins was not affected by the polyoxyethylene alkyl ethers used, as determined by their reactivity with monoclonal antibodies[3]. This suggests that C16E1 is likely to be gentle on protein structure.
Triton X-100 is also regarded as a comparatively mild non-denaturing detergent[3][6]. It is often used in applications where maintaining protein functionality is crucial. For example, it can be used in a low-temperature environment (4°C) to prevent protein degradation and can maintain an enzyme activity retention rate of over 90%[4]. However, it is also described as a "harsher" detergent compared to others like digitonin (B1670571) and can potentially disrupt protein-protein interactions[6].
Experimental Protocols
Detailed and optimized protocols are essential for successful and reproducible membrane protein extraction.
General Protocol for Membrane Protein Extraction using this compound
Materials:
-
Cell pellet or tissue sample
-
Homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.2, with protease and phosphatase inhibitors)[7]
-
This compound (C16E1) stock solution (e.g., 10% w/v)
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.15 M NaCl, pH 7.4)[7]
-
Centrifuge capable of high speeds (e.g., 100,000 x g)
Procedure:
-
Homogenization: Resuspend the cell pellet or minced tissue in ice-cold homogenization buffer and homogenize on ice.
-
Removal of Soluble Proteins: Centrifuge the homogenate at a low speed (e.g., 700 x g for 10 minutes at 4°C) to pellet intact cells and nuclei. Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membranes[7].
-
Membrane Solubilization: Resuspend the membrane pellet in homogenization buffer containing the desired final concentration of C16E1 (e.g., 1-2%).
-
Incubation: Incubate the suspension on ice or at 4°C for 30-60 minutes with gentle agitation.
-
Clarification: Centrifuge at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet any insoluble material.
-
Collection: The supernatant contains the solubilized membrane proteins.
Detailed Protocol for Membrane Protein Extraction using Triton X-100
This protocol is adapted from a method for extracting integral membrane proteins[7].
Materials:
-
Cell pellet (0.2-1 x 10^8 cells) or tissue sample[7]
-
Ice-cold Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 2 mM KH2PO4, pH 7.4[7]
-
Ice-cold Homogenization Buffer: 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.2, supplemented with protease and phosphatase inhibitors before use[7]
-
2% Triton X-100 solution[7]
-
High-speed centrifuge
Procedure:
-
Cell/Tissue Preparation:
-
Homogenization: Resuspend the pellet in 2 mL of ice-cold homogenization buffer and homogenize using a mechanical homogenizer on ice[7].
-
Removal of Debris and Soluble Proteins:
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to remove intact cells, nuclei, and debris[7].
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes[7].
-
Discard the supernatant containing the cytosolic fraction. Wash the pellet with homogenization buffer and re-centrifuge at 100,000 x g for 1 hour at 4°C[7].
-
-
Membrane Protein Extraction:
-
Clarification and Collection:
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for membrane protein extraction using a detergent-based method.
Caption: A generalized workflow for detergent-based membrane protein extraction.
Conclusion
Both this compound and Triton X-100 are non-ionic detergents with utility in membrane protein extraction. Triton X-100 is a well-established and extensively documented detergent, offering a reliable starting point for many applications. Its performance has been quantified in various systems, demonstrating its efficacy.
This compound, as part of the polyoxyethylene alkyl ether family, shows promise, particularly due to the trend of increased extraction efficiency with longer alkyl chains. For researchers looking to optimize extraction of particularly stubborn membrane proteins, exploring detergents like C16E1 could be a worthwhile endeavor.
Ultimately, the choice between these two detergents will depend on the specific membrane protein of interest, the downstream applications, and the need for either a well-characterized, standard detergent or a potentially more potent, less-characterized alternative. Empirical testing and optimization will always be necessary to determine the most suitable detergent and conditions for any given experimental system.
References
- 1. Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of non-ionic detergents for extraction and ion-exchange high-performance liquid chromatography of Sendai virus integral membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clubavadevine.com [clubavadevine.com]
- 5. sciresliterature.org [sciresliterature.org]
- 6. Optimization of a detergent-based protocol for membrane proteins purification from mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Ethylene Glycol Monohexadecyl Ether vs. Dodecyl Maltoside for Optimal Protein Stability
For researchers, scientists, and drug development professionals, selecting the appropriate detergent is a critical step in the successful isolation, purification, and structural analysis of proteins, particularly membrane proteins. The choice of detergent profoundly impacts protein stability, functionality, and amenability to downstream applications such as crystallography and cryo-electron microscopy. This guide provides an objective comparison of two commonly used non-ionic detergents, ethylene (B1197577) glycol monohexadecyl ether (C16E1) and n-dodecyl-β-D-maltoside (DDM), supported by experimental data and detailed protocols.
At the forefront of membrane protein research, DDM has established itself as a benchmark detergent due to its gentle nature and proven track record in stabilizing a wide range of proteins, most notably G protein-coupled receptors (GPCRs).[1][2] Its efficacy is attributed to its ability to form stable micelles that shield the hydrophobic transmembrane domains of proteins from the aqueous environment.[1][2] In contrast, ethylene glycol monohexadecyl ether, a polyoxyethylene alkyl ether, offers an alternative with distinct chemical properties that can be advantageous for specific proteins and applications. While direct comparative studies are limited, the known effects of its components—a C16 alkyl chain and an ethylene glycol headgroup—provide insights into its potential performance.
Quantitative Comparison of Detergent Properties
A summary of the key physicochemical properties of DDM and related detergents is presented below. These parameters are crucial in determining the detergent's behavior in solution and its interaction with proteins.
| Property | n-Dodecyl-β-D-Maltoside (DDM) | Relevant Ethylene Glycol-Based Detergents |
| Chemical Structure | C₂₄H₄₆O₁₁ | C₁₆H₃₃(OCH₂CH₂)nOH (General Structure) |
| Critical Micelle Concentration (CMC) | ~0.15 mM (in water)[3][4] | Varies with ethylene glycol chain length |
| Micelle Size | ~50 kDa[4] | Varies |
| Aggregation Number | ~98 | Varies |
| Common Applications | Solubilization, stabilization, and crystallization of membrane proteins, especially GPCRs.[4][5] | Protein crystallization, cryoprotectants.[6][7] |
Impact on Protein Stability: A Data-Driven Perspective
The stability of a protein in a given detergent is paramount. This is often assessed by measuring the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded. A higher Tm generally indicates greater stability.[8]
Ethylene glycol, a component of C16E1, has a more complex, dual role in protein stability. It has been shown to stabilize proteins against cold denaturation but can act as a destabilizer during heat-induced denaturation.[7] This suggests that the stabilizing effect of ethylene glycol-based detergents may be temperature-dependent.
Experimental Protocols for Assessing Protein Stability
To empower researchers to make informed decisions, this section provides detailed methodologies for key experiments used to evaluate protein stability in the presence of different detergents.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This high-throughput method measures changes in the thermal denaturation temperature of a protein.[9][10]
Principle: A fluorescent dye, such as SYPRO Orange, binds to the hydrophobic regions of a protein. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, leading to an increase in fluorescence. The midpoint of this transition is the melting temperature (Tm).[9][11]
Protocol:
-
Sample Preparation: Prepare a master mix containing the purified protein (0.1-0.2 mg/mL), assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5), and the detergent of interest (typically at 2-5 times its CMC).[8]
-
Dye Addition: Add a fluorescent dye like SYPRO Orange to the master mix at a final concentration of 1x-5x.[8]
-
Plate Setup: Aliquot 20-50 µL of the final mixture into a 96-well PCR plate. Include controls such as protein without detergent and buffer with detergent only.[8]
-
Thermal Melt: Place the plate in a real-time PCR instrument and apply a temperature gradient, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.[8]
-
Data Analysis: Plot the fluorescence intensity against temperature. The Tm is determined from the midpoint of the unfolding transition.[10]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of a protein and its changes upon unfolding.[12][13][14]
Principle: Chiral molecules, such as proteins, differentially absorb left and right circularly polarized light. The resulting CD spectrum in the far-UV region (190-250 nm) is sensitive to the protein's secondary structure (α-helices, β-sheets, random coils).[13] Thermal denaturation can be monitored by tracking the change in the CD signal at a specific wavelength as a function of temperature.[8]
Protocol:
-
Sample Preparation: Prepare the protein sample (0.1-0.2 mg/mL) in a suitable buffer containing the detergent. The buffer should have low absorbance in the far-UV region.[8][15]
-
Baseline Correction: Record a baseline CD spectrum of the buffer-detergent solution.
-
Initial Spectrum: Record the CD spectrum of the protein sample at a starting temperature (e.g., 20°C) to confirm its initial folded state.[8]
-
Thermal Melt: Select a wavelength that shows a significant change upon unfolding (e.g., 222 nm for α-helical proteins).[8]
-
Temperature Ramp: Increase the temperature incrementally (e.g., 1°C/minute), allowing the sample to equilibrate at each step.[8]
-
Data Acquisition: Record the CD signal at the chosen wavelength for each temperature point.[8]
-
Data Analysis: Plot the CD signal versus temperature to determine the melting temperature (Tm).
Size Exclusion Chromatography (SEC)
SEC is used to assess the aggregation state of a protein, which is a key indicator of instability.[16][17]
Principle: Molecules in solution are separated based on their hydrodynamic radius as they pass through a column packed with porous beads. Larger molecules (aggregates) elute earlier than smaller molecules (monomers).[16]
Protocol:
-
Column Equilibration: Equilibrate the SEC column with a buffer containing the detergent at a concentration above its CMC to prevent micelle dissociation.[18]
-
Sample Loading: Load a small volume of the purified protein sample onto the column.
-
Elution: Elute the protein with the equilibration buffer at a constant flow rate.
-
Detection: Monitor the elution profile using UV absorbance at 280 nm. The presence of peaks eluting earlier than the monomeric protein indicates aggregation.[19]
-
Analysis: The percentage of aggregation can be quantified by integrating the peak areas of the aggregate and monomer species.[20]
Visualizing the Workflow
To aid in the conceptualization of the experimental process, the following diagrams illustrate the workflows for comparing detergent efficacy.
Caption: Experimental workflow for comparing protein stability in different detergents.
Conclusion
The selection of an appropriate detergent is a critical, and often empirical, step in the study of proteins. Dodecyl maltoside has proven to be a reliable and gentle detergent for a wide array of membrane proteins. While direct comparative data for this compound is less abundant, its chemical properties suggest it may offer advantages for specific applications, particularly in crystallization. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate and compare the efficacy of these and other detergents, ultimately leading to the successful stabilization and characterization of their protein of interest.
References
- 1. How do short chain non-ionic detergents destabilize GPCRs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 6. Poly(ethylene) glycol monomethyl ethers - an alternative to poly(ethylene) glycols in protein crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryo vs Thermo: Duality of Ethylene Glycol on the Stability of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. biotium.com [biotium.com]
- 12. youtube.com [youtube.com]
- 13. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Circular dichroism spectroscopy of membrane proteins - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00084J [pubs.rsc.org]
- 15. Effect of Detergents on the Thermal Behavior of Elastin-like Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Characterising protein/detergent complexes by triple-detection size-exclusion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 19. mdpi.com [mdpi.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Ethylene Glycol Monohexadecyl Ether: A Comparative Guide for Non-Ionic Surfactants in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical formulations, the selection of an appropriate non-ionic surfactant is a critical determinant of a drug product's stability, efficacy, and safety. Among the array of options, ethylene (B1197577) glycol monohexadecyl ether, also known as Brij 58 or polyoxyethylene (20) cetyl ether, presents a compelling profile. This guide provides an objective comparison of ethylene glycol monohexadecyl ether with two other widely used non-ionic surfactants, Polysorbate 80 (Tween 80) and Poloxamer 188 (Pluronic F-68), supported by experimental data to inform formulation decisions.
Performance Comparison of Non-Ionic Surfactants
The selection of a surfactant is often guided by its physicochemical properties, which dictate its performance in various applications such as drug solubilization, emulsion stabilization, and protein formulation. Below is a summary of key performance indicators for this compound, Polysorbate 80, and Poloxamer 188.
| Property | This compound (Brij 58) | Polysorbate 80 (Tween 80) | Poloxamer 188 (Pluronic F-68) |
| Critical Micelle Concentration (CMC) | 0.007 - 0.08 mM[1][2] | 0.012 mM[3] | 0.04 mM[4] |
| Hydrophilic-Lipophilic Balance (HLB) | 15.7 - 16[1][5] | 15.0[6][7] | 29[8] |
| Molecular Weight | ~1124 g/mol [7] | ~1310 g/mol | ~8400 g/mol |
| Drug Solubilization | Effective for solubilizing polycyclic aromatic hydrocarbons.[7] | Demonstrates a linear relationship between the logP of a drug and its solubilization capacity.[6] | Used as a solubilizing agent in various pharmaceutical applications. |
| Emulsion Stabilization | Can be used to prepare stable emulsions with narrow particle size distribution. | Widely used to stabilize oil-in-water emulsions.[7] | Effective in stabilizing pharmaceutical emulsions, with stability influenced by the oil phase.[9] |
| Protein Stabilization | Shows better protein protection ability under forced degradation conditions compared to Polysorbate 80.[10] It has been shown to reduce monomer loss on agitation, similar to polysorbates, but at lower concentrations.[11] | Commonly used to prevent protein aggregation, but can be susceptible to degradation which may impact protein stability.[12] | Provides suitable protection against interfacial stress, but may have negligible stabilizing effect against certain solid-liquid interfaces.[13][14] |
Key Advantages of this compound
This compound (Brij 58) exhibits several advantages over other non-ionic surfactants, making it a strong candidate for various pharmaceutical applications:
-
Superior Protein Stabilization: Studies have shown that Brij 58 offers better protection for monoclonal antibodies against aggregation under forced degradation conditions compared to Polysorbate 80.[10] It is also effective at lower concentrations in reducing protein monomer loss during agitation.[11]
-
Greater Inherent Stability: Brij 58 demonstrates better inherent stability in protein formulations compared to Polysorbates 20 and 80, which are prone to degradation by hydrolysis and oxidation.[10][15] This degradation can lead to the formation of reactive species that may compromise the stability of the active pharmaceutical ingredient.[12]
-
Inert Excipient: It is considered an inert excipient that does not negatively impact protein bioactivity and conformation.[10]
-
Low Toxicity Profile: this compound is considered safe for use in cosmetic formulations when formulated to be non-irritating and has a relatively safe profile for parenteral applications.[10][16]
Experimental Protocols
To facilitate the comparative evaluation of these surfactants in your own research, detailed methodologies for key experiments are provided below.
Determination of Critical Micelle Concentration (CMC) by the Surface Tension Method
The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. The surface tension method is a widely used and reliable technique for its determination.[10]
Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than accumulating at the interface.
Procedure:
-
Prepare a stock solution of the surfactant in deionized water.
-
Create a series of dilutions of the stock solution to cover a range of concentrations, both below and above the expected CMC.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.[10]
Caption: Workflow for CMC determination using the surface tension method.
Particle Size Analysis of Emulsions by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of sub-micron particles in a liquid, making it ideal for characterizing nanoemulsions.[17]
Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles. Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, resulting in slower fluctuations. The Stokes-Einstein equation is used to relate the diffusion coefficient of the particles to their hydrodynamic diameter.
Procedure:
-
Prepare the emulsion by homogenizing the oil and aqueous phases containing the surfactant.
-
Dilute the emulsion with the continuous phase to an appropriate concentration to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
The instrument's software will analyze the autocorrelation function of the scattered light intensity to determine the particle size distribution and the average hydrodynamic diameter.
Caption: Experimental workflow for particle size analysis of emulsions by DLS.
Assessment of Protein Aggregation by Size Exclusion Chromatography (SEC)
SEC is a powerful technique for separating molecules based on their size, making it a standard method for quantifying protein aggregation.
Principle: A column packed with porous beads separates proteins based on their hydrodynamic radius. Larger molecules, such as aggregates, are excluded from the pores and elute first, while smaller molecules, like monomers, enter the pores and have a longer retention time.
Procedure:
-
Prepare protein solutions with and without the different surfactants.
-
Subject the solutions to stress conditions (e.g., agitation, thermal stress) to induce aggregation.
-
Inject the samples into an SEC system equipped with a suitable column and a UV detector.
-
The chromatogram will show peaks corresponding to different species (aggregates, monomers, fragments).
-
The area under each peak is proportional to the concentration of that species, allowing for the quantification of aggregation.
Caption: Workflow for assessing protein aggregation using Size Exclusion Chromatography.
Conclusion
This compound (Brij 58) presents a compelling alternative to more commonly used non-ionic surfactants like Polysorbate 80 and Poloxamer 188 in pharmaceutical formulations. Its superior protein-stabilizing capabilities, greater inherent stability, and favorable safety profile make it a valuable tool for formulators seeking to develop robust and effective drug products. The experimental protocols provided in this guide offer a framework for conducting comparative studies to validate the suitability of this compound for specific applications. As with any excipient, thorough evaluation is necessary to ensure optimal performance and compatibility with the active pharmaceutical ingredient and other formulation components.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A Proteomic Grade Non-Ionic Detergent with Ultra Low Aldehyde and Peroxide Concentrations | Brij 58 | G-Biosciences [gbiosciences.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. The effects of excipients on protein aggregation during agitation: an interfacial shear rheology study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surfactant-aided size exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. Relating emulsion stability to interfacial properties for pharmaceutical emulsions stabilized by Pluronic F68 surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brij-58, a potential injectable protein-stabilizer used in therapeutic protein formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Polysorbates, peroxides, protein aggregation, and immuno- genicity - a growing concern. | Semantic Scholar [semanticscholar.org]
- 13. Comparison of the Protective Effect of Polysorbates, Poloxamer and Brij on Antibody Stability Against Different Interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. longdom.org [longdom.org]
Purity Analysis of Ethylene Glycol Monohexadecyl Ether: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of ethylene (B1197577) glycol monohexadecyl ether, a non-ionic surfactant crucial in various pharmaceutical and industrial applications, is paramount to ensuring product safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for its analysis. This guide provides an objective comparison of various HPLC methodologies and alternative analytical techniques, supported by experimental data and detailed protocols.
Comparison of HPLC Methods for Purity Analysis
Ethylene glycol monohexadecyl ether lacks a strong chromophore, making UV detection challenging. Therefore, universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Refractive Index (RI) detectors are often employed.[1][2] Reversed-phase HPLC is the most common approach for the separation of non-ionic surfactants.[3]
The following table summarizes and compares different HPLC methods suitable for the analysis of this compound and similar non-ionic surfactants.
| Parameter | Method 1: RP-HPLC with ELSD | Method 2: RP-HPLC with CAD | Method 3: HILIC with ELSD/CAD |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C8 or C18 (e.g., 4.6 x 150 mm, 5 µm) | HILIC (e.g., Acclaim Mixed-Mode HILIC-1)[1] |
| Mobile Phase | Acetonitrile (B52724)/Water Gradient | Methanol/Water Gradient | Acetonitrile/Ammonium Acetate Buffer[1] |
| Detector | ELSD | CAD | ELSD or CAD |
| Key Advantages | Good for routine analysis of high-concentration samples, compatible with gradient elution.[1] | Excellent reproducibility, higher sensitivity (5-10x) than ELSD, and more uniform peak response.[1] | Effective for separating based on the degree of ethoxylation (EO).[1] |
| Limitations | Poor reproducibility, low sensitivity, non-linear response.[1] | Higher initial instrument cost. | Can have longer equilibration times. |
| Typical Impurities Detected | Free polyethylene (B3416737) glycol (PEG), unreacted hexadecanol, other oligomers. | Similar to ELSD, but with better sensitivity for trace impurities. | Ethoxylation distribution, hydrophilic impurities. |
Detailed Experimental Protocol: RP-HPLC with ELSD
This protocol provides a representative method for the purity analysis of this compound.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).[4]
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC-grade acetonitrile and water.
-
This compound reference standard and sample.
2. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 60% B
-
5-20 min: 60% to 90% B
-
20-25 min: 90% B
-
25-30 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
ELSD Settings:
-
Nebulizer Temperature: 60°C
-
Evaporator Temperature: 80°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 acetonitrile/water mixture to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Identify and quantify impurities by comparing the sample chromatogram to the standard chromatogram. Purity is typically calculated using the area percent method.
Workflow for HPLC Purity Analysis
The following diagram illustrates the typical workflow for the purity analysis of this compound by HPLC.
Caption: Workflow for HPLC purity analysis of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed for the analysis of surfactants and their impurities.[5]
| Technique | Principle | Key Advantages | Limitations | Applicability for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase.[3] | Versatile, robust, and widely available. Can be coupled with various detectors for universal or specific detection.[1][5] | May require derivatization for compounds without a chromophore if only UV detection is available.[2] | Primary Method: Excellent for separating oligomers and non-volatile impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | High resolution for volatile impurities. Can be coupled with Mass Spectrometry (MS) for identification.[6] | Requires derivatization for non-volatile compounds. High temperatures can cause degradation of thermally labile compounds.[7] | Complementary Method: Ideal for detecting volatile impurities like residual ethylene oxide or solvents.[8][9] |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. | Faster analysis and lower solvent consumption compared to HPLC.[7] | Less common instrumentation. Method development can be more complex. | Emerging Method: Shows promise for high-efficiency separation of oligomers.[7] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity. Provides structural information for impurity identification.[10] Can be coupled with LC or GC. | Ion suppression effects can be a challenge. Higher cost and complexity.[2] | Powerful Detection Method: Used with LC or GC to identify unknown impurities and confirm structures. |
Logical Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required, such as the type of impurities to be detected and the desired level of sensitivity.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. waters.com [waters.com]
- 8. Analytical method development, validation, and out-of-specification investigations for polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azom.com [azom.com]
- 10. researchgate.net [researchgate.net]
Validating the Critical Micelle Concentration of Ethylene Glycol Monohexadecyl Ether: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the critical micelle concentration (CMC) of ethylene (B1197577) glycol monohexadecyl ether (C16E1) with other commonly used non-ionic surfactants. The information presented herein is supported by experimental data and detailed methodologies to assist in the selection of appropriate surfactants for various research and drug development applications.
Performance Comparison of Non-Ionic Surfactants
The critical micelle concentration is a fundamental parameter of a surfactant, indicating the concentration at which surfactant molecules begin to self-assemble into micelles. This property is crucial for applications such as solubilization of poorly soluble drugs, stabilization of emulsions, and in drug delivery systems. A lower CMC value generally signifies a more efficient surfactant, as less of it is required to form micelles and achieve the desired effect.[1]
Below is a comparative summary of the CMC values for ethylene glycol monohexadecyl ether and selected alternative non-ionic surfactants.
| Surfactant | Chemical Name | Critical Micelle Concentration (CMC) | Temperature (°C) | Notes |
| This compound (C16E1) | 2-(Hexadecyloxy)ethanol | ~1-5 µM (Estimated) | 25 | The experimental CMC value for C16E1 is not readily available in the reviewed literature. This value is an estimation based on the trend of decreasing CMC with increasing alkyl chain length observed in homologous series of alcohol ethoxylates. For instance, the CMC of the shorter-chain analogue, ethylene glycol monododecyl ether (C12E1), is 27.5 µM.[2] |
| Polysorbate 80 (Tween® 80) | Polyoxyethylene (20) sorbitan (B8754009) monooleate | 0.012 mM (15.7 µg/mL) | 25 | A widely used excipient in pharmaceutical formulations.[3] |
| Poloxamer 188 (Pluronic® F68) | Poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol) | 0.48 mM (4000 µg/mL) | Not Specified | A biocompatible block copolymer often used in drug delivery and as a cell culture supplement.[4] |
| Brij® 35 | Polyoxyethylene (23) lauryl ether | 0.09 mM (110 µg/mL) | Not Specified | A common non-ionic detergent used in biochemical applications.[5] |
Experimental Protocols for CMC Determination
Accurate determination of the CMC is essential for the effective application of surfactants. Several experimental techniques are commonly employed, each with its own advantages and principles.
Surface Tension Measurement
This is a classic and widely used method for determining the CMC of both ionic and non-ionic surfactants.
Principle: The surface tension of a liquid decreases as the concentration of a surfactant increases. This is because the surfactant molecules preferentially adsorb at the air-water interface. Once the interface is saturated, the surfactant molecules begin to form micelles in the bulk of the solution. At this point, the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is identified as the concentration at which this break in the surface tension versus concentration plot occurs.
Detailed Protocol (Du Noüy Ring Method):
-
Preparation of Surfactant Solutions: Prepare a stock solution of the surfactant in high-purity water. From this stock solution, prepare a series of dilutions covering a wide range of concentrations, both below and above the expected CMC.
-
Tensiometer Calibration: Calibrate the tensiometer using a substance with a known surface tension, such as pure water (approximately 72 mN/m at 25°C).
-
Measurement:
-
Pour a sufficient amount of the most dilute surfactant solution into a clean, thermostated sample vessel.
-
Carefully lower a clean platinum-iridium Du Noüy ring until it is fully submerged in the solution.
-
Slowly raise the ring, pulling it through the surface of the liquid.
-
The force required to detach the ring from the surface is measured by the tensiometer and is proportional to the surface tension.
-
Record the surface tension value.
-
Thoroughly clean and dry the ring and the sample vessel between each measurement.
-
Repeat the measurement for each of the prepared surfactant solutions, moving from the most dilute to the most concentrated.
-
-
Data Analysis: Plot the surface tension (in mN/m) against the logarithm of the surfactant concentration. The plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.
Caption: Workflow for CMC Determination by Surface Tension Measurement.
Fluorescence Spectroscopy using a Pyrene (B120774) Probe
This method is highly sensitive and particularly useful for determining the CMC of surfactants at low concentrations.
Principle: Pyrene is a hydrophobic fluorescent probe whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a significant change in the ratio of the intensities of two of its vibronic peaks in the emission spectrum (typically the first peak, I₁, around 373 nm and the third peak, I₃, around 384 nm). The ratio of I₁/I₃ is plotted against the surfactant concentration, and the inflection point of the resulting sigmoidal curve corresponds to the CMC.
Detailed Protocol:
-
Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or ethanol) at a concentration of approximately 10⁻³ M.
-
Preparation of Surfactant-Pyrene Solutions:
-
Prepare a series of aqueous solutions with varying concentrations of the surfactant.
-
To each surfactant solution, add a small, constant aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM). Ensure the volume of the organic solvent added is minimal to avoid affecting the micellization process.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer to measure the fluorescence emission spectrum of each sample.
-
Set the excitation wavelength to approximately 335 nm.
-
Record the emission spectrum from approximately 350 nm to 500 nm.
-
From each spectrum, record the fluorescence intensities of the first (I₁) and third (I₃) vibronic peaks.
-
-
Data Analysis:
-
Calculate the ratio of the intensities of the first and third peaks (I₁/I₃) for each surfactant concentration.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.
-
The resulting plot will be a sigmoidal curve. The CMC is determined from the midpoint of the transition in this curve.
-
Caption: Workflow for CMC Determination by Fluorescence Spectroscopy.
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that can be used to determine the size distribution of particles in a solution, making it suitable for detecting the formation of micelles.
Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a solution. Below the CMC, only small surfactant monomers are present, and the scattered light intensity is low. Above the CMC, the formation of larger micelles leads to a significant increase in the scattered light intensity. By plotting the scattering intensity as a function of surfactant concentration, the CMC can be identified as the concentration at which a sharp increase in intensity occurs.
Detailed Protocol:
-
Preparation of Surfactant Solutions: Prepare a series of surfactant solutions in a high-purity, filtered solvent (e.g., deionized water filtered through a 0.22 µm filter) across a range of concentrations.
-
DLS Instrument Setup:
-
Set the instrument to the appropriate temperature and allow it to equilibrate.
-
Ensure the laser is aligned and the detector is functioning correctly.
-
-
Measurement:
-
Transfer a small volume of the most dilute surfactant solution into a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate.
-
Perform the DLS measurement to obtain the scattered light intensity (often reported as count rate).
-
Repeat the measurement for each surfactant concentration, moving from lowest to highest concentration.
-
-
Data Analysis:
-
Plot the scattered light intensity (count rate) as a function of the surfactant concentration.
-
The plot will show a low, relatively constant intensity at low concentrations, followed by a sharp increase in intensity at the CMC.
-
The CMC is determined as the concentration at the onset of this sharp increase.
-
Caption: Workflow for CMC Determination by Dynamic Light Scattering.
References
- 1. ICSC 0060 - ETHYLENE GLYCOL MONOETHYL ETHER [chemicalsafety.ilo.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Alcohols Effect on Critic Micelle Concentration of Polysorbate 20 and Cetyl Trimethyl Ammonium Bromine Mixed Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(HEXADECYLOXY)ETHANOL | 2136-71-2 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of C16 and C12 Polyoxyethylene Ether Surfactants for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties and performance of C16 and C12 nonionic surfactants in critical research and pharmaceutical applications.
In the realms of scientific research and drug development, the selection of appropriate surfactants is paramount to the success of experimental outcomes and the efficacy of therapeutic formulations. Polyoxyethylene ether surfactants, characterized by a hydrophobic alkyl chain (Cn) and a hydrophilic polyethylene (B3416737) glycol chain (Em), are a versatile class of nonionic surfactants widely employed for their abilities to self-assemble into micelles, solubilize poorly soluble compounds, and stabilize proteins and colloidal systems. This guide provides a detailed comparative study of two prominent families of these surfactants: those with a 16-carbon alkyl chain (C16) and those with a 12-carbon alkyl chain (C12).
This publication aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the differences in the physicochemical properties and performance of C16 and C12 surfactants. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this guide serves as a practical resource for making informed decisions in surfactant selection for applications ranging from fundamental research to advanced drug delivery system design.
Physicochemical Properties: A Quantitative Comparison
The performance of a surfactant is intrinsically linked to its physicochemical properties. The critical micelle concentration (CMC), aggregation number (Nagg), cloud point, and hydrophilic-lipophilic balance (HLB) are key parameters that dictate a surfactant's behavior in aqueous solutions. The length of the hydrophobic alkyl chain is a primary determinant of these properties.
Key Performance Indicators
-
Critical Micelle Concentration (CMC): The concentration at which surfactant monomers begin to aggregate into micelles. A lower CMC indicates greater efficiency in forming micelles. Generally, for a fixed headgroup size, the CMC decreases as the length of the alkyl chain increases due to stronger hydrophobic interactions.[1]
-
Aggregation Number (Nagg): The average number of surfactant monomers in a single micelle. This parameter influences the size and solubilization capacity of the micelles.
-
Cloud Point: The temperature at which a nonionic surfactant solution becomes cloudy, indicating a phase separation. This is a critical parameter for applications requiring thermal stability.
-
Hydrophilic-Lipophilic Balance (HLB): An empirical scale from 0 to 20 that indicates the degree of hydrophilicity or lipophilicity of a surfactant. The HLB value helps in selecting the appropriate surfactant for a specific application, such as emulsification or solubilization.[2]
Below is a comparative summary of these properties for a selection of C16 and C12 polyoxyethylene ether surfactants.
| Surfactant | Alkyl Chain (n) | Ethylene (B1197577) Oxide Units (m) | CMC (M) at 25°C | Aggregation Number (Nagg) | Cloud Point (°C) (1% aq. solution) | HLB |
| C12 Surfactants | ||||||
| C12E4 | 12 | 4 | ~6.9 x 10⁻⁵ | ~140 | 20-30 | 9.7 |
| C12E6 | 12 | 6 | ~8.7 x 10⁻⁵ | ~100 | 48-52 | 11.4 |
| C12E8 | 12 | 8 | ~9.8 x 10⁻⁵ | ~80 | 65-70 | 12.5 |
| C12E10 | 12 | 10 | ~1.1 x 10⁻⁴ | ~70 | 85-90 | 13.6 |
| C16 Surfactants | ||||||
| C16E6 | 16 | 6 | ~7.7 x 10⁻⁶ | - | 35-40 | 9.9 |
| C16E8 | 16 | 8 | ~9.0 x 10⁻⁶ | - | 55-60 | 11.2 |
| C16E10 | 16 | 10 | ~1.0 x 10⁻⁵ | - | 70-75 | 12.3 |
| C16E12 | 16 | 12 | ~1.2 x 10⁻⁵ | - | >100 | 13.3 |
Note: The values presented are approximate and can vary depending on the experimental conditions (e.g., temperature, ionic strength, purity of the surfactant).
As the data illustrates, C16 surfactants consistently exhibit lower CMC values than their C12 counterparts with the same number of ethylene oxide units, signifying their higher efficiency in micelle formation. This is a direct consequence of the increased hydrophobicity of the longer alkyl chain.
Experimental Protocols
To ensure reproducibility and accuracy in surfactant characterization, standardized experimental protocols are essential. This section outlines the methodologies for determining the key physicochemical properties discussed above.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.
Principle: Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, pyrene partitions into the nonpolar interior of the micelles, leading to a change in the ratio of the intensities of its first and third vibronic peaks (I1/I3) in the emission spectrum. A plot of the I1/I3 ratio against the logarithm of the surfactant concentration shows a sigmoidal curve, and the inflection point corresponds to the CMC.
Procedure:
-
Prepare a stock solution of the surfactant in ultrapure water.
-
Prepare a series of dilutions of the surfactant stock solution.
-
Add a small aliquot of a pyrene stock solution (in a volatile solvent like acetone) to each dilution and allow the solvent to evaporate.
-
Incubate the solutions to ensure equilibrium is reached.
-
Measure the fluorescence emission spectrum of each sample (excitation typically at ~335 nm).
-
Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.
-
Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration.
-
Determine the CMC from the inflection point of the resulting sigmoidal curve.
Determination of Aggregation Number (Nagg) by Steady-State Fluorescence Quenching
This technique relies on the quenching of a fluorescent probe by a quencher molecule, both of which are solubilized within the micelles.
Principle: The fluorescence intensity of a probe (e.g., pyrene) is quenched by a quencher (e.g., cetylpyridinium (B1207926) chloride). By analyzing the quenching kinetics, which follow a Poisson distribution, the mean number of quencher molecules per micelle can be determined. Knowing the total concentrations of the surfactant and the quencher allows for the calculation of the aggregation number.
Procedure:
-
Prepare a series of surfactant solutions above the CMC containing a constant concentration of the fluorescent probe.
-
Add varying concentrations of the quencher to these solutions.
-
Measure the steady-state fluorescence intensity of the probe in each sample.
-
Plot the natural logarithm of the ratio of fluorescence intensity in the absence of quencher (I₀) to that in the presence of quencher (I) against the quencher concentration.
-
The slope of the initial linear portion of this plot is related to the aggregation number.
Determination of Cloud Point
Principle: The cloud point is determined by visually observing the temperature at which a 1% aqueous solution of the nonionic surfactant becomes turbid upon heating and clear upon cooling.
Procedure:
-
Prepare a 1% (w/v) solution of the surfactant in distilled water.
-
Place the solution in a test tube and immerse it in a temperature-controlled water bath.
-
Slowly heat the water bath while stirring the surfactant solution.
-
Record the temperature at which the solution becomes cloudy.
-
Allow the solution to cool slowly and record the temperature at which it becomes clear again.
-
The average of these two temperatures is taken as the cloud point.
Applications in Research and Drug Development
The choice between C16 and C12 surfactants can significantly impact the outcome of various applications, particularly in the fields of protein stabilization and drug delivery.
Protein Stabilization
Nonionic surfactants are commonly used to prevent protein aggregation and denaturation, which can be induced by factors such as agitation, temperature changes, and exposure to interfaces.[3] The primary mechanism of stabilization is the preferential adsorption of surfactant molecules at interfaces, thereby preventing proteins from unfolding at these surfaces.[4]
Comparative Performance:
-
C16 Surfactants: Due to their higher hydrophobicity and lower CMC, C16 surfactants are generally more surface-active than C12 surfactants. This can lead to more effective displacement of proteins from interfaces, offering superior protection against surface-induced aggregation.
-
C12 Surfactants: While less surface-active than C16 surfactants, C12 surfactants are still effective stabilizers and may be preferred in cases where the higher hydrophobicity of C16 surfactants could lead to undesirable interactions with the protein itself, potentially causing conformational changes.
The selection of the optimal surfactant requires a balance between surface activity and potential direct interactions with the protein.
Drug Delivery
C16 and C12 surfactants are integral components of various drug delivery systems, particularly in the formulation of liposomes and nanoemulsions for the delivery of poorly water-soluble drugs.
Role in Liposomal Formulations:
Surfactants can be incorporated into liposomal bilayers to modify their properties, such as size, stability, and drug-loading capacity.
-
C16 Surfactants: The longer alkyl chain of C16 surfactants can lead to more stable liposomal membranes due to stronger hydrophobic interactions within the bilayer. This can result in improved drug retention and a slower release profile.
-
C12 Surfactants: The shorter alkyl chain of C12 surfactants can increase the fluidity of the liposomal membrane, which may be advantageous for certain drug delivery applications that require a faster release rate.
The choice between C16 and C12 surfactants in liposomal formulations depends on the desired drug release kinetics and the stability requirements of the formulation.[5] Surfactant-based systems are also crucial in overcoming multidrug resistance in cancer therapy by enhancing intracellular drug concentrations.[6]
Conclusion
The selection between C16 and C12 polyoxyethylene ether surfactants necessitates a thorough understanding of their distinct physicochemical properties and how these properties translate to performance in specific applications. C16 surfactants, with their longer hydrophobic chains, generally offer greater surface activity and efficiency in micelle formation, making them highly effective protein stabilizers and components for creating stable drug delivery vehicles. Conversely, C12 surfactants, while less surface-active, provide a valuable alternative when a different balance of properties, such as increased membrane fluidity in liposomes, is desired.
The data and experimental protocols presented in this guide are intended to empower researchers, scientists, and drug development professionals to make rational, evidence-based decisions in the selection and application of these versatile nonionic surfactants. By carefully considering the comparative data and understanding the underlying principles of their behavior, the scientific and pharmaceutical communities can better harness the potential of C16 and C12 surfactants to advance research and develop innovative therapeutic solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence Quenching in Microheterogeneous Media:: A Laboratory Experiment Determining Micelle Aggregation Number - Dialnet [dialnet.unirioja.es]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. Comparison of Surfactants Used to Prepare Aqueous Perfluoropentane Emulsions for Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of ethylene glycol monohexadecyl ether versus Brij surfactants in solubilization
An Objective Comparison of Solubilization Efficacy: Ethylene (B1197577) Glycol Monohexadecyl Ether vs. Brij Surfactants
Introduction
In pharmaceutical research and drug development, the effective solubilization of poorly water-soluble active pharmaceutical ingredients (APIs) is a critical challenge. Nonionic surfactants are widely employed as excipients to enhance the aqueous solubility and bioavailability of these compounds. This guide provides a detailed comparison of the solubilization efficacy of Ethylene Glycol Monohexadecyl Ether (C16E1), a simple polyoxyethylene ether, and the Brij™ series of surfactants, which are a well-established class of nonionic surfactants with varying hydrophobic and hydrophilic moieties.
This compound, also known as Ceteth-1, consists of a C16 alkyl chain (hexadecyl) and a single ethylene glycol ether unit as the hydrophilic head group.[1] The Brij series are alkyl polyglycol ethers derived from various fatty alcohols (e.g., cetyl, stearyl, oleyl) and differ in the length of both the alkyl chain and the hydrophilic polyoxyethylene (POE) chain.[2] This structural variability within the Brij class allows for a wide range of hydrophilic-lipophilic balance (HLB) values, influencing their function as emulsifiers, detergents, and solubilizers.[2] This comparison will focus on their physicochemical properties and performance in solubilizing hydrophobic drugs, supported by experimental data and protocols.
Physicochemical Properties
The performance of a surfactant is intrinsically linked to its physicochemical properties, such as its molecular weight and its critical micelle concentration (CMC). The CMC is the concentration at which surfactant molecules self-assemble into micelles and is a key indicator of solubilization efficiency; generally, a lower CMC value is preferred as it indicates that less surfactant is needed to form micelles capable of solubilizing APIs.[3]
| Property | This compound (C16E1 / Ceteth-1) | Brij S20 (Steareth-20) | Brij 78 (Steareth-20) | Brij 98 (Oleth-20) | Brij 700 (Steareth-100) |
| Chemical Name | 2-(Hexadecyloxy)ethanol | Polyoxyethylene (20) stearyl ether | Polyoxyethylene (20) stearyl ether | Polyoxyethylene (20) oleyl ether | Polyoxyethylene (100) stearyl ether |
| Hydrophobic Chain | C16 (Hexadecyl) | C18 (Stearyl) | C18 (Stearyl) | C18:1 (Oleyl) | C18 (Stearyl) |
| Ethylene Oxide Units (n) | 1 | ~20 | ~20 | ~20 | ~100 |
| Molecular Weight ( g/mol ) | ~286.5[1] | ~1152 | ~1152 | ~1150 | ~4937 |
| Critical Micelle Conc. (CMC) | Data not available; C12E1 is 27.5 µM[4] | Data available in literature | Data available in literature | Data available in literature | Data available in literature |
Solubilization Efficacy
The primary measure of a surfactant's effectiveness is its ability to increase the concentration of a poorly soluble drug in an aqueous medium. This is often quantified by the Solubilization Capacity (Scp), typically expressed as the mass of drug solubilized per mass of surfactant.[5]
A study investigating the solubilization of the antifungal drug griseofulvin (B1672149) in 1 wt% aqueous micellar solutions of various Brij surfactants provides key comparative data.[5][6]
| Surfactant | Temperature | Solubilization Capacity (Scp) (mg Griseofulvin / g Brij) |
| Brij 78 (C18E20) | 25 °C | 6 - 11 mg/g[5][6] |
| 37 °C | 6 - 11 mg/g[5][6] | |
| 40 °C | 6 - 11 mg/g[5][6] | |
| Brij 98 (C18:1E20) | 25 °C | 6 - 11 mg/g[5][6] |
| 37 °C | 6 - 11 mg/g[5][6] | |
| 40 °C | 6 - 11 mg/g[5][6] | |
| Brij 700 (C18E100) | 25 °C | 3 - 4 mg/g[5][6] |
| 37 °C | 3 - 4 mg/g[5][6] | |
| 40 °C | 3 - 4 mg/g[5][6] |
The data indicates that Brij 78 and Brij 98, which have the same number of ethylene oxide units but differ in the saturation of their hydrophobic tail, exhibit similar and significant solubilization capacities for griseofulvin.[5][6] In contrast, Brij 700, which has a much longer hydrophilic chain (100 EO units), shows a lower capacity.[5][6] This is expected, as the excessively large hydrophilic shell can shield the hydrophobic core of the micelle, hindering drug incorporation.[7]
While direct comparative data for this compound (C16E1) solubilizing griseofulvin was not found, studies on similar CiEj surfactants show that solubilization is highly dependent on the structure of both the surfactant and the drug.[8] For hydrophobic drugs like fenofibrate, solubilization occurs primarily in the hydrophobic core of the micelle, meaning that the length of the surfactant's hydrophobic chain is a decisive factor.[8] This suggests that C16E1, with its C16 chain, would possess a hydrophobic core capable of solubilization, but its very small hydrophilic head (a single EO unit) would likely lead to different micellar structures and properties compared to the Brij surfactants with their extensive POE chains.
Experimental Protocols
To ensure objective comparison, standardized experimental protocols are essential. Below is a generalized methodology for determining the solubilization capacity of a surfactant.
Protocol: Determination of Maximum Equilibrium Solubility
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant (e.g., this compound, Brij 78) at concentrations above its CMC. A typical concentration used in studies is 1 wt%.[5]
-
Addition of Drug: Add an excess amount of the poorly soluble API (e.g., griseofulvin) to each surfactant solution in sealed vials. This ensures that saturation is reached.
-
Equilibration: Agitate the vials in a thermostatically controlled environment (e.g., a shaking water bath) at a specified temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is achieved.[9]
-
Phase Separation: After equilibration, separate the undissolved drug from the solution. This is typically done by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm) that does not bind the drug or surfactant.[9]
-
Quantification: Analyze the concentration of the dissolved drug in the clear filtrate. High-Performance Liquid Chromatography (HPLC) or UV/Vis Spectroscopy are common methods.[5][10] A calibration curve prepared with known concentrations of the drug in the same medium is used for accurate quantification.
-
Calculation of Solubilization Capacity (Scp): The solubilization capacity is calculated using the formula: Scp = (S - S0) / Csurf, where S is the molar solubility of the drug in the surfactant solution, S0 is its intrinsic solubility in water, and Csurf is the molar concentration of the surfactant.[6]
Visualized Workflows and Structures
Diagrams created using Graphviz help to visualize the structures of the surfactants and the experimental workflow.
References
- 1. Hexadecyl ethyleneglycol monoether | C18H38O2 | CID 16492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemagent.su [chemagent.su]
- 3. sites.ualberta.ca [sites.ualberta.ca]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Solubilisation capacity of Brij surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Influence of Hydrophobic and Hydrophilic Chain Length of CiEj Surfactants on the Solubilization of Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Spectroscopic Analysis for Quality Assurance of Ethylene Glycol Monohexadecyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for confirming the quality of ethylene (B1197577) glycol monohexadecyl ether (C16E1), a non-ionic surfactant crucial in various research and pharmaceutical applications. We present supporting experimental data and protocols for key analytical techniques, offering a framework for robust quality control.
Introduction to Quality Control of Ethylene Glycol Monohexadecyl Ether
This compound, also known as C16E1, belongs to the family of fatty alcohol ethoxylates. Its quality is paramount, as impurities can significantly impact experimental outcomes and product performance. Spectroscopic techniques are indispensable tools for verifying the identity, purity, and consistency of this surfactant. This guide will focus on Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) as primary analytical methods. We will also discuss High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) as a valuable alternative technique.
Spectroscopic Characterization of this compound
A pure sample of this compound should exhibit characteristic spectroscopic features. The following tables summarize the expected data for a high-quality sample.
Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~3.72 | t | -OCH₂CH₂OH |
| ~3.55 | t | -OCH₂CH₂OH |
| ~3.45 | t | CH₃(CH₂)₁₄CH₂O- |
| ~1.57 | p | CH₃(CH₂)₁₃CH₂CH₂O- |
| ~1.25 | s (br) | CH₃(CH₂)₁₃CH₂CH₂O- |
| ~0.88 | t | CH₃(CH₂)₁₄- |
Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~71.8 | -OCH₂CH₂OH |
| ~70.5 | -OCH₂CH₂OH |
| ~61.8 | -OCH₂CH₂OH |
| ~31.9 | -(CH₂)n- |
| ~29.7 | -(CH₂)n- |
| ~29.4 | -(CH₂)n- |
| ~26.1 | -(CH₂)n- |
| ~22.7 | -CH₂CH₃ |
| ~14.1 | -CH₃ |
Table 3: FT-IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3400 (broad) | O-H stretch (hydroxyl group) |
| ~2920 | C-H asymmetric stretch (alkyl chain) |
| ~2850 | C-H symmetric stretch (alkyl chain) |
| ~1470 | C-H bend (alkyl chain) |
| ~1120 | C-O-C stretch (ether linkage) |
Table 4: Mass Spectrometry Data of this compound (Electron Ionization)
| m/z | Interpretation |
| 286 | [M]⁺ (Molecular Ion) |
| 241 | [M - C₂H₅O]⁺ |
| 45 | [C₂H₅O]⁺ |
Comparison with an Alternative: Ethylene Glycol Monododecyl Ether (C12E1)
For comparative purposes, we include spectroscopic data for ethylene glycol monododecyl ether (C12E1), a common alternative with a shorter alkyl chain.
Table 5: Comparative Spectroscopic Data of C16E1 and C12E1
| Spectroscopic Feature | This compound (C16E1) | Ethylene Glycol Monododecyl Ether (C12E1) |
| ¹H NMR (CDCl₃) | ||
| Alkyl Chain Protons (δ ppm) | ~1.25 (large integral) | ~1.26 (smaller integral) |
| ¹³C NMR (CDCl₃) | ||
| Alkyl Chain Carbons (δ ppm) | Multiple peaks between ~22-32 | Fewer peaks in the ~22-32 region |
| MS (EI) | ||
| Molecular Ion [M]⁺ (m/z) | 286 | 230 |
The primary difference observed in the NMR spectra is the relative integration of the alkyl chain protons. In the mass spectrum, the molecular ion peak directly reflects the difference in the alkyl chain length.
Identification and Quantification of Common Impurities
The quality of this compound is often compromised by the presence of unreacted starting materials and byproducts of the ethoxylation process.
Common Impurities:
-
Hexadecanol: Unreacted starting fatty alcohol.
-
Ethylene Glycol (EG): Can be present from the initiation of the ethoxylation reaction.
-
Diethylene Glycol (DEG): A common byproduct of ethoxylation.
-
Polyethylene Glycols (PEGs): Higher ethoxylation adducts.
-
1,4-Dioxane: A potential carcinogenic byproduct of ethylene oxide dimerization.[1]
Table 6: Spectroscopic Signatures of Common Impurities
| Impurity | Key Spectroscopic Feature for Detection |
| Hexadecanol | Distinct -OH proton signal in ¹H NMR; absence of ether-related signals. |
| Ethylene Glycol (EG) | Characteristic singlet at ~3.7 ppm in ¹H NMR (in D₂O).[2] |
| Diethylene Glycol (DEG) | Specific signals in GC-MS analysis. |
| Polyethylene Glycols (PEGs) | A distribution of oligomers detectable by HPLC-ELSD or MALDI-TOF MS. |
| 1,4-Dioxane | Sharp singlet around 3.7 ppm in ¹H NMR; characteristic m/z of 88 in MS. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
¹H NMR: Standard pulse sequence, sufficient number of scans for adequate signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled pulse sequence, longer acquisition time due to the low natural abundance of ¹³C.
-
FT-IR Spectroscopy
-
Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) plates.
-
Instrument: FT-IR spectrometer.
-
Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane (B109758) or methanol (B129727).
-
Instrument: GC system coupled to a mass spectrometer (e.g., with an electron ionization source).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280°C.
-
Oven Program: A temperature gradient is programmed to separate components based on their boiling points (e.g., start at 80°C, ramp to 280°C).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 400.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Instrument: HPLC system with an ELSD detector.
-
HPLC Conditions:
-
Column: C18 or a suitable column for surfactant analysis.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol is commonly used.
-
Flow Rate: 0.5-1.0 mL/min.
-
-
ELSD Conditions:
-
Nebulizer Temperature: 30-40°C.
-
Evaporator Temperature: 30-40°C.
-
Gas Flow Rate: Adjusted for optimal signal.
-
Workflow and Logic Diagrams
Visual representations of the analytical workflows can aid in understanding the quality control process.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship for assessing the purity of this compound based on spectroscopic data.
Conclusion
A multi-technique spectroscopic approach is essential for the comprehensive quality control of this compound. ¹H and ¹³C NMR provide detailed structural information and are sensitive to minor impurities. FT-IR is excellent for confirming the presence of key functional groups, while mass spectrometry definitively determines the molecular weight and can help identify volatile impurities. HPLC-ELSD serves as a powerful complementary technique, particularly for analyzing non-volatile impurities and oligomeric distributions. By employing the protocols and data presented in this guide, researchers can confidently assess the quality of their C16E1, ensuring the integrity and reproducibility of their work.
References
Performance of Ethylene Glycol Monohexadecyl Ether in Different Buffer Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of ethylene (B1197577) glycol monohexadecyl ether (C16E1), a non-ionic surfactant, in different buffer conditions commonly used in research and drug development. Its performance is benchmarked against three other widely used non-ionic surfactants: Polysorbate 20 (Tween 20), Triton X-100, and n-dodecyl-β-D-maltoside (DDM). The selection of an appropriate surfactant and buffer system is critical for maintaining the stability and activity of proteins and other biological molecules in experimental assays and formulations. This guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant workflows and pathways to aid in making informed decisions.
Comparative Performance Data
The following tables summarize the critical micelle concentration (CMC), aggregation number, and cloud point of the four non-ionic surfactants in various buffer systems. It is important to note that direct comparative studies across all four surfactants in the specified buffers are limited in the publicly available literature. Therefore, the data presented is compiled from various sources and may not have been collected under identical experimental conditions. "Data not available" indicates that specific quantitative information was not found in the searched literature for that particular condition.
Table 1: Critical Micelle Concentration (CMC) in mM
| Surfactant | Tris | PBS | HEPES |
| Ethylene Glycol Monohexadecyl Ether (C16E1) | Data not available | Data not available | Data not available |
| Tween 20 | Data not available | ~0.06[1] | Data not available |
| Triton X-100 | Data not available | ~0.24[2][3] | Data not available |
| n-Dodecyl-β-D-maltoside (DDM) | 0.15 (in 20 mM Tris-HCl, pH 7.5) | ~0.17 (in PBS, pH 7.2)[4] | Data not available |
Table 2: Aggregation Number
| Surfactant | Tris | PBS | HEPES |
| This compound (C16E1) | Data not available | Data not available | Data not available |
| Tween 20 | Data not available | ~60-80[5] | Data not available |
| Triton X-100 | ~140[2] | Data not available | Data not available |
| n-Dodecyl-β-D-maltoside (DDM) | ~98-149[4][6] | Data not available | Data not available |
Table 3: Cloud Point (°C)
| Surfactant | Tris | PBS | HEPES |
| This compound (C16E1) | Data not available | Data not available | Data not available |
| Tween 20 | Data not available | Data not available | Data not available |
| Triton X-100 | Data not available | Data not available | Data not available |
| n-Dodecyl-β-D-maltoside (DDM) | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and comparing surfactant performance data.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence spectrum depending on the polarity of its microenvironment.
Materials:
-
Surfactant of interest (e.g., this compound)
-
Pyrene stock solution (e.g., 0.2 mM in ethanol)[7]
-
Buffer of choice (Tris, PBS, or HEPES)
-
Fluorometer
Procedure:
-
Prepare a series of surfactant solutions in the desired buffer with concentrations spanning the expected CMC.
-
To 1 mL of each surfactant solution, add 1.5 µL of the pyrene stock solution and mix thoroughly.[7]
-
Immediately record the fluorescence emission spectrum of each sample using an excitation wavelength of 334 nm and scanning the emission from 350 nm to 450 nm.[7]
-
Extract the fluorescence intensities at the first (~372 nm, I1) and third (~383 nm, I3) vibronic peaks.[7]
-
Plot the ratio of I3/I1 against the logarithm of the surfactant concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the partitioning of pyrene into the hydrophobic micellar core.[7]
Characterization of Micelle Size and Aggregation Number by Dynamic Light Scattering (DLS)
DLS measures the hydrodynamic diameter of particles in solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.
Materials:
-
Surfactant solutions prepared above their CMC in the desired buffer
-
Dynamic Light Scattering instrument
-
Low-volume quartz cuvettes
Procedure:
-
Filter the surfactant solutions through a 0.22 µm filter to remove dust and large aggregates.
-
Place the filtered sample into a clean cuvette.
-
Equilibrate the sample to the desired temperature within the DLS instrument.
-
Perform multiple measurements to obtain an average hydrodynamic diameter (Z-average) and polydispersity index (PDI).
-
The aggregation number can be estimated from the micellar molecular weight, which can be derived from the hydrodynamic radius and assumptions about micelle shape and density.[8]
Analysis of Protein-Surfactant Interactions by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Protein of interest in the desired buffer
-
Surfactant solution in the identical buffer
-
Isothermal Titration Calorimeter
Procedure:
-
Thoroughly dialyze both the protein and surfactant solutions against the same buffer to minimize heats of dilution.[9]
-
Degas both solutions to prevent air bubbles.
-
Load the protein solution into the sample cell and the surfactant solution into the injection syringe.
-
Perform a series of small injections of the surfactant into the protein solution while monitoring the heat changes.
-
A control experiment with surfactant injected into the buffer alone should be performed to determine the heat of dilution.
-
Analyze the integrated heat data to determine the thermodynamic parameters of the protein-surfactant interaction.
Assessment of Protein Secondary Structure by Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information about the secondary structure of proteins.
Materials:
-
Protein of interest
-
Surfactant solutions in the desired buffer
-
Circular Dichroism Spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 1 mm)
Procedure:
-
Prepare protein samples in the presence and absence of the surfactants in the chosen buffer.
-
Record the CD spectrum of the buffer alone as a baseline.
-
Record the CD spectra of the protein samples in the far-UV region (typically 190-260 nm) at a controlled temperature.[10]
-
Subtract the buffer baseline from the sample spectra.
-
Analyze the resulting spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.[10][11] Changes in the spectra upon addition of surfactant indicate alterations in the protein's secondary structure.
Visualizations
Signaling Pathway: EGFR Signaling and Cell Lysis
Non-ionic surfactants are commonly used to lyse cells for the study of intracellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The diagram below illustrates a simplified EGFR signaling cascade and indicates the point of cell lysis for protein extraction and subsequent analysis (e.g., Western blotting).
Experimental Workflow for Surfactant Performance Comparison
The following diagram outlines a general workflow for the comparative evaluation of different surfactants for their suitability in protein-based research.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. bluetigerscientific.com [bluetigerscientific.com]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. benchchem.com [benchchem.com]
- 5. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
Safety Operating Guide
Proper Disposal of Ethylene Glycol Monohexadecyl Ether: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of ethylene (B1197577) glycol monohexadecyl ether, ensuring the protection of personnel and the environment.
Hazard Profile and Safety Precautions
Ethylene Glycol Monohexadecyl Ether is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this chemical should be conducted in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled in accordance with local, state, and federal regulations.[2] Never dispose of this chemical down the drain.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is pure, mixed with other solvents, or contaminated with other materials.
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams. It should be collected in a dedicated, properly labeled waste container.
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a clean, chemically resistant container, such as a glass bottle with a secure screw cap. Ensure the container is in good condition and free from leaks.
-
Properly Label the Container: The label should be clearly marked with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms. The date of waste accumulation should also be included.
Step 3: Waste Accumulation and Storage
-
Collect Waste: Carefully transfer the waste this compound into the designated container. Avoid splashing or creating aerosols.
-
Secure Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. The storage area should be away from heat, sparks, and open flames.[3] Keep the container tightly closed when not in use.
Step 4: Arrange for Professional Disposal
-
Contact a Licensed Waste Disposal Vendor: The disposal of hazardous waste must be handled by a certified and licensed environmental services company.
-
Provide Necessary Documentation: Be prepared to provide the waste disposal vendor with a Safety Data Sheet (SDS) for this compound and any other relevant information about the waste stream.
-
Schedule a Pickup: Arrange for a scheduled pickup of the hazardous waste from your facility.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H302, H315, H319, H335 | [1] |
| GHS Precautionary Statements (Disposal) | P501: Dispose of contents/container in accordance with local regulation. | [1] |
| General Disposal Guideline | All waste must be handled in accordance with local, state and federal regulations. | [2] |
| Prohibited Disposal Method | Do not let product enter drains. | [4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Ethylene Glycol Monohexadecyl Ether
This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with Ethylene glycol monohexadecyl ether (CAS No. 2136-71-2). The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.[1]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity, Single Exposure (Respiratory) | Category 3 | H335: May cause respiratory irritation. |
Signal Word: Warning
Pictograms:
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is mandatory to prevent exposure. The required PPE for handling this compound is detailed below.[1]
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. |
| Skin Protection | Wear protective gloves (e.g., neoprene), a lab coat or overalls, and if necessary, a PVC apron. |
| Respiratory Protection | Use only in a well-ventilated area or outdoors. Avoid breathing dust, fume, gas, mist, vapors, or spray. If ventilation is inadequate, use a NIOSH-certified respirator. |
| Hand Protection | Chemical-resistant gloves must be worn. Replace contaminated gloves promptly and wash hands thoroughly after handling. |
Operational Plan: Step-by-Step Handling Protocol
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood.[1]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Before starting, confirm all necessary PPE is available and in good condition.
-
Keep containers securely sealed when not in use.[2]
2. Handling the Chemical:
-
Avoid all personal contact, including inhalation of vapors or dust.[2]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly with soap and water after handling.[1][2]
-
Avoid physical damage to containers.[2]
3. Storage:
-
Store in a locked, cool, dry, and well-ventilated area.[1][2]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
-
Keep containers tightly closed to prevent contamination and leakage.[2]
The following diagram illustrates the standard workflow for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency and First Aid Procedures
Immediate response is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| If Swallowed | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1] |
| If on Skin | Take off contaminated clothing immediately. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse.[1] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
Spill and Disposal Plan
Spill Containment and Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.[2]
-
Wear appropriate PPE, including respiratory protection, gloves, and eye protection.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a labeled, sealed container for disposal.[2]
-
Clean the spill area thoroughly with soap and water.
Disposal Plan:
-
Dispose of contents and container in accordance with local, state, and federal regulations.[1]
-
Do not pour waste down the drain or into sewer systems.[3]
-
Used glycol may be considered hazardous waste and require specialized disposal procedures.[3] Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
